Sjg 136
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232931-57-6 | |
| Record name | SJG 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SJG 136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJG-136 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SJG-136 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SJG-136: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove binding and alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links in the DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death. This technical guide provides a comprehensive overview of the core mechanism of action of SJG-136, detailing its interaction with DNA, the resultant cellular signaling pathways, and a summary of its cytotoxic and clinical activity. Experimental protocols for key assays used to elucidate its mechanism are also provided.
Core Mechanism: DNA Minor Groove Binding and Cross-Linking
SJG-136 is a C8/C8'-linked PBD dimer. The molecule's rigid, crescent shape allows it to fit snugly within the minor groove of the DNA double helix.[1] Its primary mode of action is the formation of a covalent aminal linkage between the electrophilic C11 position of each PBD unit and the C2-amino group of guanine bases on opposite DNA strands.[2] This results in a highly cytotoxic DNA interstrand cross-link (ICL).
Sequence Selectivity
SJG-136 exhibits a distinct preference for specific DNA sequences. The optimal binding and cross-linking sequence is a purine-GATC-pyrimidine motif.[1][3] The dimer spans approximately 6 base pairs of the DNA minor groove.[1] While interstrand cross-links at Pu-GATC-Py sequences are the most prominent lesions, SJG-136 is also capable of forming other DNA adducts, including:
-
Intrastrand cross-links: Covalent linkages between two guanine bases on the same DNA strand, typically at Pu-GATG-Py or Pu-GAATG-Py sequences.[4]
-
Mono-alkylated adducts: Covalent attachment of only one of the PBD units to a single guanine base.[4]
The formation of these various adducts contributes to the overall genotoxicity of SJG-136. The interstrand cross-links, in particular, are highly persistent and difficult for cellular DNA repair machinery to resolve, leading to potent antitumor activity.[1][3]
Cellular Response to SJG-136-Induced DNA Damage
The formation of DNA adducts by SJG-136 triggers a robust cellular DNA damage response (DDR). This complex signaling network is initiated to detect the DNA lesions, arrest the cell cycle to allow for repair, and if the damage is irreparable, induce programmed cell death (apoptosis).
DNA Damage Signaling Pathways
The presence of SJG-136-induced ICLs stalls DNA replication forks, leading to the activation of key sensor proteins, primarily from the Fanconi Anemia (FA) pathway and other DDR pathways. This initiates a signaling cascade involving phosphorylation of numerous downstream targets.
A simplified representation of the signaling pathway is as follows:
References
- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
SJG-136 (NSC 694501): A Technical Guide to a Potent DNA Interstrand Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] It exhibits significant in vitro and in vivo antitumor activity across a broad range of cancer cell lines and tumor xenograft models, including those resistant to conventional chemotherapeutic agents like cisplatin.[3][4] This technical guide provides a comprehensive overview of SJG-136, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
SJG-136 is a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, which are known to bind to the minor groove of DNA.[5] As a dimer, SJG-136 is designed to span six DNA base pairs and form a covalent interstrand cross-link, primarily at purine-GATC-pyrimidine sequences.[1][5] This lesion is a highly cytotoxic form of DNA damage that physically prevents the separation of DNA strands, thereby blocking essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The unique structural and functional properties of SJG-136 have led to its investigation as a promising anticancer agent.
Chemical and Physical Properties
SJG-136 is a pyrrolobenzodiazepine dimer with a molecular weight of 556.61 g/mol and a molecular formula of C31H32N4O6.[6]
Chemical Structure of SJG-136
Caption: Chemical structure of SJG-136 (NSC 694501).
Mechanism of Action
SJG-136 exerts its cytotoxic effects through the formation of DNA interstrand cross-links (ICLs). The proposed mechanism of action is as follows:
-
Minor Groove Binding: SJG-136 binds to the minor groove of DNA, with a preference for the purine-GATC-pyrimidine sequence.[1]
-
Covalent Adduct Formation: The two reactive imine moieties of the PBD dimer react with the N2 position of guanine residues on opposite DNA strands.[7]
-
Interstrand Cross-link: This results in the formation of a stable, covalent interstrand cross-link, physically tethering the two DNA strands.[1]
-
Cellular Consequences: The ICL blocks DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. This ultimately results in cell cycle arrest, typically in the S or G2/M phase, and the induction of apoptosis.[1][5]
The cellular response to SJG-136-induced DNA damage involves the activation of various DDR proteins. However, studies have shown that SJG-136 can induce apoptosis through a p53-independent mechanism, which is a significant advantage for treating tumors with mutated or deficient p53.[8][9]
Signaling Pathway of SJG-136 Induced Cell Death
Caption: Cellular response to SJG-136-induced DNA damage.
Preclinical Data
In Vitro Cytotoxicity
SJG-136 has demonstrated potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar to picomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| A2780 | Ovarian | 0.0225 | [10] |
| A2780cisR | Ovarian (Cisplatin-Resistant) | 0.024 | [10] |
| CH1 | Ovarian | 0.12 | [10] |
| CH1cisR | Ovarian (Cisplatin-Resistant) | 0.6 | [10] |
| SKOV-3 | Ovarian | 9.1 | [10] |
| HCT-116 | Colon | 0.1 - 0.3 | [11] |
| HT-29 | Colon | 0.1 - 0.3 | [11] |
| SW620 | Colon | 0.1 - 0.3 | [11] |
| HCT-8 | Colon | 2.3 | [11] |
| HCT-15 | Colon | 3.7 | [11] |
| B-CLL Cells | Leukemia | 9.06 (LD50) | [8][9] |
In Vivo Efficacy in Xenograft Models
SJG-136 has shown significant antitumor activity in various human tumor xenograft models in mice.
| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |
| LOX IMVI | Melanoma | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| UACC-62 | Melanoma | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| OVCAR-3 | Ovarian | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| OVCAR-5 | Ovarian | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| MDA-MB-435 | Breast | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| SF-295 | Glioblastoma | 16 - 122 µg/kg/day, i.v., qd x 5 | Dose-dependent tumor growth delay and regression | [5] |
| LS-174T | Colon | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |
| CH1cisR | Ovarian (Cisplatin-Resistant) | Not specified | Antitumor activity | [4] |
Clinical Trial Data
SJG-136 has undergone Phase I clinical trials in patients with advanced solid tumors.
| Study Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics | Reference(s) |
| Days 1, 8, and 15 of a 28-day cycle | 40 µg/m²/day | Fatigue, thrombocytopenia, delayed onset liver toxicity | Dose-proportional increases in systemic exposure (AUC and Cmax) | [5] |
| Daily for 5 of 21 days (Schedule A) | Not achieved | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity (Grade 3/4) | Dose-dependent increases in AUC and Cmax | [7] |
| Daily for 3 of 21 days with supportive care (Schedule B) | 30 µg/m²/day | Manageable edema, dyspnea, fatigue, and liver toxicity with supportive care | DNA interstrand cross-links correlated with systemic exposure | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of SJG-136 against adherent cancer cell lines.
Experimental Workflow for In Vitro Evaluation of SJG-136
Caption: Workflow for assessing SJG-136 cytotoxicity using the SRB assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
SJG-136 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of SJG-136 and incubate for a further 72 hours.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.
Measurement of DNA Interstrand Cross-links using a Modified Alkaline Comet Assay
This protocol describes the detection of ICLs induced by SJG-136. The principle is that ICLs reduce the amount of DNA migration in the comet tail after the induction of random single-strand breaks by ionizing radiation.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Gamma-irradiator
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Embedding in Agarose: Mix cells with low melting point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse slides in lysis solution at 4°C for at least 1 hour.
-
Irradiation: Irradiate the slides on ice with a defined dose of gamma-rays (e.g., 5 Gy) to induce random single-strand breaks.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Neutralize the slides by washing three times for 5 minutes each in neutralization buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the tail moment (a measure of DNA migration) using appropriate software. A decrease in the tail moment in SJG-136-treated cells compared to irradiated controls indicates the presence of ICLs.
Conclusion
SJG-136 is a potent DNA interstrand cross-linking agent with a distinct mechanism of action and a broad spectrum of antitumor activity. Its ability to overcome cisplatin resistance and induce apoptosis via a p53-independent pathway makes it a promising candidate for further development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on this and similar DNA-targeting agents. Further investigation into its clinical efficacy and the development of predictive biomarkers will be crucial for its successful translation into the clinic.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
SJG-136: A Technical Guide to a Sequence-Selective DNA Minor Groove Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SJG-136 (also known as SG2000 or NSC 694501), a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer. SJG-136 is a highly potent antitumor agent that functions by binding to the minor groove of DNA and forming covalent interstrand cross-links, leading to cytotoxicity. Its unique mechanism of action, sequence selectivity, and potent efficacy have made it a significant compound of interest in oncology research and as a payload for antibody-drug conjugates (ADCs).
Core Mechanism of Action: DNA Minor Groove Binding and Cross-Linking
SJG-136 is a C8/C8'-linked PBD dimer designed to fit precisely within the DNA minor groove.[1][2] Its mechanism is characterized by high-affinity, sequence-selective binding and subsequent covalent cross-linking of the DNA strands.
-
Sequence Selectivity: The molecule spans approximately six base pairs and demonstrates a preference for 5'-Pu-GATC-Py-3' sequences (where Pu is a purine and Py is a pyrimidine).[3][4][5][6]
-
Covalent Bonding: The two reactive imine moieties of the PBD units form covalent bonds with the exocyclic N2 amine of guanine residues on opposite DNA strands.[3][7] This results in a highly cytotoxic DNA interstrand cross-link (ICL) that spans four base pairs.[3][8]
-
Minimal DNA Distortion: A key feature of the SJG-136-DNA adduct is that it causes minimal distortion to the DNA helix.[9] This structural subtlety is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their persistence and the agent's high potency.[2][6]
-
Other Adducts: While interstrand cross-linking is the primary cytotoxic lesion, SJG-136 can also form intrastrand cross-links and monoalkylated adducts, which may also contribute to its overall mechanism of action.[8][10]
Cellular Response and DNA Damage Signaling
The formation of persistent ICLs by SJG-136 triggers a robust cellular DNA Damage Response (DDR).
-
Replication Stress: The adducts physically block the progression of DNA replication forks, leading to replication stress and cell cycle arrest, primarily in the S and G2/M phases.[1][11]
-
DDR Activation: This stress activates key sensor proteins of the DDR pathway. A critical early event is the phosphorylation of the histone variant H2AX to form γ-H2AX, a marker of DNA double-strand breaks and other significant DNA lesions.[7][10]
-
Signal Transduction: This initiates a signaling cascade involving the phosphorylation and activation of downstream kinases such as Chk1 and effector proteins like Nbs1 and p53.[11]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling ultimately converges on pathways that initiate programmed cell death (apoptosis), leading to the elimination of the cancer cell.[12]
Studies have shown that the rate of ICL formation influences the cellular response; rapid formation with short, high-dose exposure leads to a more prominent S-phase arrest and stronger DDR signaling compared to gradual formation from prolonged, low-dose exposure.[11]
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the DNA minor groove cross-linking agent SG2000 (SJG-136) against canine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer SJG-136 (NSC 694501)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJG-136 (NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent. Its unique structure, comprising two C2/C2'-exo-methylene-substituted PBD units linked by a central propanedioxy tether, allows it to span approximately six DNA base pairs.[1][2] SJG-136 covalently binds to the exocyclic N2-amino groups of guanine bases on opposite DNA strands, preferentially targeting Pu-GATC-Py sequences to form highly cytotoxic interstrand cross-links.[1][3][4] This mechanism, distinct from other known DNA-binding agents, results in potent antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor xenograft models, including those resistant to conventional chemotherapies like cisplatin.[5][6][7] This guide provides a comprehensive overview of the core technical aspects of SJG-136, including its structure, mechanism of action, quantitative preclinical and clinical data, and key experimental methodologies.
Core Structure of SJG-136
SJG-136 is a synthetic PBD dimer with a molecular formula of C₃₁H₃₂N₄O₆ and a molecular weight of 556.61 g/mol . The molecule consists of two pyrrolo[2,1-c][1][6]benzodiazepine units linked at their C8 positions via a three-carbon propanedioxy chain.[8] The key to its reactivity is the electrophilic N10-C11 imine moiety on each PBD unit, which allows for covalent bond formation with nucleophilic sites in the DNA minor groove.[9] The specific design was optimized to produce more efficient and selective covalent interactions with guanine compared to naturally occurring PBD monomers.[1]
Caption: Simplified block diagram of the SJG-136 structure.
Mechanism of Action: DNA Minor Groove Cross-Linking
SJG-136 exerts its cytotoxic effects by forming covalent adducts with DNA. The molecule's crescent shape allows it to fit snugly within the minor groove, causing minimal distortion of the DNA helix.[5][10] Its primary mechanism involves the formation of an aminal bond between the C11 position of each PBD unit and the exocyclic C2-amino group of guanine bases.[3]
The agent preferentially forms interstrand cross-links at 5'-Pu-GATC-Py-3' sequences, where it covalently bonds two guanines separated by two base pairs on opposite strands.[1][4][6] In addition to these highly cytotoxic interstrand lesions, SJG-136 can also form intrastrand cross-links (e.g., within 5'-Pu-GAATG-Py sequences) and mono-adducts where only one PBD unit binds to a guanine.[11] The formation of these adducts physically blocks the progression of DNA and RNA polymerases, stalls replication forks, and ultimately triggers apoptotic cell death.[3] The persistence of these cross-links is notably longer than those produced by conventional agents like nitrogen mustards, contributing to their high potency.[7]
Caption: Mechanism of action pathway for SJG-136.
Quantitative Data
In Vitro Cytotoxicity
SJG-136 demonstrates potent cytotoxic and growth-inhibitory activity at nanomolar to picomolar concentrations across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | Potency Metric | Value | Reference(s) |
| A2780 | Ovarian Carcinoma | IC₅₀ | 22.5 pM | [12] |
| A2780cisR | Ovarian (Cisplatin-Res.) | IC₅₀ | 24 pM | [12] |
| CH1 | Ovarian Carcinoma | IC₅₀ | 0.12 nM | [12] |
| CH1cisR | Ovarian (Cisplatin-Res.) | IC₅₀ | 0.6 nM | [12] |
| SKOV-3 | Ovarian Carcinoma | IC₅₀ | 9.1 nM | [12] |
| NCI 60-Cell Line Panel | Various | Mean GI₅₀ | 7.4 nM | [6][7] |
| K562 | Leukemia | IC₅₀ | Not specified | [12] |
| Canine Cancer Cells | Various | GI₅₀ | <0.03 - 17.33 nM (cont. exposure) | [12] |
In Vivo Antitumor Efficacy in Xenograft Models
SJG-136 exhibits significant antitumor activity in vivo, causing tumor regression and substantial growth delays in multiple human tumor xenograft models. The most effective administration schedule in preclinical models was found to be intravenous bolus injections for five consecutive days (qd x 5).[13][14]
| Tumor Model | Cancer Type | Dosing Schedule (qd x 5, i.v.) | Result | Reference(s) |
| SF-295 | Glioblastoma | 16 µg/kg/dose (Min. Effective) | Significant growth delay | [13][14] |
| SF-295 | Glioblastoma | 120 µg/kg/dose (MTD) | Multi-log cell kill, prominent growth delay | [13][14] |
| LOX IMVI | Melanoma | 120 µg/kg/dose (MTD) | Multi-log cell kill, prominent growth delay | [13] |
| OVCAR-3 | Ovarian Carcinoma | Effective doses tested | Tumor mass reduction | [13] |
| MDA-MB-435 | Breast Carcinoma | Effective doses tested | Tumor mass reduction | [13] |
| LS-174T | Colon Carcinoma | Effective doses tested | Tumor mass reduction | [13] |
| NCI-H522 | Lung Carcinoma | Effective doses tested | Tumor mass reduction | [13] |
| C-6 (Rat) | Rat Glioma | 27-40 µg/kg/dose | Well-tolerated and efficacious | [13] |
Human Pharmacokinetic and Clinical Data (Phase I)
Phase I clinical trials have established the maximum tolerated dose (MTD) and pharmacokinetic profile of SJG-136 in patients with advanced solid tumors. Pharmacokinetics were generally linear, with dose-proportional increases in systemic exposure (Cₘₐₓ and AUC).[2][5]
| Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Key PK/PD Findings | Reference(s) |
| Daily x 5, every 21 days (Schedule A) | Not achieved (study amended) | Grade 3/4 edema, dyspnea, fatigue, delayed liver toxicity | Dose-dependent increases in AUC and Cₘₐₓ. | [5][15] |
| Daily x 3, every 21 days (Schedule B) | 30 µg/m² | DLTs manageable with steroid premedication and diuretic support | No significant myelosuppression. DNA cross-links correlated with systemic exposure. | [5][15] |
| Days 1, 8, 15, every 28 days | 40 µg/m² | Fatigue | Dose-proportional increases in systemic exposure. | [2] |
Experimental Protocols
Detailed methodologies are critical for the evaluation of SJG-136. Below are summaries of key experimental protocols cited in the literature.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol is used to determine the antitumor activity of SJG-136 in immunodeficient mice bearing human tumors.
-
Cell Culture and Tumor Implantation: Human tumor cells (e.g., LOX IMVI melanoma, SF-295 glioma) are cultured in appropriate media. Tumor fragments or a suspension of cells are implanted subcutaneously into the flank of athymic nude mice.[13]
-
Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 150 mg for early-stage models, 250-400 mg for advanced-stage models). Mice are then randomized into control and treatment groups.[13]
-
Drug Preparation and Administration: SJG-136 is prepared in a vehicle such as 1% ethanol just prior to use. The drug is administered to the treatment groups, typically via intravenous (i.v.) bolus injection, following a defined schedule (e.g., daily for 5 consecutive days).[13]
-
Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor mass is calculated. Animal body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Efficacy is evaluated based on endpoints such as tumor growth delay, net log₁₀ cell kill, and tumor-free responses. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause excessive toxicity.[13][14]
Caption: Workflow for in vivo xenograft efficacy studies.
Pharmacokinetic (PK) Analysis by LC-MS/MS
This method is used to quantify the concentration of SJG-136 in plasma over time.
-
Sample Collection: In clinical trials, serial blood samples are collected in tubes containing an anticoagulant at specific time points before, during, and after the intravenous infusion of SJG-136 (e.g., 0, 10, 20, 30, 60, 120, 260 minutes post-infusion).[2][5]
-
Plasma Preparation: Samples are immediately centrifuged at low temperatures (e.g., 4°C) to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.[2][5]
-
Sample Extraction: SJG-136 is isolated from the plasma matrix using solid-phase extraction (SPE), often with a C8 column.[9]
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separation is achieved on a reverse-phase C18 column with an isocratic mobile phase.[9]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with electrospray ionization (ESI) in positive ion mode. The transition of the parent ion to a specific product ion (e.g., m/z 557 → m/z 476) is monitored for quantification.[9][16]
-
-
Data Analysis: A standard curve is generated using known concentrations of SJG-136 in plasma. This curve is used to determine the concentration in patient samples. Pharmacokinetic parameters like Cₘₐₓ (maximum concentration), t₁/₂ (half-life), and AUC (area under the curve) are calculated using non-compartmental analysis software (e.g., WinNonlin).[2]
Pharmacodynamic (PD) Analysis: Comet Assay
The single-cell gel electrophoresis (Comet) assay is a standard method for measuring DNA damage, modified here to specifically detect interstrand cross-links (ICLs). ICLs retard the migration of DNA out of the nucleus during electrophoresis.[7]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[5]
-
Drug Treatment & Irradiation: A baseline sample is taken before drug administration. Post-treatment, cells are collected. To measure ICLs, the isolated cells are irradiated with a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.
-
Cell Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is applied.[6][17]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy.
-
Data Analysis: The amount of DNA that migrates from the nucleus (the "comet tail") is quantified using image analysis software. In irradiated cells, the presence of ICLs reduces the extent of DNA migration compared to irradiated control cells. The level of cross-linking is expressed as the percentage decrease in the comet tail moment.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aminer.cn [aminer.cn]
- 17. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
SJG-136: A Technical Guide to a Potent DNA Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent. Its unique mechanism of action and significant antitumor activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics, have positioned it as a compound of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SJG-136, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Discovery and Rationale
SJG-136 was developed through a rational drug design approach aimed at creating more efficient and selective DNA interstrand cross-linking agents.[1] The design strategy focused on linking two C2-exo-methylene-substituted DC-81, a pyrrolobenzodiazepine (PBD) monomer, subunits via their C8 positions with an inert propanedioxy tether.[2] This dimeric structure was conceived to span multiple DNA base pairs within the minor groove, leading to highly specific and potent covalent bonding to guanine bases on opposite DNA strands. The introduction of the C2-exo-methylene groups was intended to flatten the C-rings of the PBD units, thereby achieving a superior isohelical fit within the DNA minor groove and enhancing cytotoxic potency. A COMPARE analysis of SJG-136 against the National Cancer Institute's 60-cell line screen demonstrated a unique pattern of activity, distinct from other known DNA binding agents, suggesting a novel mechanism of action.[3][4][5]
Chemical Synthesis
The synthesis of SJG-136 involves the dimerization of two C2-exo-methylene-substituted DC-81 monomeric units. While detailed, step-by-step protocols with specific yields are proprietary and not fully disclosed in the public literature, the general synthetic strategy can be outlined as follows:
-
Synthesis of the C2-exo-methylene DC-81 monomer: This key intermediate is synthesized from appropriate precursors. The introduction of the exocyclic methylene group at the C2 position is a critical step to enhance the molecule's DNA binding and cytotoxic properties.
-
Dimerization: Two molecules of the C2-exo-methylene DC-81 monomer are linked at their C8 positions using a 1,3-dihydroxypropane linker under suitable reaction conditions, likely involving a Williamson ether synthesis or a similar nucleophilic substitution reaction.
-
Purification: The final product, SJG-136, is purified using chromatographic techniques to achieve high purity for biological testing.
Initial batches of SJG-136 for preclinical studies were synthesized by the Cancer Research UK Gene Targeted Drug Design Research Group, with subsequent batches produced by Starks Associates, Inc. for the National Cancer Institute (NCI).[6]
Mechanism of Action
SJG-136 exerts its cytotoxic effects through a sequence-selective interaction with the minor groove of DNA. The molecule spans approximately six base pairs with a preference for 5'-purine-GATC-pyrimidine sequences.[3][4] The two electrophilic imine moieties of the PBD dimer react with the N2 positions of guanine bases on opposite DNA strands, forming a covalent interstrand cross-link.[3] This cross-link effectively stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis. Molecular modeling studies have confirmed that the C2-exo-unsaturation flattens the PBD rings, allowing for a better fit within the DNA minor groove and resulting in a more stable DNA-drug adduct.
The following diagram illustrates the proposed signaling pathway initiated by SJG-136-induced DNA damage:
Quantitative Preclinical Data
SJG-136 has demonstrated potent cytotoxic and antitumor activity in a wide range of preclinical models. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian | 0.0225 | [4] |
| A2780cisR | Ovarian (Cisplatin-Resistant) | 0.024 | [4] |
| HCT-116 | Colon | 0.1 - 0.3 | [7] |
| HT-29 | Colon | 0.1 - 0.3 | [7] |
| SW620 | Colon | 0.1 - 0.3 | [7] |
| HCT-8 | Colon | 2.3 | [7] |
| HCT-15 | Colon | 3.7 | [7] |
| 3T3 | Murine Fibroblast | 6.3 | [7] |
| 3T3 pHamdr-1 | Murine Fibroblast (mdr-1 expressing) | 208 | [7] |
| NCI-H522 | Non-Small Cell Lung | Subnanomolar | [3] |
| HL-60 | Promyelocytic Leukemia | Subnanomolar | [3] |
| Molt-4 | T-cell Leukemia | Subnanomolar | [3] |
IC50 values represent the concentration of SJG-136 required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of SJG-136 in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Antitumor Activity | Reference |
| A2780 | Ovarian | 120 µg/kg/day x 5 | Not specified | Highly active (SGD=275) | [7] |
| A2780(AD) | Ovarian (MDR-1 expressing) | 120 µg/kg/day x 5 | Not specified | Not active (SGD=67) | [7] |
| Various | Solid Tumors | Daily x 5 (i.v. bolus) | ~120 µg/kg/dose | Significant growth delays (32-575%) and tumor-free responses | [3][6] |
| SF-295 | Glioblastoma | Daily x 5 (i.v. bolus) | ~120 µg/kg/dose | Minimum effective dose ~16 µg/kg/dose | [6] |
SGD: Specific Growth Delay.
Table 3: Phase I Clinical Trial Data for SJG-136
| Schedule | Dose Escalation | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| A: Daily x 5, every 21 days | 6, 12, 24, 48 µg/m²/day | Not achieved due to toxicity | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity | [3][8] |
| B: Daily x 3, every 21 days | 20, 25, 30, 35 µg/m²/day | 30 µg/m²/day | Manageable with supportive care | [3][8] |
| Days 1, 8, 15, every 28 days | 10, 20, 40, 60 µg/m²/day | 40 µg/m²/day | Fatigue | [9] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is a generalized procedure for determining the cytotoxicity of SJG-136 using the SRB assay.
Materials:
-
96-well microtiter plates
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
SJG-136 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SJG-136 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.
The following diagram outlines the workflow for the SRB cytotoxicity assay:
DNA Interstrand Cross-Linking Assay (Comet Assay)
This protocol describes a modified single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links induced by SJG-136.
Materials:
-
Treated and untreated cells
-
Microscope slides pre-coated with agarose
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest treated and untreated cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." Cross-linked DNA will migrate slower.
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and capture images. Analyze the images using specialized software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in irradiated cells treated with SJG-136 compared to irradiated control cells indicates the presence of interstrand cross-links.
The following diagram illustrates the workflow for the comet assay to detect DNA cross-links:
In Vivo Human Tumor Xenograft Study
This is a general protocol for evaluating the antitumor efficacy of SJG-136 in a subcutaneous human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells
-
SJG-136 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer SJG-136 to the treatment group according to the desired dosing schedule (e.g., intravenous bolus daily for 5 days). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the mice for signs of toxicity and record body weights.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of SJG-136.
The following diagram shows the workflow for a typical in vivo xenograft study:
Conclusion
SJG-136 is a promising anticancer agent with a distinct mechanism of action and potent activity in preclinical models. Its ability to overcome resistance to other DNA-damaging agents makes it a valuable candidate for further development, both as a standalone therapy and in combination with other agents. This technical guide provides a foundational understanding of SJG-136 for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into this important molecule.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of SJG-136: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that has demonstrated potent antitumor activity in a wide range of preclinical models and has undergone evaluation in clinical trials. This technical guide provides a comprehensive overview of the core antitumor properties of SJG-136, with a focus on its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this novel DNA cross-linking agent.
Core Mechanism of Action: Sequence-Selective DNA Interstrand Cross-linking
SJG-136 exerts its cytotoxic effects through a unique mechanism of action that distinguishes it from other DNA-binding agents. It is a sequence-selective DNA minor groove interstrand cross-linking agent.[1][2]
The key features of its mechanism include:
-
Minor Groove Binding: SJG-136 binds to the minor groove of DNA, a less common target for anticancer drugs.[2]
-
Dimeric Structure: Its dimeric structure allows it to span approximately six base pairs of the DNA helix.[2]
-
Sequence Selectivity: SJG-136 preferentially forms covalent adducts at 5'-purine-GATC-pyrimidine-3' sequences.[1][2] This sequence specificity is attributed to the optimal fit of the molecule within the minor groove at these particular sites.[2]
-
Covalent Interstrand Cross-links (ICLs): The two imine moieties of the SJG-136 molecule react with the N-2 positions of guanine bases on opposite DNA strands, forming highly stable and persistent ICLs.[1][2]
-
Minimal DNA Distortion: Unlike some other cross-linking agents, SJG-136 causes minimal distortion of the DNA helix.[1]
-
Inhibition of Cellular Processes: The formation of these ICLs physically obstructs fundamental cellular processes that require DNA strand separation, such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] The cross-links formed by SJG-136 are more persistent than those produced by conventional cross-linking agents like nitrogen mustards.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro cytotoxicity, in vivo efficacy, and clinical evaluation of SJG-136.
Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Exposure Time | Reference |
| NCI-H522 | Non-Small Cell Lung | - | Subnanomolar | - | [1][4] |
| HL-60 | Promyelocytic Leukemia | - | Subnanomolar | - | [1][4] |
| Molt-4 | T-cell Leukemia | - | Subnanomolar | - | [1][4] |
| NCI 60 Cell Line Panel | Various | Growth Inhibition | 0.14 - 320 (mean 7.4) | 48 hours | [3][5] |
| A549 | Lung Cancer | IC50 | 1 | 72 hours | [6] |
| H358 | Lung Cancer | IC50 | 21 | 72 hours | [6] |
| NB4 | Acute Myeloid Leukemia | LD50 | 5.75 | 48 hours | [7] |
| HL60 | Acute Myeloid Leukemia | LD50 | 12.10 | 48 hours | [7] |
| Primary AML cells (n=37) | Acute Myeloid Leukemia | LD50 | 19.4 (average) | - | [7] |
Table 2: In Vivo Efficacy of SJG-136 in Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Delay (%) | Log Cell Kill | Tumor-Free Responses | Reference |
| Various Xenografts | Glioma, Melanoma, Breast, Ovarian | i.v. bolus, daily x 5 | 32 - 575 | - | Yes | [1][8] |
| SF-295 | Glioblastoma | 16-122 µg/kg/day, i.v. bolus, qd x 5 | >200 | Multi-log | - | [9] |
| LOX IMVI | Melanoma | 16-122 µg/kg/day, i.v. bolus, qd x 5 | >200 | Multi-log | - | [9] |
| 10 Human Tumor Models | Various | i.v. bolus (qd x 1, qd x 5, q4d x 3), 5-day continuous infusion | Significant in 9 models | 1.9 - 7.2 in 6 models | 1-4/6 in 6 models | [9][10] |
| CH1cisR | Cisplatin-Resistant Ovarian | - | Active | - | - | [3][11] |
| LS174T | Colon Carcinoma | - | Active | - | - | [3] |
Table 3: Phase I Clinical Trial Data for SJG-136
| Study Schedule | Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Schedule A (daily x 5, every 21 days) | 6, 12, 24, 48 µg/m² | Not established due to toxicity | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity (Grade 3/4) | [1][12][13] |
| Schedule B (daily x 3, every 21 days) | 20, 25, 30, 35 µg/m² | 30 µg/m² | Manageable with supportive care | [1][12][13] |
| Days 1, 8, 15 of a 28-day cycle | 10, 20, 40, 60 µg/m² | 40 µg/m² | Fatigue, thrombocytopenia, delayed transaminitis | [11][14] |
| 10-min i.v. infusion every 21 days | 15 - 240 µg/m² | 45 µg/m² | Vascular leak syndrome (VLS), hepatotoxicity, fatigue | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor properties of SJG-136.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
SJG-136 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat cells with serial dilutions of SJG-136. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[12] Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[1] Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: The IC50 value (the concentration of SJG-136 that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
In Vivo Efficacy: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol describes a general procedure for evaluating the in vivo antitumor activity of SJG-136 using human tumor xenografts in immunodeficient mice.[6][8][16]
Materials:
-
Athymic nude mice (nu/nu), 5-6 weeks old
-
Human tumor cell line of interest
-
Matrigel (optional)
-
SJG-136 formulation for injection
-
Calipers
-
Sterile surgical instruments
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or culture medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[8]
-
Drug Administration: Administer SJG-136 via the desired route (e.g., intravenous bolus injection) and schedule (e.g., daily for 5 consecutive days).[9] The control group receives the vehicle solution.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The percentage of tumor growth inhibition is a primary endpoint.
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific size compared to the control group.
-
Log Cell Kill: A calculated measure of the number of tumor cells killed by the treatment.
-
Tumor-Free Survivors: The number of animals with complete tumor regression at the end of the study.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
DNA Damage Assessment: Modified Alkaline Comet Assay for Interstrand Cross-links
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. A modified version is used to specifically measure DNA interstrand cross-links.[2][13]
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., propidium iodide)
-
Fluorescence microscope with image analysis software
-
Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Irradiation: Irradiate the cells with a fixed dose of ionizing radiation (e.g., 12.5 Gy) to introduce a known number of random DNA single-strand breaks.[2]
-
Embedding in Agarose: Mix the irradiated cells with low melting point agarose and layer onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." In cells with interstrand cross-links, the DNA will be held together and migrate less.[2]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Quantification: Visualize the comets using a fluorescence microscope. The "comet tail moment" (a product of the percentage of DNA in the tail and the tail length) is quantified using image analysis software. A decrease in the tail moment in treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.[13]
Signaling Pathways and Visualizations
SJG-136-induced DNA damage triggers a cascade of cellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
SJG-136 Mechanism of Action and DNA Damage Response
Caption: Mechanism of SJG-136 leading to apoptosis.
Inhibition of Src Signaling Pathway by SJG-136
Caption: Inhibitory effect of SJG-136 on the Src signaling pathway.
Experimental Workflow for In Vivo Antitumor Activity Assessment
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. pnas.org [pnas.org]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomed.cas.cz [biomed.cas.cz]
An In-depth Technical Guide on the Cellular Uptake and Distribution of SJG-136
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJG-136 (also known as NSC 694501) is a rationally designed synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove binding and interstrand cross-linking agent.[1][2][3] Its unique mechanism of action and potent antitumor activity across a broad range of cancer cell lines and xenograft models have made it a compound of significant interest in oncology research and drug development.[3][4] This technical guide provides a comprehensive overview of the cellular uptake and distribution of SJG-136, compiling quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Cellular Uptake and Efflux
The precise mechanism of cellular entry for SJG-136 has not been fully elucidated in the available literature. However, its activity is influenced by the expression of the ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[5] Cell lines with higher expression of MDR1 have demonstrated reduced sensitivity to SJG-136, and this resistance can be partially reversed by the P-gp inhibitor verapamil.[5] This indicates that SJG-136 is a substrate for this efflux pump, which actively transports the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic efficacy. The initial uptake mechanism, whether through passive diffusion or a specific transporter-mediated process, remains an area for further investigation.
Intracellular Distribution and Target Engagement
Following its entry into the cell, SJG-136 translocates to the nucleus, its primary site of action. While specific quantitative data on the subcellular distribution (e.g., nuclear versus cytoplasmic concentrations) is not extensively available, the core mechanism of SJG-136 is centered on its interaction with nuclear DNA.[1][3]
SJG-136 is designed to fit snugly within the minor groove of DNA.[6] It forms covalent interstrand cross-links, primarily at 5'-Pu-GATC-Py-3' sequences, by alkylating the N2 position of guanine residues on opposite DNA strands.[1][2] These cross-links are highly cytotoxic as they physically block the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[7][8] Studies have shown that these DNA adducts form rapidly within cells and are persistent, eluding immediate repair by cellular DNA repair mechanisms.[2][6]
Quantitative Data on SJG-136 Activity
The following tables summarize the quantitative data on the in vitro cytotoxicity, in vivo efficacy, and clinical pharmacokinetics of SJG-136.
Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 0.1 - 0.3 | [5] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [5] |
| SW620 | Colon Cancer | 0.1 - 0.3 | [5] |
| HCT-8 (mdr-1 expressing) | Colon Cancer | 2.3 | [5] |
| HCT-15 (mdr-1 expressing) | Colon Cancer | 3.7 | [5] |
| A2780 | Ovarian Cancer | Not Specified | [5] |
| A2780(AD) (mdr-1 expressing) | Ovarian Cancer | Less sensitive than A2780 | [5] |
| 3T3 (parental) | Mouse Fibroblast | 6.3 | [5] |
| 3T3 (pHamdr-1) | Mouse Fibroblast (mdr-1 expressing) | 208 | [5] |
| Various Cell Lines | Panel of human cell lines | 4 - 30 | [9] |
| A549 | Lung Cancer | ~14 (GI50) | [10] |
| A549 | Lung Cancer | 1 (72h exposure) | [10] |
| H358 | Lung Cancer | 21 (72h exposure) | [10] |
| Various Cell Lines | Melanoma, Prostate, Ovarian | 0.4 - 2.5 (96h exposure) | [10] |
Table 2: In Vivo Efficacy of SJG-136 in Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Efficacy | Reference |
| LOX IMVI | Melanoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| UACC-62 | Melanoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| OVCAR-3 | Ovarian Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| OVCAR-5 | Ovarian Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| MDA-MB-435 | Breast Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| SF-295 | Glioma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| C-6 | Glioma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| LS-174T | Colon Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| HL-60 TB | Promyelocytic Leukemia | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| NCI-H522 | Lung Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |
| CH1 & CH1cisR | Ovarian (cisplatin-resistant) | Not Specified | Antitumor activity | [2] |
| A2780 | Ovarian | 120 µg/kg/d x 5 | Highly active (SGD=275) | [5] |
| A2780(AD) | Ovarian (mdr-1 expressing) | 120 µg/kg/d x 5 | Not active (SGD=67) | [5] |
SGD: Specific Growth Delay
Table 3: Pharmacokinetic Parameters of SJG-136 in Phase I Clinical Trials
| Dose Level (µg/m²/day) | Schedule | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 10 | Days 1, 8, 15 of 28-day cycle | 1.1 ± 0.2 | 1.0 ± 0.1 | [1] |
| 20 | Days 1, 8, 15 of 28-day cycle | 2.1 ± 0.5 | 2.2 ± 0.6 | [1] |
| 40 | Days 1, 8, 15 of 28-day cycle | 4.8 ± 1.6 | 4.9 ± 1.6 | [1] |
| 60 | Days 1, 8, 15 of 28-day cycle | 8.2 ± 2.9 | 8.8 ± 3.4 | [1] |
| 6 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |
| 12 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |
| 24 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |
| 48 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |
| 20 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |
| 25 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |
| 30 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |
| 35 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |
Values are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to study the cellular effects of SJG-136.
Protocol 1: Detection of DNA Interstrand Cross-links using the Alkaline Comet Assay
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks and cross-links. To specifically measure interstrand cross-links (ICLs), the assay is modified by introducing a controlled level of DNA strand breaks (e.g., via irradiation) after drug treatment. The presence of ICLs retards the migration of the fragmented DNA in the agarose gel.
Materials:
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Microscope slides
-
Irradiation source (e.g., X-ray or gamma-ray source)
Procedure:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the desired concentrations of SJG-136 for the specified duration. Include untreated control samples.
-
Irradiation: After drug treatment, wash the cells with ice-cold PBS and irradiate the cell suspension on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks. Non-irradiated controls should also be included.
-
Embedding Cells in Agarose: Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% LMPA at 37°C and immediately pipette onto a microscope slide pre-coated with a layer of 1% NMPA. Cover with a coverslip and allow to solidify on ice for 10 minutes.
-
Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: After lysis, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The "tail moment" (product of the tail length and the fraction of DNA in the tail) is quantified using image analysis software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA interstrand cross-links.
Protocol 2: Detection of DNA Damage Response using γ-H2AX Immunofluorescence Assay
The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks and stalled replication forks, which are consequences of SJG-136-induced DNA cross-links.
Materials:
-
Cell culture chamber slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde or methanol:acetone (1:1))
-
Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto chamber slides or coverslips and allow them to adhere. Treat with SJG-136 at the desired concentrations and for the appropriate time.
-
Fixation: After treatment, wash the cells with PBS and fix them with the chosen fixation solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes at room temperature to allow antibody access to the nucleus.
-
Blocking: Wash the cells with PBS and incubate in blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS-Tween. Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be quantified using image analysis software as a measure of the DNA damage response.
Signaling Pathways and Experimental Workflows
SJG-136-Induced DNA Damage Response
SJG-136, through the formation of DNA interstrand cross-links, activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key events include the stalling of replication forks, which leads to the activation of the Fanconi Anemia (FA) pathway, a specialized repair pathway for ICLs. This, in turn, leads to the phosphorylation of H2AX and the activation of checkpoint kinases like Chk1, ultimately resulting in cell cycle arrest to allow time for repair or, if the damage is too severe, the induction of apoptosis.[8]
Caption: SJG-136 induced DNA Damage Response Pathway.
Inhibition of Src-Related Signaling by SJG-136
In addition to its direct DNA-damaging effects, SJG-136 has been reported to inhibit Src-related signaling pathways. This suggests a broader mechanism of action that could contribute to its antitumor activity by affecting pathways involved in cell proliferation, migration, and survival.
Caption: SJG-136 inhibition of Src-related signaling.
Experimental Workflow for Assessing SJG-136 Activity
The following diagram outlines a typical experimental workflow for characterizing the cellular effects of SJG-136, from initial in vitro cytotoxicity screening to in vivo efficacy studies.
Caption: Experimental workflow for SJG-136 evaluation.
Conclusion
SJG-136 is a potent DNA cross-linking agent with a distinct mechanism of action that has shown significant promise in preclinical and early clinical studies. Its cellular activity is primarily dictated by its ability to reach its nuclear DNA target, a process that can be hindered by efflux pumps such as P-glycoprotein. The formation of persistent interstrand cross-links triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. Further research into the specific mechanisms of its cellular uptake and a more detailed quantitative understanding of its subcellular distribution will be valuable for optimizing its therapeutic application and overcoming potential resistance mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding and utilization of this promising anticancer agent.
References
- 1. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
The Pharmacodynamics of SJG-136: A Technical Guide for Cancer Researchers
An In-depth Analysis of the DNA-Interactive Agent SJG-136 (NSC 694501) in Oncology
This technical guide provides a comprehensive overview of the pharmacodynamics of SJG-136, a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, quantitative efficacy, and the detailed experimental protocols used to elucidate the cellular effects of this compound in cancer cells.
Introduction
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic DNA minor groove binding agent that has demonstrated potent and broad-spectrum antitumor activity in a variety of preclinical cancer models, including those resistant to conventional chemotherapeutics like cisplatin.[1][2][3] Its unique mechanism of action, centered on the formation of persistent DNA interstrand cross-links, has positioned it as a compound of significant interest in the development of novel cancer therapies.[4][5] This guide will explore the molecular interactions and cellular consequences of SJG-136 treatment in cancer cells.
Mechanism of Action: DNA Interstrand Cross-linking
SJG-136 is a C8-linked PBD dimer that binds to the minor groove of DNA.[5] Its cytotoxic effects are primarily mediated through the formation of covalent interstrand cross-links (ICLs) between the N2 positions of guanine residues on opposite DNA strands.[1][4] This interaction is sequence-selective, with a preference for 5'-Pu-GATC-Py-3' sequences, where Pu represents a purine and Py represents a pyrimidine.[6][7] The molecule spans approximately six base pairs of the DNA helix.[4]
The formation of these adducts creates a significant steric block to the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[5] Unlike many other DNA cross-linking agents, the adducts formed by SJG-136 produce minimal distortion of the DNA helix, which may contribute to their inefficient recognition and repair by cellular DNA repair machinery, leading to more persistent lesions.[1][5]
Cellular Response to SJG-136-Induced DNA Damage
The formation of persistent ICLs by SJG-136 triggers a cascade of cellular events, primarily activating the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest, and if the damage is irreparable, the induction of apoptosis.
DNA Damage Signaling
The presence of SJG-136-induced ICLs is recognized by cellular surveillance mechanisms, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets to orchestrate the cellular response. A key event is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a marker for DNA double-strand breaks that can arise from the processing of ICLs.[3] Activated ATM/ATR also phosphorylates and activates checkpoint kinases Chk1 and Chk2, which in turn target downstream effectors like p53 to regulate the cell cycle and apoptosis.
Cell Cycle Arrest and Apoptosis
A primary consequence of the activation of the DDR is the arrest of the cell cycle, which allows time for DNA repair. Studies have shown that SJG-136 induces a prominent S-phase arrest in cancer cells.[8] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The induction of apoptosis by SJG-136 has been demonstrated through methods such as the Annexin V/propidium iodide assay.[9]
Inhibition of Src-Related Signaling
In addition to its direct effects on DNA, SJG-136 has been reported to inhibit Src-related signaling pathways. This includes the downstream pathways involving FAK, paxillin, p130Cas, PI3K, AKT, and MEK. The inhibition of these pathways can impact cell proliferation, migration, and survival, further contributing to the antitumor activity of SJG-136.
Quantitative Efficacy Data
The in vitro potency of SJG-136 has been evaluated across a wide range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal dose (LD50) values.
Table 1: In Vitro Cytotoxicity of SJG-136 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| A549 | Lung Cancer | 1 | [7] |
| H358 | Lung Cancer | 21 | [7] |
| HCT-116 | Colon Cancer | 0.1 - 0.3 | [10] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [10] |
| SW620 | Colon Cancer | 0.1 - 0.3 | [10] |
| HCT-8 | Colon Cancer | 2.3 | [10] |
| HCT-15 | Colon Cancer | 3.7 | [10] |
| 3T3 | Murine Fibroblast | 6.3 | [10] |
| 3T3 (mdr-1) | Murine Fibroblast | 208 | [10] |
| Various | Melanoma, Prostate, Ovarian | 0.4 - 2.5 | [7] |
Table 2: In Vitro Lethality of SJG-136 in Acute Myeloid Leukemia (AML)
| Cell Line/Sample | Cell Type | LD50 (nM) | Reference(s) |
| NB4 | AML Cell Line | 5.75 | [9] |
| HL60 | AML Cell Line | 12.10 | [9] |
| Primary AML Cells | Primary Patient Samples | 19.4 (average) | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of SJG-136.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Interstrand Cross-link Detection
This assay is used to measure the extent of DNA interstrand cross-linking in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^5 cells/mL in ice-cold PBS.
-
Agarose Embedding: Mix 25 µL of the cell suspension with 75 µL of 1% low melting point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
Irradiation (for ICL detection): After lysis, wash the slides and irradiate them with a known dose of X-rays (e.g., 5 Gy) to induce random DNA strand breaks.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the tail moment (a product of tail length and the fraction of DNA in the tail).
γ-H2AX Immunofluorescence Assay for DNA Damage Foci
This method is used to visualize and quantify DNA double-strand breaks by detecting the formation of γ-H2AX foci.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with SJG-136 for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with SJG-136. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
SJG-136 is a potent antitumor agent with a well-defined mechanism of action centered on the formation of persistent, minimally distorting DNA interstrand cross-links. This activity triggers a robust DNA damage response, leading to S-phase cell cycle arrest and apoptosis in cancer cells. Furthermore, its ability to inhibit pro-survival signaling pathways, such as the Src-related cascade, may contribute to its overall efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacodynamics of SJG-136 and its potential as a therapeutic agent in oncology.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 10. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
The Core of Anticancer Activity: An In-depth Technical Guide to the Sequence-Specific DNA Binding of SJG-136
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that has demonstrated potent antitumor activity across a broad spectrum of cancer cell lines and in preclinical xenograft models.[1][2] Its unique mechanism of action, centered on sequence-specific DNA binding and the formation of persistent DNA lesions, distinguishes it from other DNA-interactive agents and has made it a subject of significant interest in the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the core molecular interactions of SJG-136 with DNA, detailing its binding preferences, the nature of the adducts formed, and the experimental methodologies used to elucidate these properties.
SJG-136 is designed to fit snugly within the minor groove of DNA, a feature that contributes to its sequence-specific binding.[1][2] Unlike many other DNA binders, it causes minimal distortion of the DNA helix upon binding.[1][3] The molecule consists of two PBD monomers linked by a flexible C8/C8'-trioxymethylene tether, which allows it to span approximately six base pairs of DNA.[2][4]
Mechanism of Action: DNA Minor Groove Binding and Cross-Linking
The primary mechanism of SJG-136's cytotoxicity is its ability to form covalent bonds with guanine bases in the minor groove of DNA.[5][6] The two imine moieties of the PBD dimer react with the N2 position of guanines on opposite DNA strands, leading to the formation of highly cytotoxic interstrand cross-links.[1][2] These cross-links are particularly difficult for cancer cells to repair and effectively block essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.[6]
The formation of these DNA adducts is rapid and they persist for longer durations compared to those produced by conventional cross-linking agents like nitrogen mustards.[2] This persistence is a key factor in the potent and broad-spectrum antitumor activity of SJG-136.[2] While interstrand cross-links are the most cytotoxic lesions, SJG-136 has also been shown to form intrastrand cross-links and monoalkylated adducts, contributing to its overall DNA-damaging activity.[7]
Signaling Pathway of SJG-136 Induced DNA Damage
Caption: Signaling pathway of SJG-136 induced DNA damage.
Sequence Specificity of SJG-136
A defining characteristic of SJG-136 is its sequence-selective DNA binding. The preferred binding site is a 5'-Pu-GATC-Py-3' sequence, where Pu represents a purine (adenine or guanine) and Py represents a pyrimidine (cytosine or thymine).[2][8] This specificity is driven by the shape and chemical properties of both the drug molecule and the DNA minor groove in these particular sequences. Footprinting studies have confirmed high-affinity adduct formation at 5'-G-GATC-C-3' sequences.[9] While this is the preferred sequence, SJG-136 can also bind to other G-rich sequences, albeit with lower affinity.[9]
Quantitative Data
The potent activity of SJG-136 has been quantified in numerous studies. The following tables summarize key data on its in vitro cytotoxicity, in vivo antitumor activity, and clinical trial parameters.
In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) | Reference |
| NCI-H522 | Non-Small Cell Lung | Subnanomolar | [1] |
| HL-60 | Leukemia | Subnanomolar | [1] |
| Molt-4 | Leukemia | Subnanomolar | [1] |
| HCT-116 | Colon | 0.1 - 0.3 | [8] |
| HT-29 | Colon | 0.1 - 0.3 | [8] |
| SW620 | Colon | 0.1 - 0.3 | [8] |
| HCT-8 | Colon (mdr-1 expressing) | 2.3 | [8] |
| HCT-15 | Colon (mdr-1 expressing) | 3.7 | [8] |
| A2780 | Ovarian | - | [8] |
| A2780(AD) | Ovarian (mdr-1 expressing) | - | [8] |
| B-CLL | B-cell chronic lymphocytic leukemia | LD50: 9.06 | [10] |
GI50: Concentration causing 50% growth inhibition. LD50: Concentration causing 50% cell death.
In Vivo Antitumor Activity of SJG-136 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Delay (%) | Log Cell Kill | Reference |
| SF-295 | Glioma | 16-120 µg/kg/day, qd x 5 | >200 | Multi-log | [11] |
| LOX IMVI | Melanoma | 16-120 µg/kg/day, qd x 5 | >200 | Multi-log | [11] |
| OVCAR-3 | Ovarian | Not specified | Significant | Not specified | [8] |
| OVCAR-5 | Ovarian | Not specified | Significant | Not specified | [8] |
| MDA-MB-435 | Breast | Not specified | Significant | Not specified | [8] |
| C-6 | Glioma | 27-40 µg/kg/dose, qd x 5 | Significant | Not specified | [11] |
| LS-174T | Colon | 27-40 µg/kg/dose, qd x 5 | Significant | Not specified | [11] |
| CH1cisR | Ovarian (cisplatin-resistant) | Not specified | Active | Not specified | [2] |
Phase I Clinical Trial Data for SJG-136
| Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Daily x 5 of 21 days | - | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity | [12][13] |
| Daily x 3 of 21 days | 30 µg/m² | Manageable with steroid premedication and diuretic support | [1][12][13] |
| Days 1, 8, 15 of a 28-day cycle | 40 µg/m²/day | Fatigue | [14] |
Experimental Protocols
DNA Footprinting Assay
Objective: To identify the specific DNA sequences where SJG-136 binds.
Methodology:
-
DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end, typically using 32P.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of SJG-136 to allow for binding. A control reaction with no SJG-136 is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to both the SJG-136-containing and control reactions. DNase I randomly cleaves the DNA backbone, except where it is protected by the bound SJG-136.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the cleaved DNA fragments. In the lane containing SJG-136, a "footprint" will appear as a gap in the ladder where the drug protected the DNA from cleavage.
Workflow for DNA Footprinting Assay
Caption: Workflow for a typical DNA footprinting experiment.
Cytotoxicity Assay (Sulforhodamine B - SRB)
Objective: To determine the concentration of SJG-136 that inhibits the growth of cancer cells by 50% (GI50).
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of SJG-136 for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Reading: The absorbance of the solubilized dye is read on a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The GI50 is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
HPLC-MS Analysis of SJG-136 DNA Adducts
Objective: To identify and quantify the different types of DNA adducts formed by SJG-136.
Methodology:
-
DNA Isolation: DNA is extracted from cells or tissues that have been treated with SJG-136.
-
Enzymatic Digestion: The isolated DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated using High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry Analysis: The separated nucleosides are introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio.
Conclusion
SJG-136 represents a significant advancement in the design of DNA-interactive anticancer agents. Its potent and broad-spectrum activity is rooted in its unique ability to bind sequence-specifically to the DNA minor groove and form persistent and highly cytotoxic interstrand cross-links. The detailed understanding of its mechanism of action, binding preferences, and the nature of the DNA adducts it forms, as outlined in this guide, is crucial for the ongoing development of SJG-136 and next-generation PBD dimers as targeted cancer therapies. The experimental protocols described herein provide a framework for the continued investigation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.saylor.org [resources.saylor.org]
- 13. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNase I footprinting [gene.mie-u.ac.jp]
In Vitro Cytotoxicity of SJG-136: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of SJG-136 (NSC 694501), a pyrrolobenzodiazepine (PBD) dimer known for its potent antitumor activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development of this compound.
Core Mechanism of Action
SJG-136 is a synthetic pyrrolobenzodiazepine dimer that functions as a sequence-selective DNA minor groove interstrand cross-linking agent.[1] The molecule's structure allows it to span approximately six base pairs of DNA, with a preference for 5'-purine-GATC-pyrimidine sequences.[2][3][4] The two reactive imine moieties of SJG-136 form covalent bonds with the N-2 positions of guanine bases on opposite DNA strands, inducing interstrand cross-links (ICLs).[2] These ICLs are highly cytotoxic as they create a physical barrier to DNA strand separation, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] A distinctive feature of SJG-136 is the minimal distortion it causes to the DNA helix upon binding, which may allow it to evade detection by certain DNA repair mechanisms, contributing to its high potency.[2]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of SJG-136 has been evaluated across a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in various studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as drug exposure time and the specific cytotoxicity assay employed can influence the results.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Cytotoxicity Assay | Reference(s) |
| HCT-116 | Colon Carcinoma | 0.1 - 0.3 | Not Specified | SRB | [1] |
| HT-29 | Colon Carcinoma | 0.1 - 0.3 | Not Specified | SRB | [1] |
| SW620 | Colon Carcinoma | 0.1 - 0.3 | Not Specified | SRB | [1] |
| HCT-8 | Colon Carcinoma | 2.3 | Not Specified | SRB | [1] |
| HCT-15 | Colon Carcinoma | 3.7 | Not Specified | SRB | [1] |
| A549 | Non-Small Cell Lung Cancer | 1 | 72 hours | Not Specified | [5] |
| H358 | Non-Small Cell Lung Cancer | 21 | 72 hours | Not Specified | [5] |
| NCI-H522 | Non-Small Cell Lung Cancer | Subnanomolar | Not Specified | Not Specified | [2] |
| HL-60 | Leukemia | Subnanomolar | Not Specified | Not Specified | [2] |
| Molt-4 | Leukemia | Subnanomolar | Not Specified | Not Specified | [2] |
| A2780 | Ovarian Carcinoma | Not Specified | Not Specified | Not Specified | [1] |
| A2780(AD) | Ovarian Carcinoma (drug-resistant) | Not Specified | Not Specified | Not Specified | [1] |
| 3T3 | Murine Fibroblast | 6.3 | Not Specified | SRB | [1] |
| 3T3 pHamdr-1 | Murine Fibroblast (mdr-1 expressing) | 208 | Not Specified | SRB | [1] |
Note: "Not Specified" indicates that the specific duration of drug exposure or the assay type was not detailed in the cited abstract.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and extension of research findings. Below are adapted protocols for the Sulforhodamine B (SRB) assay for general cytotoxicity and the Comet assay for the specific detection of DNA interstrand cross-links, based on standard laboratory procedures and information gathered from studies involving SJG-136.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density by quantifying the total protein content of cells fixed to a microplate.
Materials:
-
SJG-136 stock solution (in DMSO)
-
Appropriate cancer cell lines and complete culture medium
-
96-well flat-bottomed microplates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with a serial dilution of SJG-136. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation: Incubate the plates for the desired exposure duration (e.g., 48, 72, or 96 hours).
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells, and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Staining: Add SRB solution to each well and stain at room temperature for 30 minutes.[6]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-565 nm using a microplate reader.[7][8]
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the SJG-136 concentration and fitting the data to a sigmoidal dose-response curve.
Modified Comet Assay for DNA Interstrand Cross-link Detection
This assay is specifically adapted to measure the formation of DNA interstrand cross-links. The presence of cross-links impedes the migration of DNA fragments in an electric field.
Materials:
-
SJG-136 stock solution (in DMSO)
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Expose cells in suspension or monolayers to SJG-136 for the desired time.
-
Irradiation (for ICL detection): To introduce random DNA strand breaks, irradiate the cells on ice with a fixed dose of X-rays or gamma rays. This step is crucial as the cross-links are detected by their ability to retard the migration of these induced fragments.[9]
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The electric field will pull the negatively charged DNA fragments towards the anode.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The "comet tail" consists of fragmented DNA that has migrated away from the "comet head" (the intact nucleoid). The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail.[10] Quantify the results using appropriate image analysis software.
Signaling Pathways and Cellular Response
The cytotoxic effects of SJG-136 are mediated through the activation of complex cellular signaling pathways, primarily the DNA damage response (DDR) and subsequent induction of apoptosis.
DNA Damage Response Pathway
Upon the formation of SJG-136-induced DNA interstrand cross-links, the cell activates the DNA damage response pathway to attempt to repair the damage and halt cell cycle progression.
Caption: DNA Damage Response to SJG-136.
Apoptosis Induction Pathway
If the DNA damage induced by SJG-136 is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical component of the cytotoxic effect of SJG-136.
Caption: p53-Mediated Apoptosis by SJG-136.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of SJG-136.
Caption: In Vitro Cytotoxicity Workflow.
References
- 1. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
Methodological & Application
Application Notes and Protocols for SJG-136 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJG-136, also known as NSC 694501, is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2] Its unique mechanism of action distinguishes it from other DNA binding agents, making it a significant compound in oncology research.[1][3] SJG-136 is designed to bind to the minor groove of DNA, spanning approximately six base pairs, and forms covalent interstrand cross-links (ICLs) by reacting with the N-2 positions of guanine bases on opposite DNA strands.[1][4] This action leads to highly stable and persistent DNA lesions that trigger cellular damage responses, ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for evaluating the in vitro efficacy of SJG-136 and an overview of its mechanism of action.
Mechanism of Action
SJG-136 exerts its potent antitumor activity primarily through the formation of DNA interstrand cross-links in the minor groove, a less common target for anti-cancer agents.[1] This interaction with DNA initiates a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[5][6]
The primary mechanism of SJG-136 involves the following key steps:
-
DNA Minor Groove Binding: The PBD dimer structure of SJG-136 allows it to fit snugly within the minor groove of the DNA double helix.[7]
-
Sequence-Selective Alkylation: It exhibits a preference for 5'-purine-GATC-pyrimidine sequences, where it forms covalent bonds with guanine residues.[2][3]
-
Interstrand Cross-Link Formation: The dimeric nature of SJG-136 enables it to cross-link the two DNA strands, creating a highly cytotoxic lesion that is difficult for the cell's repair machinery to resolve.[2][4]
-
Induction of DNA Damage Response: The formation of these cross-links triggers a cellular DNA damage response, leading to the activation of signaling pathways involving proteins such as H2AX, Nbs1, Chk1, and p53.[5][6]
-
Cell Cycle Arrest and Apoptosis: The persistent DNA damage and activation of checkpoint kinases lead to cell cycle arrest, typically in the S and G2/M phases, and subsequently induce apoptosis.[5]
Data Presentation
Table 1: In Vitro Cytotoxicity of SJG-136 in Various Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of SJG-136 in a selection of human cancer cell lines, demonstrating its potent and broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.1 - 0.3 |
| HT-29 | Colon Carcinoma | 0.1 - 0.3 |
| SW620 | Colon Carcinoma | 0.1 - 0.3 |
| HCT-8 | Colon Carcinoma | 2.3 |
| HCT-15 | Colon Carcinoma | 3.7 |
| A2780 | Ovarian Carcinoma | - |
| A2780(AD) | Ovarian Carcinoma (MDR-1 expressing) | - |
| 3T3 | Mouse Fibroblast | 6.3 |
| 3T3 pHamdr-1 | Mouse Fibroblast (MDR-1 expressing) | 208 |
| NCI-H522 | Non-Small Cell Lung Carcinoma | Subnanomolar |
| HL-60 | Promyelocytic Leukemia | Subnanomolar |
| Molt-4 | Acute Lymphoblastic Leukemia | Subnanomolar |
Data compiled from multiple sources.[3][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of SJG-136 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SJG-136 (NSC 694501)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of SJG-136 in complete medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Detection of DNA Interstrand Cross-links (Comet Assay)
This assay is used to detect the formation of DNA interstrand cross-links in individual cells following treatment with SJG-136.[1]
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA fluorescent dye (e.g., propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Treat cells with SJG-136 for the desired time and concentration. Harvest the cells.
-
Irradiation (Optional but Recommended): Irradiate the cells (e.g., with 12.5 Gy) to introduce a fixed number of random DNA single-strand breaks.[1]
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cellular proteins.[1]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes). Perform electrophoresis at a low voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).[1]
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Quantification: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will hold the DNA together, resulting in less migration during electrophoresis and a smaller "comet tail."[1] Quantify the "comet tail moment" using specialized software. A decrease in the tail moment compared to irradiated control cells indicates the presence of interstrand cross-links.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of SJG-136 on cell cycle progression.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with SJG-136 for various time points. Harvest both floating and adherent cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of SJG-136 leading to apoptosis.
Caption: General experimental workflow for in vitro evaluation of SJG-136.
References
- 1. benchchem.com [benchchem.com]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJG-136 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SJG-136 (NSC 694501), a potent pyrrolobenzodiazepine (PBD) dimer, in preclinical xenograft models of cancer. SJG-136 is a rationally designed, synthetic DNA minor groove interstrand cross-linking agent with broad-spectrum antitumor activity.[1][2][3]
Mechanism of Action
SJG-136 exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links, primarily between two guanine residues.[3] This action is sequence-selective, with a preference for 5'-purine-GATC-pyrimidine sequences.[2][4] The resulting DNA adducts are persistent and minimally distort the DNA helix, which may allow them to evade cellular repair mechanisms more effectively than other cross-linking agents.[4][5] This damage ultimately blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[5] Notably, SJG-136 has demonstrated activity in cell lines and xenografts resistant to other DNA-interactive agents, such as cisplatin.[4][6]
Signaling Pathway of SJG-136
Caption: SJG-136 binds to the DNA minor groove, causing interstrand cross-links that inhibit replication and lead to apoptosis.
In Vivo Antitumor Activity in Xenograft Models
SJG-136 has demonstrated significant antitumor efficacy across a broad range of human tumor xenograft models in athymic mice and rats.[1][3] Efficacy has been observed in models of melanoma, ovarian carcinoma, breast carcinoma, glioma, colon carcinoma, promyelocytic leukemia, and non-small cell lung carcinoma.[1][3] The agent is active against both small (150 mg) and large (250–400 mg) established tumors.[1][3]
Summary of Efficacy Data in Murine Xenograft Models
| Tumor Model | Cell Line | Dosing Schedule (µg/kg/dose, i.v.) | Tumor Growth Inhibition (%C) | Log Cell Kill | Tumor-Free Responses |
| Melanoma | LOX IMVI | 120 (qd x 5) | 0 | 7.2 | 4/6 |
| Melanoma | UACC-62 | 120 (qd x 5) | 10 | 3.5 | 1/6 |
| Ovarian Carcinoma | OVCAR-3 | 120 (qd x 5) | 0 | 4.8 | 3/6 |
| Ovarian Carcinoma | OVCAR-5 | 120 (qd x 5) | 19 | 2.4 | 1/6 |
| Breast Carcinoma | MDA-MB-435 | 120 (qd x 5) | 11 | 3.3 | 1/6 |
| Glioblastoma | SF-295 | 120 (qd x 5) | 0 | 5.8 | 4/6 |
| Colon Carcinoma | LS-174T | 120 (qd x 5) | 38 | 1.9 | Not Reported |
| Non-Small Cell Lung | NCI-H522 | 120 (qd x 5) | 25 | 2.1 | Not Reported |
| Promyelocytic Leukemia | HL-60 TB | 120 (qd x 5) | Not Reported | Not Reported | Not Reported |
| Rat Glioma | C-6 | 40 (qd x 5) | Not Reported | Not Reported | Not Reported |
%C represents the mean tumor weight of the treated group as a percentage of the mean tumor weight of the control group. Data compiled from publicly available preclinical studies.[1]
Experimental Protocol: SJG-136 Efficacy in a Subcutaneous Xenograft Model
This protocol provides a representative methodology for evaluating the antitumor activity of SJG-136 in a subcutaneous human tumor xenograft model in athymic nude mice.
Materials
-
SJG-136 (NSC 694501)
-
Vehicle: 1% ethanol in sterile saline or 5% dextrose solution.[1][4]
-
Human cancer cell line of interest (e.g., SF-295 glioblastoma)
-
Athymic nude mice (e.g., nu/nu), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS and cell culture medium
-
Calipers, animal scales
-
Standard animal housing and husbandry equipment
Experimental Workflow
Caption: Workflow for a typical SJG-136 xenograft efficacy study, from cell preparation to data analysis.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture the selected human tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, potentially with Matrigel, to the desired concentration (e.g., 1 x 10⁷ cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each athymic nude mouse.
-
-
Tumor Growth and Staging:
-
Allow tumors to grow to a mean size of approximately 150 mg (or a specified size range).[1] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control (vehicle) groups (n=6-10 mice per group).
-
-
Drug Preparation and Administration:
-
SJG-136 is supplied as a solution and should be diluted to the final concentration with the appropriate vehicle just prior to injection.[4]
-
Administer SJG-136 intravenously (i.v.) via the tail vein. The most effective schedule reported in preclinical models is a daily bolus injection for 5 consecutive days (qd x 5).[1][3]
-
A wide effective dose range has been reported in mice, from approximately 16 µg/kg/dose to a maximum tolerated dose of about 120 µg/kg/dose on a qd x 5 schedule.[1][3]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity. Dose-limiting toxicities in clinical trials included fatigue, edema, and delayed liver toxicity.[7][8][9]
-
The primary endpoint is typically tumor growth delay. Euthanize mice when tumors reach a predetermined size (e.g., >1000 mm³) or if significant toxicity is observed.
-
Calculate metrics such as percent tumor growth inhibition (%C), tumor growth delay, and log cell kill.[1]
-
Considerations and Best Practices
-
Dosing Schedule: While various schedules have been tested, intravenous bolus administration for five consecutive days has shown the greatest efficacy in preclinical models.[1][3] Continuous infusion is also an active delivery method.[1]
-
Vehicle Preparation: Freshly prepare the SJG-136 solution before each injection to ensure stability and potency.[1]
-
Toxicity: Although myelosuppression was not a significant issue in early clinical trials, be observant for other toxicities such as edema, fatigue, and changes in liver enzymes, which were dose-limiting in humans.[7][9]
-
Pharmacodynamics: DNA interstrand cross-links can be detected in tumors as early as one hour after administration and can persist for over 24 hours.[4] This can be a useful pharmacodynamic marker to assess target engagement.
These notes are intended to serve as a guide. Specific experimental parameters should be optimized based on the tumor model and research question.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I trial of SJG-136 (NSC#694501) in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJG-136 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SJG-136 (NSC 694501), a pyrrolobenzodiazepine (PBD) dimer and a potent, sequence-selective DNA minor groove cross-linking agent, in preclinical animal studies. The protocols and data presented are collated from various published research articles to guide the design and execution of in vivo experiments.
Introduction and Mechanism of Action
SJG-136 is a rationally designed synthetic molecule that exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2] This action is sequence-selective, with a preference for purine-GATC-pyrimidine sequences.[1][3] The resulting DNA adducts are persistent and resistant to repair, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[1][4] Unlike many conventional DNA-binding agents, SJG-136's unique mechanism of action allows it to overcome resistance to other DNA-interactive drugs, such as cisplatin.[4][5]
The mechanism of SJG-136's action at the molecular level involves the formation of a covalent bond between the N2 position of guanine on opposite DNA strands, effectively creating a cross-link that spans the minor groove.[1] This distortion of the DNA helix is a critical event that triggers cellular damage responses. While interstrand cross-links are the primary cytotoxic lesion, SJG-136 can also form intrastrand cross-links and monoalkylated adducts.[6]
Data Presentation: Efficacy and Pharmacokinetics in Animal Models
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of SJG-136 in various animal models as reported in the literature.
Table 1: In Vivo Efficacy of SJG-136 in Murine Xenograft Models
| Tumor Model | Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) | Minimum Effective Dose | Efficacy Outcomes | Reference |
| SF-295 (Glioblastoma) | Athymic Mice | i.v. bolus, qd x 5 | ~120 µg/kg/dose | ~16 µg/kg/dose | Significant tumor growth delay and regression | [2][7] |
| LOX IMVI (Melanoma) | Athymic Mice | i.v. bolus, qd x 5 | ~120 µg/kg/dose | Not specified | Tumor regression and significant growth delay | [7] |
| OVCAR-3 (Ovarian) | Athymic Mice | Not specified | Not specified | Not specified | Tumor mass reduction | [2][7] |
| MDA-MB-435 (Breast) | Athymic Mice | Not specified | Not specified | Not specified | Tumor mass reduction | [2][7] |
| LS-174T (Colon) | Athymic Mice | i.v. bolus, qd x 5 | Not specified | Not specified | DNA cross-links detected in tumor cells | [1] |
| CH1cisR (Cisplatin-Resistant Ovarian) | Athymic Mice | Not specified | Not specified | Not specified | Antitumor activity observed | [1][3] |
| Canine Melanoma | CD1 Nu/Nu Mice | i.v. once or weekly x 3 | Not specified | 0.15 mg/kg | Significant anti-tumor activity | [8] |
Table 2: Pharmacokinetic Parameters of SJG-136 in Different Species
| Species | Administration Route | Dose | Cmax | t1/2 (half-life) | Clearance | Reference |
| Mouse | i.p. | 0.2 mg/kg | 336 nM | 0.98 h | 17.7 ml/min/kg | [9] |
| Rat | i.v. (single dose) | 15 and 50 µg/kg | Not specified | 9 min | 190 ml/min/m² | [10] |
| Dog | i.v. (single dose) | 1.0 µg/kg | Not specified | 97 min | 6.1 ml/min/kg | [11] |
Experimental Protocols
The following are generalized protocols for the in vivo administration and evaluation of SJG-136 based on methodologies described in published studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
Preparation of SJG-136 for Injection
-
Reconstitution: SJG-136 (NSC 694501) is typically supplied as a sterile solution.
-
Vehicle: For intravenous administration, SJG-136 is often prepared in a vehicle such as 1% ethanol in 0.9% NaCl.[7] For continuous infusion studies, a vehicle of 50% DMSO/50% polyethylene glycol has been used.[7]
-
Preparation Timing: It is recommended to prepare the final dilution of SJG-136 fresh just before each treatment.[7]
In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Athymic nude mice (nu/nu) are commonly used for establishing human tumor xenografts.[7]
-
Tumor Implantation: Tumor fragments (~20 mg) or a suspension of tumor cells are implanted subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 150-400 mg) before the initiation of treatment.[2][7] Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Drug Administration:
-
Route: Intravenous (i.v.) bolus injection via the tail vein is a common route.[7] Continuous infusion via an indwelling jugular catheter can also be performed.[7]
-
Dosing Schedule: A daily for five consecutive days (qd x 5) schedule has been shown to confer the best efficacy in several models.[2][7] Other schedules, such as a single bolus (qd x 1) or every fourth day for three treatments (q4d x 3), have also been evaluated.[7]
-
-
Data Collection and Analysis:
-
Monitor animal body weight and overall health status throughout the study.
-
Calculate tumor growth delay, which is the difference in the time it takes for the tumors in the treated group to reach a predetermined size compared to the control group.
-
Calculate log cell kill, a measure of the number of tumor cells killed by the treatment.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Pharmacodynamic Assay: Comet Assay for DNA Cross-linking
The comet assay (single-cell gel electrophoresis) can be used to measure DNA interstrand cross-links in tumor cells and peripheral blood mononuclear cells (PBMCs) following SJG-136 administration.[1][8][10]
-
Sample Collection: Collect tumor tissue or blood samples at various time points after SJG-136 administration (e.g., 1, 2, 24 hours).[1][8]
-
Cell Isolation: Isolate single cells from the tumor tissue or PBMCs from the blood.
-
Comet Assay Procedure: A modified protocol for detecting interstrand cross-links is required. This typically involves irradiating the cells to introduce a known number of DNA strand breaks before performing the standard alkaline or neutral comet assay. The presence of cross-links will reduce the amount of DNA migration in the gel.
-
Analysis: Quantify the extent of DNA cross-linking by measuring the decrease in the tail moment of the comets in treated cells compared to control cells.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of SJG-136, a DNA minor groove cross-linking agent.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kings-qa.qa.elsevierpure.com [kings-qa.qa.elsevierpure.com]
- 4. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Sjg 136-Induced DNA Cross-links: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjg 136 (also known as SG2000 or NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent.[1][2] It exhibits a broad spectrum of antitumor activity, including in cell lines resistant to other DNA-interactive agents like cisplatin.[1][3] The cytotoxic effects of this compound are primarily attributed to the formation of DNA interstrand cross-links (ICLs), which are highly toxic lesions that block DNA replication and transcription, ultimately leading to cell death.[4][5] This document provides detailed application notes and protocols for the detection and quantification of this compound-induced DNA cross-links, intended to guide researchers in preclinical and clinical settings.
This compound is unique in its mechanism of action. It binds to the minor groove of DNA, spanning 6 base pairs with a preference for 5'-purine-GATC-pyrimidine sequences.[1][2] The molecule's two imine moieties react with the N-2 positions of guanine bases on opposite DNA strands, forming covalent interstrand cross-links.[1][2] These cross-links are formed rapidly and are more persistent compared to those induced by conventional cross-linking agents like nitrogen mustards.[2][6] In addition to interstrand cross-links, this compound can also form intrastrand cross-links and monoalkylated adducts, which may also contribute to its biological activity.[7]
The effective detection and quantification of these DNA lesions are crucial for understanding the pharmacodynamics of this compound, for biomarker development in clinical trials, and for elucidating mechanisms of drug resistance.[7][8]
Data Presentation
The following tables summarize quantitative data related to the in vitro and in vivo activity of this compound, as well as clinical trial dosage information.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Concentration Range | Mean Value | Reference |
| 50% Net Growth Inhibition (GI50) | NCI 60 cell line screen | 0.14 to 320 nmol/L | 7.4 nmol/L | [2][6] |
| Total Growth Inhibition | Sensitive cell lines | As low as 0.83 nmol/L | - | [2][6] |
| 50% Lethality (LC50) | Sensitive cell lines | As low as 7.1 nmol/L | - | [2][6] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Maximum-Tolerated Dose (MTD) | Minimum Effective Dose | Reference |
| Athymic Mice | qd x 5 (i.v. bolus) | ~120 µg/kg/dose | ~16 µg/kg/dose | [9] |
| Athymic Rats | qd x 5 (i.v. bolus) | > 40 µg/kg/dose | 27 µg/kg/dose | [9] |
Table 3: Phase I Clinical Trial Dosing of this compound
| Schedule | Dose Escalation | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| A (daily for 5 of 21 days) | 6, 12, 24, 48 µg/m²/day | Not established on this schedule | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity | [1][10][11] |
| B (daily for 3 of 21 days) | 20, 25, 30, 35 µg/m²/day | 30 µg/m² | Manageable with premedication | [1][10][11] |
| Days 1, 8, 15 of a 28-day cycle | 10, 20, 40, 60 µg/m² | 40 µg/m² | Fatigue, thrombocytopenia, delayed transaminitis | [12][13] |
Experimental Protocols
Protocol 1: Detection of this compound-Induced DNA Interstrand Cross-links using a Modified Single Cell Gel Electrophoresis (Comet) Assay
This protocol is adapted from the pharmacodynamic analyses performed in clinical trials of this compound.[1]
Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. To specifically detect interstrand cross-links, the assay is modified by introducing a DNA damaging agent (e.g., ionizing radiation) to induce strand breaks. In the absence of cross-links, this damage will result in DNA fragments that migrate out of the nucleus during electrophoresis, forming a "comet tail." In the presence of interstrand cross-links, the DNA strands are held together, preventing migration and resulting in a reduced or absent comet tail. The decrease in the comet tail moment is proportional to the frequency of interstrand cross-links.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides (pre-coated)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold, propidium iodide)
-
Ionizing radiation source (X-ray or gamma-ray irradiator)
-
Fluorescence microscope with appropriate filters
-
Image analysis software for Comet assay
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or as a monolayer with the desired concentrations of this compound for the specified duration (e.g., 1 hour).
-
Include a vehicle-treated control group.
-
For in vivo studies, isolate peripheral blood mononuclear cells (PBMCs) from treated subjects.[1]
-
-
Slide Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of LMA at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Induction of DNA Strand Breaks:
-
After lysis, wash the slides with PBS.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce random DNA strand breaks. This step is crucial for visualizing the cross-links.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times with neutralizing buffer for 5 minutes each.
-
Stain the DNA by adding a few drops of the staining solution to each slide and incubating in the dark for 15-30 minutes.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 cells per sample.
-
Use image analysis software to calculate the tail moment (% DNA in tail × tail length).
-
The level of DNA interstrand cross-linking is expressed as the percentage decrease in the tail moment compared to the irradiated control cells without this compound treatment.[1]
-
Protocol 2: Click Chemistry-Based Detection of this compound-DNA Adducts
This protocol is based on a novel approach using a modified this compound molecule for direct visualization of DNA lesions.[8]
Principle: This method utilizes a synthetically modified version of this compound that contains an alkyne handle ("Click-Sjg-136").[8] After treating cells with this modified drug, the alkyne group on the DNA-bound this compound can be covalently linked to a fluorescent reporter molecule (e.g., an azide-modified fluorophore) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This allows for the direct detection and quantification of this compound-induced DNA lesions using fluorescence microscopy or flow cytometry.
Materials:
-
Click-Sjg-136 (this compound with an alkyne handle)
-
Cell culture reagents
-
Fixatives (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Click chemistry reaction cocktail:
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with Click-Sjg-136 at the desired concentrations and for the appropriate duration.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix the cells with a suitable fixative.
-
Permeabilize the cells to allow entry of the click chemistry reagents.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions or established protocols.
-
Incubate the fixed and permeabilized cells with the reaction cocktail to ligate the fluorescent azide to the alkyne-modified this compound bound to the DNA.
-
-
Washing and Staining:
-
Wash the cells to remove unreacted reagents.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. The fluorescent signal will co-localize with the nucleus, indicating the presence of this compound-DNA adducts. The intensity of the fluorescence can be quantified.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity per cell, providing a high-throughput measurement of this compound-induced DNA lesions across a cell population.
-
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and DNA Damage Response
The following diagram illustrates the mechanism of action of this compound and the subsequent cellular response to the induced DNA damage.
Caption: Mechanism of this compound action leading to DNA damage and cellular outcomes.
DNA Interstrand Cross-link Repair Pathway
The repair of DNA interstrand cross-links is a complex process involving multiple DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and the Fanconi anemia (FA) pathway.[4][14][15][16]
Caption: Simplified overview of the DNA interstrand cross-link repair process.
Experimental Workflow for Comet Assay
The following diagram outlines the key steps in the modified Comet assay for detecting this compound-induced interstrand cross-links.
Caption: Workflow for detecting DNA interstrand cross-links via the Comet assay.
References
- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyne modification of DNA cross-linking antitumor agent SJG-136 to monitor induced lesions in cells by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I trial of SJG-136 (NSC#694501) in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contributions of DNA double strand break repair pathways to DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Pathway for DNA Cross-Link Repair | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 16. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJG-136 in Treating Cisplatin-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its clinical efficacy. SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent.[1][2] Its unique mechanism of action, forming covalent adducts with guanine bases in a sequence-specific manner (Pu-GATC-Py), results in persistent DNA lesions that are poorly repaired by tumor cells.[1][3] Notably, preclinical and clinical studies have demonstrated the potent activity of SJG-136 in cisplatin-resistant tumor models, suggesting its potential as a therapeutic strategy to overcome this significant clinical challenge.[2][4]
These application notes provide a comprehensive overview of the preclinical and clinical data on SJG-136 in the context of cisplatin resistance, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of SJG-136
SJG-136 exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those with acquired resistance to cisplatin. The following table summarizes the 50% inhibitory concentration (IC50) values for SJG-136 in various cancer cell lines.
| Cell Line | Cancer Type | Cisplatin Sensitivity | SJG-136 IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | Sensitive | 0.1 - 0.3 | [3] |
| HT-29 | Colon Cancer | Sensitive | 0.1 - 0.3 | [3] |
| SW620 | Colon Cancer | Sensitive | 0.1 - 0.3 | [3] |
| HCT-8 | Colon Cancer | P-gp expressing | 2.3 | [3] |
| HCT-15 | Colon Cancer | P-gp expressing | 3.7 | [3] |
| A2780 | Ovarian Cancer | Sensitive | - | [3] |
| A2780(AD) | Ovarian Cancer | P-gp expressing | - | [3] |
| 3T3 | Murine Fibroblast | Sensitive | 6.3 | [3] |
| 3T3 pHamdr-1 | Murine Fibroblast | P-gp expressing | 208 | [3] |
| NCI-H522 | Lung Cancer | Sensitive | Subnanomolar | [5] |
| HL-60 | Promyelocytic Leukemia | Sensitive | Subnanomolar | [5] |
| Molt-4 | T-cell Leukemia | Sensitive | Subnanomolar | [5] |
In Vivo Efficacy of SJG-136 in a Cisplatin-Resistant Xenograft Model
SJG-136 has demonstrated significant antitumor activity in a cisplatin-resistant human ovarian tumor xenograft model (CH1cisR).
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| CH1cisR | SJG-136 | Not specified | Active | [2][4] |
| A2780 | SJG-136 | 120 µg/kg/day for 5 days | SGD = 275 | [3] |
| A2780(AD) | SJG-136 | 120 µg/kg/day for 5 days | SGD = 67 | [3] |
| Various Xenografts | SJG-136 | Not specified | 32% to 575% growth delay | [5] |
SGD: Specific Growth Delay
Clinical Trial Data for SJG-136 in Patients with Advanced Solid Tumors
Phase I and II clinical trials have evaluated the safety and efficacy of SJG-136 in patients with advanced solid tumors, many of whom were refractory to standard therapies, including platinum-based agents.
| Clinical Trial Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Objective Responses | Reference |
| Phase I | Advanced Solid Tumors | 15-240 µg/m² every 21 days | 45 µg/m² | Vascular leak syndrome, elevated liver function tests, fatigue | Stable disease observed | [4] |
| Phase I | Advanced Solid Tumors | 10, 20, 40, 60 µg/m² on days 1, 8, 15 of a 28-day cycle | 40 µg/m² | Fatigue, thrombocytopenia, delayed liver toxicity | No objective responses | [6] |
| Phase I | Advanced Cancer | 6, 12, 24, 48 µg/m² daily for 5 of 21 days | - | Edema, dyspnea, fatigue, delayed liver toxicity | - | [5] |
| Phase I | Advanced Cancer | 20, 25, 30, 35 µg/m² daily for 3 of 21 days | 30 µg/m² | Manageable with supportive care | No significant myelosuppression | [5] |
Signaling Pathways and Mechanisms
Mechanism of Action of SJG-136
SJG-136 exerts its cytotoxic effects by forming interstrand cross-links in the minor groove of DNA. This process is independent of the mechanisms that typically confer resistance to cisplatin, such as reduced drug accumulation and enhanced DNA repair of platinum adducts.
Caption: Mechanism of action of SJG-136 leading to apoptosis.
Overcoming Cisplatin Resistance with SJG-136
Cisplatin resistance is a multifactorial phenomenon involving reduced drug uptake, increased drug efflux, enhanced detoxification, and increased DNA repair capacity. SJG-136 bypasses many of these resistance mechanisms.
Caption: SJG-136 bypasses common cisplatin resistance mechanisms.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol details the determination of the cytotoxic effects of SJG-136 on adherent cancer cell lines.
Materials:
-
SJG-136
-
Cisplatin-sensitive and resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of SJG-136 for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Detection of DNA Interstrand Cross-links using the Modified Alkaline Comet Assay
This protocol is for the quantitative analysis of DNA interstrand cross-links induced by SJG-136.
Materials:
-
SJG-136 treated and untreated cells
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low melting point agarose and spread onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse slides in lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA, followed by electrophoresis at a low voltage.
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (comet tail) is inversely proportional to the number of cross-links. Quantify the tail moment using specialized software.
Caption: Workflow for the modified alkaline comet assay.
Protocol 3: Measurement of DNA Damage Response using γ-H2AX Immunofluorescence Assay
This protocol measures the formation of γ-H2AX foci, a marker of DNA double-strand breaks, which are formed as a consequence of replication fork collapse at the site of SJG-136-induced cross-links.
Materials:
-
SJG-136 treated cells grown on coverslips or chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with SJG-136 for the desired time.
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on slides and visualize under a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.
Caption: Workflow for γ-H2AX immunofluorescence assay.
Conclusion
SJG-136 represents a promising therapeutic agent for the treatment of cisplatin-resistant tumors. Its distinct mechanism of action, involving the formation of persistent DNA interstrand cross-links, allows it to circumvent common mechanisms of platinum resistance. The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating the potential of SJG-136 in this challenging clinical setting. Further research is warranted to optimize dosing schedules and explore combination therapies to maximize the clinical benefit of SJG-136.
References
- 1. The role of DNA repair pathways in cisplatin resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum resistance: the role of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Comet Assay for SJG-136 Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJG-136 (also known as NSC 694501) is a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links (ICLs), primarily between guanine bases.[1] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death. The single-cell gel electrophoresis (SCGE) or "comet assay" is a sensitive and versatile method for detecting DNA damage. A modified version of the alkaline comet assay is particularly well-suited for the detection and quantification of ICLs induced by agents like SJG-136.
These application notes provide a detailed overview and protocol for utilizing the modified alkaline comet assay to assess DNA damage caused by SJG-136.
Principle of the Modified Comet Assay for Interstrand Cross-links
The standard alkaline comet assay detects DNA single- and double-strand breaks. In this assay, cells are embedded in agarose on a slide, lysed to remove membranes and proteins, and then subjected to electrophoresis at high pH. Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head."
To detect ICLs, a key modification is introduced. After treatment with the cross-linking agent (SJG-136), cells are irradiated with a fixed dose of ionizing radiation to induce a known number of single-strand breaks. In the absence of ICLs, this irradiation would result in significant DNA migration and a large comet tail. However, the presence of ICLs physically restrains the DNA, preventing the migration of the radiation-induced fragments during electrophoresis. This results in a decrease in the comet tail moment compared to irradiated control cells that were not treated with SJG-136.[2][3][4] The extent of this reduction in tail moment is proportional to the frequency of ICLs.
Data Presentation: Quantitative Analysis of SJG-136 Induced DNA Damage
The following tables summarize quantitative data from various studies using the modified comet assay to measure SJG-136-induced DNA interstrand cross-links. The primary metric is the "percentage decrease in tail moment" relative to an irradiated, non-SJG-136-treated control.
Table 1: Concentration-Dependent DNA Interstrand Cross-linking by SJG-136 in Chronic Lymphocytic Leukaemia (CLL) Cells
| SJG-136 Concentration (nM) | Mean Percentage Decrease in Tail Moment (± SD) |
| 2 | 45% (± 8.5) |
| 4 | 68% (± 11.2) |
Data adapted from a study on primary tumor cells from 10 B-CLL patients following a 24-hour exposure to SJG-136.[5]
Table 2: Time-Course of DNA Interstrand Cross-link Formation in HCT 116 Cells
| Treatment | Time Point | Percentage of ICLs Formed (Decrease in Tail Moment) |
| 1 nM SJG-136 (24h exposure) | 1 hour | 7.3% (± 11.6) |
| 24 hours | 44.2% (± 4.7) | |
| 50 nM SJG-136 (1h exposure) | 1 hour | Maximal formation |
Data adapted from a study investigating the rate of ICL formation in HCT 116 cells.[6]
Table 3: In Vivo DNA Interstrand Cross-linking in LS174T Human Colon Xenografts
| SJG-136 Dose (mg/kg, single i.v.) | Time Post-Administration (hours) | Percent Decrease in Tail Moment |
| 0.3 | 1 | ~30-40% |
| 4 | ~40-50% | |
| 24 | ~35-45% | |
| 0.45 | 1 | ~50-60% |
| 4 | ~55-65% | |
| 24 | ~50-60% |
Data is estimated from graphical representations in a study on the in vivo effects of SJG-136.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of SJG-136 Induced ICLs in Cultured Cells
Materials:
-
SJG-136 stock solution (in DMSO)
-
Cell culture medium, PBS, trypsin
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Microscope slides (pre-coated with NMP agarose)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold, Propidium Iodide)
-
Gamma irradiator or X-ray source
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of SJG-136 (e.g., 1-100 nM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide, cover with a coverslip, and allow to solidify on ice for 10 minutes.
-
-
Irradiation:
-
After the agarose has solidified, remove the coverslips.
-
Place the slides on ice and irradiate with a fixed dose of ionizing radiation (e.g., 10-15 Gy) to induce single-strand breaks. Include a non-irradiated control for each treatment condition.
-
-
Lysis:
-
Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50 comets per slide using specialized software.
-
Calculate the tail moment (Tail Length x % DNA in Tail).
-
The percentage decrease in tail moment is calculated using the following formula: % Decrease = [1 - (TM_drug,irradiated - TM_drug,unirradiated) / (TM_control,irradiated - TM_control,unirradiated)] x 100
-
Mandatory Visualizations
Experimental Workflow for Modified Comet Assay
Caption: Workflow for detecting SJG-136 induced ICLs.
Signaling Pathway of SJG-136 Induced DNA Damage Response
Caption: Key pathways in the cellular response to SJG-136.
Logical Relationship: ICLs and Comet Assay Outcome
Caption: Logic of ICL detection by the modified comet assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fludarabine-mediated suppression of the excision repair enzyme ERCC1 contributes to the cytotoxic synergy with the DNA minor groove crosslinking agent SJG-136 (NSC 694501) in chronic lymphocytic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SJG-136 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the DNA cross-linking agent SJG-136 in combination with other cancer therapies. The included protocols offer detailed guidance for in vitro and in vivo studies to assess synergistic or additive anti-cancer effects.
Introduction to SJG-136
SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove binding and interstrand cross-linking agent. Its unique mechanism of action involves forming a covalent adduct between two guanine bases on opposite DNA strands, with a preference for 5'-purine-GATC-pyrimidine sequences. These cross-links are persistent and difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. Notably, SJG-136 has demonstrated potent cytotoxic activity in a wide range of cancer cell lines, including those resistant to conventional cross-linking agents like cisplatin.
The distinct mechanism of SJG-136 and its favorable preclinical safety profile, particularly the lack of significant myelosuppression, suggest its potential for combination with other DNA-damaging agents and targeted therapies. The following sections detail the preclinical data and experimental protocols for evaluating SJG-136 in combination with other chemotherapeutic agents.
Preclinical Data Summary for SJG-136 Combinations
The following tables summarize key quantitative data from preclinical studies of SJG-136 as a single agent and in combination with other therapies.
Table 1: In Vitro Cytotoxicity of Single-Agent SJG-136 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H522 | Lung Carcinoma | Subnanomolar |
| HL-60 | Promyelocytic Leukemia | Subnanomolar |
| Molt-4 | Acute Lymphoblastic Leukemia | Subnanomolar |
| CH1 | Ovarian Carcinoma | Not specified |
| CH1cisR | Cisplatin-Resistant Ovarian Carcinoma | Not specified |
| LS174T | Colon Carcinoma | Not specified |
Table 2: In Vivo Efficacy of Single-Agent SJG-136 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| CH1 | Ovarian Carcinoma | 0.2 mg/kg, i.v., days 0, 4, 8 | Comparable tumor growth delay to cisplatin |
| CH1cisR | Cisplatin-Resistant Ovarian Carcinoma | 0.2 mg/kg, i.v., days 0, 4, 8 | Significant tumor growth delay (cisplatin was ineffective) |
| Various Models | Glioma, Melanoma, Breast, Ovarian | Not specified | Significant growth delays (32% to 575%) and tumor-free responses |
| SF-295 | Glioma | ~16 µg/kg/dose, i.v., qd x 5 | Minimum effective dose |
| Various Models | Various | ~120 µg/kg/dose, i.v., qd x 5 | Maximum tolerated dose |
Table 3: Preclinical Efficacy of a PBD-Based Antibody-Drug Conjugate (ADC) in Combination with Olaparib
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| DLD1 BRCA2-/- | Olaparib | 59% |
| DLD1 BRCA2-/- | 5T4-PBD (0.1 mg/kg) | 69% |
| DLD1 BRCA2-/- | Olaparib + 5T4-PBD (0.1 mg/kg) | 111% (Tumor Regression)[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SJG-136 and a general workflow for assessing drug synergy.
Caption: Mechanism of action of SJG-136.
Caption: Workflow for in vitro synergy assessment.
Experimental Protocols
Protocol for In Vitro Cytotoxicity and Synergy Analysis of SJG-136 in Combination with Cisplatin
Objective: To determine the cytotoxic effects of SJG-136 and cisplatin, alone and in combination, and to quantify the nature of the drug interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer, which is cisplatin-sensitive, and its resistant counterpart)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SJG-136
-
Cisplatin
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of SJG-136 and cisplatin in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in complete medium. For the combination treatment, prepare a matrix of concentrations. A suggested starting range for SJG-136 is 0.01 nM to 100 nM, and for cisplatin is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software like GraphPad Prism to determine the IC50 values for SJG-136 and cisplatin alone.
-
For synergy analysis, use the Chou-Talalay method with software such as CompuSyn.[2][3] This will generate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol for In Vivo Efficacy of SJG-136 in Combination with a PARP Inhibitor (e.g., Olaparib) in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of SJG-136 in combination with a PARP inhibitor in a relevant mouse xenograft model (e.g., BRCA-mutant ovarian or breast cancer).
Materials:
-
Athymic nude mice (6-8 weeks old)
-
BRCA-mutant cancer cell line (e.g., DLD1 BRCA2-/-)
-
Matrigel
-
SJG-136
-
Olaparib
-
Appropriate vehicles for drug administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: SJG-136 alone
-
Group 3: Olaparib alone
-
Group 4: SJG-136 + Olaparib
-
-
Dosing and Administration (example):
-
SJG-136: Administer intravenously (i.v.) at a dose of 120 µg/kg, once daily for 5 consecutive days (qd x 5).[4]
-
Olaparib: Administer orally (p.o.) at a dose of 50-100 mg/kg, once daily for the duration of the study.
-
-
The dosing schedule for the combination should be optimized based on preliminary tolerability studies.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint:
-
Continue the experiment until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the efficacy of the combination treatment to the single agents.
-
Protocol for Clonogenic Assay to Assess Radiosensitization by SJG-136
Objective: To determine if SJG-136 can enhance the cytotoxic effects of ionizing radiation on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SJG-136
-
6-well cell culture plates
-
X-ray source for irradiation
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a varying number of cells (e.g., 100 to 5,000) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the radiation dose to yield approximately 50-150 colonies per well.
-
-
Drug Treatment:
-
Allow cells to attach for 4-6 hours.
-
Treat the cells with a non-toxic or minimally toxic concentration of SJG-136 (determined from prior cytotoxicity assays). Include a vehicle control group.
-
-
Irradiation:
-
After a predetermined incubation time with SJG-136 (e.g., 16-24 hours), irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment condition: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each radiation dose: SF = PE of treated cells / PE of control cells.
-
Plot the SF versus the radiation dose on a log-linear scale to generate cell survival curves.
-
Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of SJG-136.[5]
-
Conclusion
SJG-136 is a promising anti-cancer agent with a unique mechanism of action that makes it an excellent candidate for combination therapies. The protocols provided here offer a framework for the preclinical evaluation of SJG-136 in combination with other cytotoxic agents, targeted therapies, and radiation. Such studies are crucial for identifying synergistic interactions and guiding the clinical development of novel and more effective cancer treatment regimens.
References
- 1. Cytotoxic synergy of cisplatin with concurrent hydroxyurea and cytarabine: summary of an in vitro model and initial clinical pilot experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BO-1055, a novel DNA cross-linking agent with remarkable low myelotoxicity shows potent activity in sarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following SJG-136 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic and apoptotic effects of SJG-136, a potent pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent. The following protocols for common cell viability assays are tailored for the assessment of SJG-136 and similar DNA-damaging agents.
Introduction to SJG-136
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine dimer that exhibits powerful and broad-spectrum antitumor activity.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA with a preference for purine-GATC-pyrimidine sequences.[3][4] Upon binding, SJG-136 forms covalent interstrand cross-links between two guanine bases on opposite DNA strands, causing minimal distortion of the DNA helix.[3][4] This action effectively stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][5] The unique DNA-binding and cross-linking properties of SJG-136 result in persistent DNA lesions compared to conventional cross-linking agents.[3]
Data Presentation: In Vitro Cytotoxicity of SJG-136
The following table summarizes the 50% inhibitory concentration (IC50) values of SJG-136 in various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 0.1 - 0.3 | [1] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [1] |
| SW620 | Colon Cancer | 0.1 - 0.3 | [1] |
| HCT-8 | Colon Cancer | 2.3 | [1] |
| HCT-15 | Colon Cancer | 3.7 | [1] |
| A549 | Lung Cancer | 1 | [6] |
| H358 | Lung Cancer | 21 | [6] |
| 3T3 (parental) | Murine Fibroblast | 6.3 | [1] |
| 3T3 (mdr-1) | Murine Fibroblast | 208 | [1] |
Signaling Pathway: SJG-136-Induced DNA Damage Response
SJG-136, through the formation of DNA interstrand cross-links, activates the DNA Damage Response (DDR) pathway. This signaling cascade is initiated to sense the DNA lesion, arrest the cell cycle to allow for repair, and ultimately trigger apoptosis if the damage is irreparable.
Caption: SJG-136 induced DNA damage response pathway.
Experimental Workflow: Cell Viability Assessment
The following diagram outlines the general workflow for assessing the effect of SJG-136 on cell viability.
Caption: General workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
SJG-136
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of SJG-136 in complete medium.
-
Remove the medium from the wells and add 100 µL of the SJG-136 dilutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
After incubation, carefully aspirate the medium.[7]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[8][9]
Materials:
-
SJG-136
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with serial dilutions of SJG-136 for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[8]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.[8]
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Shake the plate for 10 minutes on a shaker.
-
Measure the absorbance at 565 nm using a microplate reader.[8]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[10]
Materials:
-
SJG-136
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat cells with the desired concentrations of SJG-136 for a specified time.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within 1 hour.[11]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
References
- 1. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for SJG-136 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove binding agent.[1] It forms covalent interstrand cross-links, primarily at purine-GATC-pyrimidine sequences, leading to potent cytotoxic activity against a broad spectrum of cancer cells, including various leukemia cell lines.[1][2] Unlike conventional alkylating agents, the DNA adducts formed by SJG-136 are persistent and resistant to repair.[1] These application notes provide a summary of the effective dosage of SJG-136 in leukemia cell lines and detailed protocols for key experimental assays to evaluate its cellular effects.
Data Presentation: In Vitro Cytotoxicity of SJG-136 in Leukemia Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) values of SJG-136 in various human leukemia cell lines. These values highlight the potent anti-leukemic activity of SJG-136, with efficacy observed in the nanomolar range.
| Cell Line | Leukemia Type | IC50/LD50 (nM) | Assay Method | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Subnanomolar | Not Specified | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Subnanomolar | Not Specified | [2] |
| K-562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | |
| RPMI-8226 | Multiple Myeloma | Not Specified | Not Specified | |
| SR | Not Specified | Not Specified | Not Specified |
Note: "Not Specified" indicates that while the cell line was mentioned in the context of SJG-136's activity, a specific IC50 value was not provided in the referenced search results. Further literature review may be required for specific values for these cell lines.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy and mechanism of action of SJG-136 in leukemia cell lines are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted for determining the cytotoxicity of SJG-136 in adherent or suspension leukemia cell lines.[3][4]
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
SJG-136 stock solution (in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-20,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a similar density. Centrifugation steps will be required to pellet the cells during washes.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of SJG-136 in complete culture medium.
-
Add 100 µL of the diluted SJG-136 to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
Cell Fixation:
-
Carefully add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with 1% acetic acid to remove the TCA and unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510-540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the SJG-136 concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Leukemia cells treated with SJG-136
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat leukemia cells with various concentrations of SJG-136 for a specified time. Include untreated and positive controls.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[7][8]
Materials:
-
Leukemia cells treated with SJG-136
-
PBS
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells (at a slightly higher speed than live cells) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 400 µL of PI staining solution.
-
Add 50 µL of RNase A solution to ensure only DNA is stained.
-
Incubate at room temperature for 10-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
DNA Damage Assessment (γ-H2AX Assay)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Leukemia cells treated with SJG-136
-
Fixation solution (e.g., 4% paraformaldehyde or methanol:acetone)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Grow and treat cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
-
Fixation and Permeabilization:
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
-
Analysis:
-
Microscopy: Mount the coverslips with DAPI-containing mounting medium and visualize the γ-H2AX foci (distinct nuclear dots). Quantify the number of foci per cell.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population.
-
Mandatory Visualizations
Signaling Pathway of SJG-136 Action
Caption: Mechanism of action of SJG-136 in leukemia cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Sjg-136 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjg-136 (NSC 694501) is a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. It functions as a sequence-selective DNA minor groove interstrand cross-linking agent.[1][2] The formation of these covalent cross-links physically obstructs DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[1][3] Unlike many other DNA-damaging agents, Sjg-136 has demonstrated a distinct mechanism of action and has shown efficacy in cell lines resistant to other DNA-interactive drugs.[1] Flow cytometry is a powerful and indispensable tool for the quantitative analysis of Sjg-136's cellular effects at a single-cell level, providing crucial data on apoptosis induction and cell cycle perturbations. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with Sjg-136.
Key Cellular Effects of Sjg-136 Amenable to Flow Cytometry Analysis
-
Induction of Apoptosis: Sjg-136 is a potent inducer of apoptosis in various cancer cell lines. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Arrest: By creating DNA interstrand cross-links, Sjg-136 can block DNA replication, leading to an arrest in the S phase and subsequent accumulation in the G2/M phase of the cell cycle. This can be quantified by staining cellular DNA with propidium iodide and analyzing the DNA content distribution.
Data Presentation
Table 1: Cytotoxicity of Sjg-136 in B-cell Chronic Lymphocytic Leukemia (B-CLL) Cells
| Cell Type | Parameter | Value |
| Primary B-CLL Patient Cells (n=34) | Mean LD50 (Apoptosis Induction) | 9.06 nmol/L |
Data summarized from a study on primary tumor cells from B-CLL patients. The LD50 was determined by assessing apoptosis.[4]
Table 2: Effect of Sjg-136 on Cell Cycle Distribution in HCT 116 Cells
| Treatment Condition | Time Point | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 50 nmol/L Sjg-136 (1-hour exposure) | 8 hours | - | Prominent Arrest | - |
| 24 hours | - | - | 68% | |
| 48 hours | Accumulation | - | - | |
| 1 nmol/L Sjg-136 (24-hour exposure) | 24 hours | - | Limited Arrest | - |
| 48 hours | - | - | Peak Accumulation | |
| 72 hours | Re-entry | - | - | |
| Control | 24 hours | - | - | 24% |
This table summarizes the time-dependent cell cycle perturbations induced by Sjg-136 in the HCT 116 cell line as analyzed by flow cytometry. Note that a short, high-concentration exposure leads to a more rapid S phase arrest and progression to G2/M compared to a prolonged, low-concentration exposure.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Sjg-136.
Materials:
-
Sjg-136
-
Appropriate cancer cell line (e.g., B-CLL, HCT 116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare working solutions of Sjg-136 in complete culture medium at various concentrations (e.g., 1 nM to 100 nM).
-
Include a vehicle control (medium with the same concentration of solvent used for the Sjg-136 stock).
-
Replace the existing medium with the Sjg-136 solutions or the vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the supernatant, and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after Sjg-136 treatment.
Materials:
-
Sjg-136
-
Appropriate cancer cell line (e.g., HCT 116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with Sjg-136 as described in Protocol 1. It is recommended to test both short (e.g., 1 hour) high-concentration (e.g., 50 nM) and long (e.g., 24 hours) low-concentration (e.g., 1 nM) exposures.
-
Harvest cells at various time points after treatment (e.g., 8, 24, 48, 72 hours) to observe the kinetics of cell cycle arrest.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for overnight storage).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A to degrade RNA and ensure only DNA is stained).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity.
-
Set the gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.
-
Conclusion
The protocols and information provided here offer a robust framework for investigating the cellular effects of Sjg-136 using flow cytometry. Accurate quantification of apoptosis and cell cycle distribution is critical for understanding the mechanism of action and therapeutic potential of this novel DNA cross-linking agent. For successful and reproducible results, it is essential to optimize parameters such as drug concentration, treatment duration, and staining procedures for each specific cell type and experimental system.
References
- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel sequence-specific DNA cross-linking agent SJG-136 (NSC 694501) has potent and selective in vitro cytotoxicity in human B-cell chronic lymphocytic leukemia cells with evidence of a p53-independent mechanism of cell kill - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sjg 136 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the investigational drug SJG-136. The following sections address common questions and issues related to its solubility, stability, and use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is SJG-136 and what is its mechanism of action?
SJG-136 (also known as NSC 694501) is a synthetic pyrrolobenzodiazepine (PBD) dimer. It is a potent, sequence-selective DNA minor groove binding agent. Its primary mechanism of action is the formation of DNA interstrand cross-links, which are highly cytotoxic to cancer cells.[1] SJG-136 forms covalent bonds with guanine bases on opposite DNA strands, with a preference for 5'-purine-GATC-pyrimidine sequences.[2] This cross-linking activity disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The DNA adducts formed by SJG-136 are minimally distorting to the DNA helix, which may allow them to evade cellular repair mechanisms more effectively than other cross-linking agents.
Q2: In what solvents is SJG-136 soluble?
SJG-136 is known to have poor aqueous solubility. For research purposes, it is typically dissolved in organic solvents. Stock solutions are commonly prepared in methanol or dimethyl sulfoxide (DMSO).[3] For clinical trials, SJG-136 has been formulated in a solution containing dimethylacetamide (DMA).[2]
Q3: How should I store SJG-136 solutions?
For optimal stability, stock solutions of SJG-136 should be stored at low temperatures. Based on available data, the following storage conditions are recommended:
-
-20°C: for up to one month.
-
-80°C: for up to six months.
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of SJG-136 in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the final working solution.
-
Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes:
-
Poor Aqueous Solubility: SJG-136 is inherently poorly soluble in aqueous buffers and media.
-
High Final Concentration: The concentration of SJG-136 in the final working solution may exceed its solubility limit in the aqueous environment.
-
Insufficient Mixing: Inadequate mixing upon dilution of the stock solution can lead to localized high concentrations and precipitation.
-
Low Temperature of Media: Diluting the stock solution into cold media can decrease solubility.
Solutions:
-
Use of Co-solvents: When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible to minimize cytotoxicity, typically below 0.5%.
-
Step-wise Dilution: Perform serial dilutions of the stock solution in the appropriate solvent before the final dilution into aqueous buffer or cell culture medium.
-
Pre-warmed Media: Use cell culture media pre-warmed to 37°C for the final dilution.
-
Vortexing: Vortex the solution immediately and thoroughly after adding the SJG-136 stock to the aqueous medium to ensure rapid and complete mixing.
Issue 2: Inconsistent or Lack of Efficacy in In Vitro Experiments
Symptoms:
-
High variability between replicate wells or experiments.
-
IC50 values are significantly higher than reported in the literature.
Possible Causes:
-
Degradation of SJG-136: Improper storage or handling of the compound or its solutions can lead to degradation.
-
Precipitation: As mentioned above, precipitation can lead to a lower effective concentration of the compound.
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance mechanisms to DNA cross-linking agents.
Solutions:
-
Proper Storage: Strictly adhere to the recommended storage conditions for both the solid compound and its stock solutions.
-
Freshly Prepared Solutions: Prepare fresh working solutions from a frozen stock for each experiment.
-
Confirm Solubility: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Positive Controls: Include a well-characterized, sensitive cell line as a positive control in your experiments to ensure the compound is active.
-
Verify Cell Line Sensitivity: If possible, test a panel of cell lines with varying sensitivities to DNA damaging agents.
Data Presentation
Table 1: Solubility of SJG-136
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 4.6 mg/mL | Data from commercial supplier. |
| Ethanol | < 1 mg/mL | Data from commercial supplier. |
| Methanol | Soluble | Commonly used for stock solution preparation.[3] |
| Dimethylacetamide (DMA) | 10 µg/mL (in a formulation containing 47.1 mg/mL DMA) | Used in clinical formulations.[2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Prone to precipitation. |
Table 2: Recommended Storage Conditions for SJG-136 Stock Solutions
| Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of SJG-136 Stock and Working Solutions for In Vitro Assays
Materials:
-
SJG-136 (solid)
-
Anhydrous DMSO or Methanol
-
Sterile, high-quality microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 1 mM): a. Equilibrate the vial of solid SJG-136 to room temperature before opening. b. Prepare a 1 mM stock solution by dissolving the appropriate amount of SJG-136 in anhydrous DMSO or methanol. For example, to prepare a 1 mM solution, dissolve 0.556 mg of SJG-136 (MW: 556.59 g/mol ) in 1 mL of solvent. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Storage of Stock Solution: a. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in the same solvent to achieve an intermediate concentration. c. For the final dilution, add the SJG-136 solution to pre-warmed (37°C) cell culture medium and immediately vortex to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Note: Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Protocol 2: Detection of SJG-136-induced DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. A modified alkaline comet assay can be used to detect the interstrand cross-links induced by SJG-136.[3][4]
Principle: Interstrand cross-links reduce the migration of DNA in the agarose gel, resulting in a smaller "comet tail."
Brief Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of SJG-136 for the specified duration. Include a negative control (vehicle-treated) and a positive control for DNA damage (e.g., hydrogen peroxide).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleoid, forming a comet-like shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A decrease in tail moment compared to a positive control for strand breaks indicates the presence of interstrand cross-links.
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
Western blotting can be used to detect the activation of key proteins in the DNA damage response pathway following SJG-136 treatment.
Brief Methodology:
-
Cell Treatment and Lysis: Treat cells with SJG-136 and lyse them at various time points to prepare whole-cell protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated (activated) forms of DNA damage response proteins, such as:
- γH2AX (a marker of DNA double-strand breaks)
- Phospho-ATM (Ser1981)
- Phospho-ATR (Ser428)
- Phospho-Chk1 (Ser345)
- Phospho-Chk2 (Thr68)
- Phospho-p53 (Ser15) c. Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of protein activation.
Mandatory Visualizations
Caption: Experimental workflow for using SJG-136 in in vitro assays.
Caption: SJG-136 induced DNA Damage Response (DDR) pathway.
References
- 1. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SJG-136 Concentration for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the IC50 concentration of SJG-136, a potent DNA cross-linking agent.
Frequently Asked Questions (FAQs)
Q1: What is SJG-136 and what is its mechanism of action?
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer.[1][2] It functions as a sequence-selective DNA minor groove binding agent that induces interstrand cross-links.[3][4] Specifically, it forms covalent bonds with guanine bases on opposite strands of the DNA, with a preference for 5'-purine-GATC-pyrimidine-3' sequences.[4][5][6] This cross-linking of the DNA helix disrupts cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The mechanism of SJG-136 is considered distinct from other known DNA-binding agents.[4][7]
Q2: What is a recommended starting concentration range for an IC50 experiment with SJG-136?
SJG-136 is a highly potent compound, with cytotoxic effects observed in the sub-nanomolar to nanomolar range.[4][7] Therefore, a wide concentration range using a logarithmic scale is recommended for initial experiments.
A sensible starting range would be from 0.01 nM to 1000 nM . Based on published data, IC50 values can be as low as 0.1 nM in sensitive cell lines and up to 208 nM in resistant lines.[3] A common range observed for many cell lines is between 1 nM and 30 nM.[1][2][8]
Q3: How does exposure time affect the cytotoxicity and IC50 value of SJG-136?
The cytotoxicity of SJG-136 is time-dependent.[9] Longer exposure times generally result in lower IC50 values. For example, a study on A549 lung cancer cells reported a GI50 (50% growth inhibition) of approximately 14 nM after a 48-hour exposure, while another study found an IC50 of 1 nM after 72 hours.[8]
It has been shown that a short exposure (e.g., 1 hour) to a high concentration of SJG-136 leads to rapid formation of DNA interstrand cross-links (ICLs) and a strong DNA damage signal.[9] Conversely, prolonged exposure (e.g., 24 hours) to a lower concentration can achieve similar ICL levels but with a delayed and reduced DNA damage signal, which can also result in greater cytotoxicity.[9] It is recommended to perform time-course experiments (e.g., 24h, 48h, 72h, 96h) to determine the optimal endpoint for your specific cell line and experimental question.
Q4: Which cell viability assay is recommended for use with SJG-136?
The Sulforhodamine B (SRB) assay is a commonly cited method for determining the cytotoxicity of SJG-136.[3] The SRB assay is a protein-based stain that is independent of cellular metabolic activity, making it a robust choice. Other assays like the MTT or MTS assay, which measure metabolic activity, can also be used but may be influenced by drug-induced changes in cellular metabolism. For mechanistic studies, assays that directly measure DNA damage, such as the comet assay (for interstrand cross-links) or immunofluorescence for γ-H2AX (a marker of DNA double-strand breaks), are highly informative.[10][11]
Data Presentation: Reported IC50 Values for SJG-136
The following table summarizes previously reported IC50 values for SJG-136 in various human cancer cell lines. This data can be used as a reference for designing your own experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference(s) |
| HCT-116 | Colon Cancer | 0.1 - 0.3 nM | SRB | [3] |
| HT-29 | Colon Cancer | 0.1 - 0.3 nM | SRB | [3] |
| SW620 | Colon Cancer | 0.1 - 0.3 nM | SRB | [3] |
| HCT-8 | Colon Cancer | 2.3 nM | SRB | [3] |
| HCT-15 | Colon Cancer | 3.7 nM | SRB | [3] |
| A549 | Lung Cancer | ~14 nM (GI50, 48h) | Not Stated | [8] |
| A549 | Lung Cancer | 1 nM (72h) | Not Stated | [8] |
| H358 | Lung Cancer | 21 nM (72h) | Not Stated | [8] |
| Various | Melanoma, Prostate, Ovarian | 0.4 - 2.5 nM (96h) | Not Stated | [8] |
| Panel of 5 lines | Various | 4 - 30 nM | Not Stated | [1][2] |
| 3T3 (Parental) | Mouse Fibroblast | 6.3 nM | SRB | [3] |
| 3T3 (mdr-1) | Mouse Fibroblast | 208 nM | SRB | [3] |
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| High variability in IC50 values between replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or addition. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and count cells accurately before seeding. 2. Use calibrated pipettes and prepare a serial dilution series carefully. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is much higher than expected. | 1. The cell line may express drug efflux pumps like P-glycoprotein (mdr-1).[3] 2. Incorrect drug concentration due to degradation or adsorption. 3. Short drug exposure time. | 1. Check the expression level of ABCB1 (mdr-1) in your cell line. Consider co-treatment with a P-gp inhibitor like verapamil as a control.[3] 2. Prepare fresh drug dilutions from a validated stock solution for each experiment. 3. Increase the drug exposure duration (e.g., from 48h to 72h or 96h). |
| No dose-response curve observed. | 1. The concentration range tested is too high or too low. 2. The drug is inactive. 3. The chosen assay is not suitable for the cell line. | 1. Perform a broad range-finding experiment (e.g., 0.01 nM to 10 µM). 2. Verify the source and quality of the SJG-136 compound. 3. Try an alternative cytotoxicity assay (e.g., switch from a metabolic assay like MTT to a protein-based assay like SRB). |
| Cells detach after treatment. | This is a common effect of cytotoxic agents. | Use an endpoint assay that is not dependent on cell attachment, such as a suspension cell viability assay, or use a protein-based stain like SRB which fixes the cells to the plate before washing. |
Experimental Protocols & Visualizations
General Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell number and incubation times is recommended for each cell line.
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of SJG-136 dilutions in culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the appropriate SJG-136 dilution or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) under standard cell culture conditions.
-
Cell Fixation: Gently remove the drug-containing medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of SJG-136 leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to SJG-136
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJG-136. The information is designed to address specific issues that may be encountered during experiments and to provide strategies for overcoming resistance.
Troubleshooting Guides
Issue 1: Reduced SJG-136 Efficacy in a Previously Sensitive Cell Line
If you observe a decrease in the cytotoxic effect of SJG-136 in a cell line that was previously sensitive, it may indicate the development of acquired resistance. Here are potential causes and troubleshooting steps:
Potential Cause 1: Downregulation of SLFN11 Expression
Schlafen family member 11 (SLFN11) is a putative DNA/RNA helicase that has been identified as a key determinant of sensitivity to DNA-damaging agents, including pyrrolobenzodiazepine (PBD) dimers like SJG-136.[1] Its downregulation is a potential mechanism of resistance.
Troubleshooting Steps:
-
Assess SLFN11 Expression:
-
Western Blot: Compare SLFN11 protein levels between your resistant and parental (sensitive) cell lines.
-
RT-qPCR: Analyze SLFN11 mRNA levels to determine if the downregulation occurs at the transcriptional level.
-
-
Modulate SLFN11 Expression:
-
siRNA Knockdown: To confirm the role of SLFN11, transiently knock down its expression in the parental sensitive cell line using siRNA and assess the impact on SJG-136 sensitivity. A successful knockdown should confer resistance.[1]
-
Ectopic Expression: If feasible, ectopically express SLFN11 in the resistant cell line and evaluate if this restores sensitivity to SJG-136.
-
Potential Cause 2: Upregulation of DNA Repair Pathways
Cancer cells can develop resistance to DNA cross-linking agents by enhancing their DNA repair capacity. For minor groove binders like SJG-136, the XPF-ERCC1 endonuclease and homologous recombination (HR) pathways are implicated in the repair of its adducts.
Troubleshooting Steps:
-
Assess DNA Damage Response:
-
γH2AX Foci Formation: Use immunofluorescence to detect the formation of γH2AX foci, a marker of DNA double-strand breaks, after SJG-136 treatment in both sensitive and resistant cells. Altered kinetics of foci formation and resolution in resistant cells may indicate enhanced repair.
-
Comet Assay: A modified single-cell gel electrophoresis (comet) assay can be used to measure the formation and repair of DNA interstrand cross-links.[2]
-
-
Inhibit Key DNA Repair Proteins:
-
ATR Inhibition: The ATR kinase is a critical regulator of the DNA damage response. Co-treatment with an ATR inhibitor may re-sensitize resistant cells to SJG-136.[1] (See Experimental Protocols for a combination strategy).
-
PARP Inhibition: While SJG-136's cross-links are not primarily repaired by PARP-dependent pathways, combining SJG-136 with a PARP inhibitor could be a synthetic lethal strategy, particularly in tumors with existing DNA repair defects.
-
Potential Cause 3: Increased Drug Efflux
Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of SJG-136, leading to resistance.
Troubleshooting Steps:
-
Assess P-glycoprotein Expression and Function:
-
Western Blot or qRT-PCR: Compare P-gp protein or ABCB1 mRNA levels in your resistant and parental cell lines.
-
Efflux Assay: Use a fluorescent P-gp substrate (e.g., rhodamine 123) to measure and compare efflux activity between sensitive and resistant cells via flow cytometry.
-
-
Inhibit P-glycoprotein:
-
P-gp Inhibitors: Co-incubate your resistant cells with a known P-gp inhibitor, such as verapamil, along with SJG-136. Restoration of cytotoxicity would indicate P-gp-mediated resistance.[3]
-
Issue 2: Inconsistent SJG-136 Activity Across Different Cancer Models
You may observe that SJG-136 exhibits potent activity in some cancer cell lines but is less effective in others (intrinsic resistance).
Troubleshooting Steps:
-
Characterize Baseline SLFN11 Expression: As with acquired resistance, baseline SLFN11 expression is a strong predictor of intrinsic sensitivity to SJG-136. Screen your panel of cell lines for SLFN11 protein levels to correlate with their SJG-136 sensitivity.
-
Assess Baseline DNA Repair Capacity: Cell lines with inherently high DNA repair capacity may be intrinsically resistant to SJG-136. Characterize the expression and activity of key DNA repair proteins (e.g., components of the Fanconi anemia pathway, homologous recombination proteins) in your models.
-
Evaluate for P-glycoprotein Expression: High basal expression of P-gp can contribute to intrinsic resistance. Screen your cell lines for ABCB1/P-gp expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SJG-136?
A1: SJG-136 is a pyrrolobenzodiazepine (PBD) dimer that acts as a sequence-selective DNA minor groove cross-linking agent. It forms covalent bonds with guanine bases on opposite DNA strands, with a preference for 5'-purine-GATC-pyrimidine sequences.[4] These interstrand cross-links are highly cytotoxic as they block DNA replication and transcription.
Q2: How does resistance to SJG-136 develop?
A2: Resistance can emerge through several mechanisms:
-
Downregulation of SLFN11: Reduced expression of SLFN11 is a key mechanism of resistance to PBD dimers.[1]
-
Enhanced DNA Repair: Increased capacity of DNA repair pathways, such as those involving XPF-ERCC1 and homologous recombination, can remove SJG-136-induced DNA adducts.
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of SJG-136.[3]
Q3: Can SJG-136 be effective in cisplatin-resistant models?
A3: Yes, preclinical studies have shown that SJG-136 is active in cisplatin-resistant human ovarian tumor models.[2][4][5] This suggests that its mechanism of action and the cellular responses it elicits are distinct from those of platinum-based drugs.
Q4: What are some potential strategies to overcome SJG-136 resistance?
A4:
-
Combination Therapy with ATR Inhibitors: For resistance mediated by SLFN11 downregulation, co-treatment with an ATR inhibitor can restore sensitivity.[1]
-
Combination Therapy with PARP Inhibitors: This could be a synthetic lethal approach in tumors with compromised DNA repair.
-
P-glycoprotein Inhibition: For resistance due to drug efflux, co-administration of a P-gp inhibitor like verapamil can increase intracellular SJG-136 levels.[3]
Q5: Are there established biomarkers for SJG-136 sensitivity?
A5: SLFN11 expression has emerged as a strong predictive biomarker for sensitivity to PBD dimers. High SLFN11 expression is correlated with greater sensitivity to SJG-136.
Data Presentation
Table 1: In Vitro Cytotoxicity of SJG-136 in P-glycoprotein (P-gp) Expressing and Non-Expressing Cell Lines
| Cell Line | P-gp Expression | SJG-136 IC50 (nM) | SJG-136 IC50 with Verapamil (5 µg/ml) | Fold Sensitization |
| HCT-116 | Low | 0.1 - 0.3 | Not Reported | - |
| HT-29 | Low | 0.1 - 0.3 | Not Reported | - |
| SW620 | Low | 0.1 - 0.3 | Not Reported | - |
| HCT-8 | High | 2.3 | Not Reported | - |
| HCT-15 | High | 3.7 | Increased Cytotoxicity | Not Quantified |
| A2780 | Low | Not Reported | Not Reported | - |
| A2780(AD) | High | Less Sensitive | Increased Cytotoxicity | Not Quantified |
| 3T3 | Parental | 6.3 | Not Reported | - |
| 3T3 pHamdr-1 | P-gp Transfected | 208 | Not Reported | - |
Data compiled from a study on the influence of P-glycoprotein expression on SJG-136 cytotoxicity.[3]
Table 2: In Vivo Antitumor Activity of SJG-136 in Xenograft Models with Differential P-gp Expression
| Xenograft Model | P-gp Expression | Treatment | Specific Growth Delay (%) |
| A2780 | Low | SJG-136 (120 µg/kg/day x 5) | 275 |
| A2780(AD) | High | SJG-136 (120 µg/kg/day x 5) | 67 |
Data from a study evaluating the in vivo efficacy of SJG-136 in P-gp expressing tumors.[3]
Experimental Protocols
Protocol 1: Generation of an SJG-136 Resistant Cell Line
This protocol provides a general framework for developing a resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
SJG-136
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for cytotoxicity assays
Procedure:
-
Initial Treatment: Culture the parental cells in the presence of a low concentration of SJG-136 (e.g., the IC20 concentration) continuously.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of SJG-136 in the culture medium. This process may take several months.
-
Characterization: Periodically assess the sensitivity of the cell population to SJG-136 using a standard cytotoxicity assay (e.g., MTT, SRB) to monitor the development of resistance.
-
Clonal Selection: Once a resistant population is established (e.g., >20-fold increase in IC50), you may perform single-cell cloning to isolate and expand highly resistant clones.
-
Validation: Characterize the resistant clone(s) by comparing their SJG-136 IC50 to the parental line and investigate the underlying resistance mechanisms (e.g., SLFN11, P-gp expression).
This protocol is based on the methodology described for generating resistance to other PBD dimers.[1]
Protocol 2: Overcoming Resistance with an ATR Inhibitor
This protocol outlines an experiment to test if an ATR inhibitor can re-sensitize SJG-136 resistant cells.
Materials:
-
SJG-136 resistant and parental sensitive cell lines
-
SJG-136
-
ATR inhibitor (e.g., ceralasertib, berzosertib)
-
96-well plates
-
Cytotoxicity assay reagents
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations:
-
SJG-136 alone (serial dilutions)
-
ATR inhibitor alone (serial dilutions)
-
SJG-136 and the ATR inhibitor in combination (at a fixed ratio or varying concentrations of both).
-
-
Incubation: Incubate the cells for a period determined by their doubling time (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Visualizations
Caption: Mechanism of action of SJG-136 leading to cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJG-136 Off-Target Effects in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of SJG-136 in normal, non-tumorigenic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SJG-136 and how does it lead to off-target effects?
SJG-136 is a pyrrolobenzodiazepine (PBD) dimer that acts as a sequence-selective DNA minor groove cross-linking agent.[1] Its primary on-target effect is the formation of covalent interstrand and intrastrand DNA cross-links, preferentially at purine-GATC-pyrimidine sequences, leading to potent cytotoxicity in tumor cells.[1][2] However, because this mechanism is not entirely specific to cancer cells, SJG-136 can also induce DNA damage in normal cells, leading to off-target effects. The cytotoxic DNA interstrand cross-links form rapidly and are persistent.[1]
Q2: What are the most common off-target toxicities observed with SJG-136 in clinical trials?
Phase I clinical trials of SJG-136 in patients with advanced solid tumors have reported several dose-limiting toxicities, which are manifestations of off-target effects in normal tissues. The most significant of these include:
-
Vascular Leak Syndrome (VLS): Characterized by hypoalbuminemia, edema, pleural effusions, and ascites.[3][4] The precise mechanism of VLS is not fully elucidated but is a major dose-limiting toxicity.
-
Hepatotoxicity: Observed as elevated liver function tests, which can be delayed in onset.[3][4]
-
Dyspnea (Shortness of breath). [5]
Notably, significant myelosuppression (suppression of bone marrow activity) has not been a consistent dose-limiting toxicity.[5]
Q3: How does the cytotoxicity of SJG-136 in normal cells compare to cancer cells?
Direct comparative studies across a wide range of normal human cell lines are limited. However, available data suggests that SJG-136 is highly potent against both normal and cancerous cells, though some cancer cell lines exhibit greater sensitivity. For instance, in a study using a normal murine fibroblast cell line (3T3), the IC50 value was 6.3 nM.[6] In contrast, many cancer cell lines show sensitivity in the sub-nanomolar to low nanomolar range.[7][8]
It is important to note that the sensitivity of both normal and cancer cells can be influenced by factors such as the expression of drug efflux pumps like P-glycoprotein (MDR1).[6]
Q4: What cellular signaling pathways are activated by SJG-136 in normal cells?
The formation of DNA cross-links by SJG-136 in normal cells triggers the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a sensitive biomarker of DNA double-strand breaks.[9] Studies have shown that SJG-136 induces γ-H2AX foci in normal human fibroblasts (AGO1522B) and peripheral blood lymphocytes (PBLs) at concentrations as low as 10 pM.[10][11] The peak of this γ-H2AX response in vitro occurs approximately 24 hours after the peak of DNA cross-linking.[11] This indicates the activation of DNA repair processes in normal cells, which, if overwhelmed, can lead to apoptosis.
Troubleshooting Guides
Issue: High variability in cytotoxicity assays with normal cell lines.
-
Possible Cause 1: Cell line health and passage number. Normal cell lines can have a limited lifespan and their characteristics can change with high passage numbers.
-
Troubleshooting Tip: Always use low-passage normal cells for cytotoxicity experiments. Ensure cells are healthy and growing exponentially before treatment.
-
-
Possible Cause 2: Inconsistent drug exposure time. SJG-136's cytotoxicity is time-dependent.
-
Troubleshooting Tip: Strictly adhere to the planned drug incubation times across all experiments.
-
-
Possible Cause 3: Serum protein binding. Components in fetal bovine serum (FBS) can bind to SJG-136, reducing its effective concentration.
-
Troubleshooting Tip: Maintain a consistent percentage of FBS in your culture medium for all assays. If variability persists, consider using serum-free medium for the duration of the drug treatment, if the cells can tolerate it.
-
Issue: Difficulty in detecting DNA cross-links in normal cells at low SJG-136 concentrations.
-
Possible Cause: Assay sensitivity. The single-cell gel electrophoresis (comet) assay, while effective, may not be sensitive enough to detect the low levels of cross-links at very low, but still biologically relevant, concentrations of SJG-136.
-
Troubleshooting Tip: Consider using the more sensitive γ-H2AX foci formation assay. This assay can detect the cellular response to DNA damage at concentrations of SJG-136 that are more than 10-fold lower than the detection limit of the comet assay for cross-linking.[11]
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity and DNA damage induction by SJG-136 in normal and cancer cells.
Table 1: In Vitro Cytotoxicity of SJG-136
| Cell Line | Cell Type | Species | IC50 (nM) | Assay | Reference |
| 3T3 | Normal Fibroblast | Murine | 6.3 | SRB | [6] |
| 3T3 (MDR1-expressing) | Normal Fibroblast | Murine | 208 | SRB | [6] |
| HCT-116 | Colon Carcinoma | Human | 0.1 - 0.3 | SRB | [6] |
| HT-29 | Colon Carcinoma | Human | 0.1 - 0.3 | SRB | [6] |
| SW620 | Colon Carcinoma | Human | 0.1 - 0.3 | SRB | [6] |
| HCT-8 | Colon Carcinoma | Human | 2.3 | SRB | [6] |
| HCT-15 | Colon Carcinoma | Human | 3.7 | SRB | [6] |
| NCI-H522 | Lung Carcinoma | Human | Subnanomolar | Not Specified | [5] |
| HL-60 | Promyelocytic Leukemia | Human | Subnanomolar | Not Specified | [5] |
| Molt-4 | T-cell Leukemia | Human | Subnanomolar | Not Specified | [5] |
Table 2: DNA Damage Response in Normal Human Cells
| Cell Type | Assay | Endpoint | Effective Concentration | Key Finding | Reference |
| AGO1522B Fibroblasts | γ-H2AX Foci Formation | DNA Double-Strand Breaks | As low as 10 pM | Highly sensitive detection of DNA damage response. | [10] |
| Peripheral Blood Lymphocytes | γ-H2AX Foci Formation | DNA Double-Strand Breaks | Clinically relevant doses | Peak response at 24 hours post-treatment. | [10][11] |
| AGO1522B Fibroblasts | Comet Assay | DNA Interstrand Cross-links | >100 pM | Less sensitive than γ-H2AX assay. | [10][11] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standard methods for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of SJG-136 in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for the desired exposure time (e.g., 72 hours). Include untreated and vehicle controls.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate for 10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to untreated controls.
-
2. γ-H2AX Foci Formation Assay for DNA Damage
This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the desired concentrations of SJG-136 for the specified duration.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Visualizations
Caption: Mechanism of SJG-136 induced cytotoxicity.
Caption: Workflow for assessing SJG-136 cytotoxicity.
Caption: On-target vs. Off-target effects of SJG-136.
References
- 1. Monitoring DNA Damage and Repair in Peripheral Blood Mononuclear Cells of Lung Cancer Radiotherapy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrrolobenzodiazepine dimer SJG-136 forms sequence-dependent intrastrand DNA cross-links and monoalkylated adducts in addition to interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of sequence-selective minor groove DNA binding agent SJG-136 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sjg 136 In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Sjg 136-associated toxicities in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SG2000) is a pyrrolobenzodiazepine (PBD) dimer and a sequence-selective DNA minor groove cross-linking agent.[1][2][3] Its primary mechanism of action involves binding to the minor groove of DNA and forming interstrand cross-links, which are cytotoxic to cancer cells.[3][4] This activity is distinct from other DNA binding agents, suggesting a unique mechanism.[1][5]
Q2: What are the major in vivo toxicities associated with this compound?
The most significant dose-limiting toxicities (DLTs) observed in clinical trials include:
-
Vascular Leak Syndrome (VLS): Characterized by hypoalbuminemia, pleural effusions, ascites, and peripheral edema.[1][6]
-
Hepatotoxicity: Manifested as elevated liver function tests.[1][6]
Of note, unlike many other DNA cross-linking agents, this compound does not typically cause significant myelosuppression.[4][9]
Q3: What is the maximum tolerated dose (MTD) of this compound in preclinical models and humans?
The MTD of this compound varies depending on the species and the dosing schedule.
| Species/Study Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Mice | Single dose | 300 µg/kg | [1] |
| Mice | 5-day daily dosing (qd x 5) | ~120 µg/kg/day | [10][11] |
| Rats | 5-day daily dosing (qd x 5) | 25 µg/kg/day | [1] |
| Dogs | 5-day daily dosing (qd x 5) | 1 to 2 µg/kg/day | [1] |
| Human (Phase I) | 10-minute IV infusion every 21 days | 45 µg/m² | [1][6] |
| Human (Phase I) | Daily for 3 days every 21 days | 30 µg/m² | [4][9] |
| Human (Phase I) | Days 1, 8, 15 of a 28-day cycle | 40 µg/m² | [8] |
Q4: Are there any strategies to mitigate this compound-induced toxicities?
Yes, supportive care measures have been shown to manage some of the toxicities. In clinical trials, premedication with dexamethasone and the use of diuretics (e.g., spironolactone) were effective in managing edema, dyspnea, and fatigue.[4][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden weight gain, peripheral edema, ascites | Onset of Vascular Leak Syndrome (VLS). | 1. Immediately discontinue this compound administration. 2. Administer diuretics as per your approved institutional animal care and use committee (IACUC) protocol. 3. Consider prophylactic administration of corticosteroids (e.g., dexamethasone) in subsequent experiments, subject to IACUC approval. 4. Monitor serum albumin levels. |
| Elevated ALT/AST levels | Hepatotoxicity. | 1. Reduce the dose of this compound in the next cohort. 2. Increase the frequency of liver function monitoring. 3. Consider a different dosing schedule (e.g., less frequent administration). |
| Lethargy, reduced activity | Fatigue. | 1. Assess for other signs of toxicity (VLS, hepatotoxicity). 2. If fatigue is the only symptom, consider a dose reduction. 3. Ensure animals have easy access to food and water. |
| No apparent anti-tumor efficacy | 1. Sub-optimal dose. 2. Inappropriate dosing schedule. 3. P-glycoprotein (MDR1) expression in the tumor model. | 1. Gradually escalate the dose while closely monitoring for toxicity. 2. Preclinical data suggests that a 5-day daily dosing schedule (qd x 5) may be most effective.[10][11] 3. Assess the tumor model for P-glycoprotein expression, as this can confer resistance to this compound.[2] |
Experimental Protocols
In Vivo DNA Damage Assessment using the γ-H2AX Assay
This protocol is adapted for the detection of DNA double-strand breaks induced by this compound in tumor and peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4%)
-
Triton X-100 (0.25%)
-
Bovine serum albumin (BSA)
-
Primary antibody: anti-γ-H2AX (e.g., clone JBW301)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope slides
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Cell Isolation:
-
For tumors: Excise tumors at the desired time point after this compound administration and prepare a single-cell suspension using mechanical and/or enzymatic digestion.
-
For PBMCs: Collect whole blood via an appropriate method (e.g., cardiac puncture) into tubes containing an anticoagulant. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating cells in PBS containing 1% BSA for 30 minutes.
-
Incubate cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Microscopy:
-
Resuspend the cell pellet in a small volume of PBS.
-
Mount a drop of the cell suspension onto a microscope slide with a DAPI-containing mounting medium and cover with a coverslip.
-
Visualize and quantify γ-H2AX foci using a fluorescence microscope.
-
In Vivo DNA Cross-linking Assessment using the Alkaline Comet Assay
This protocol is a modification of the standard alkaline comet assay to detect interstrand cross-links.
Materials:
-
This compound
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Microscope slides
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope with appropriate software for comet analysis
Procedure:
-
Cell Isolation: Isolate single-cell suspensions from tumors or other tissues of interest as described in the γ-H2AX protocol.
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.
-
Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove slides from the electrophoresis tank and wash three times with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Analysis:
-
Visualize comets using a fluorescence microscope.
-
Quantify DNA damage using appropriate software. A decrease in the comet tail moment compared to a positive control (e.g., a known DNA damaging agent) indicates the presence of interstrand cross-links.
-
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [bradscholars.brad.ac.uk]
- 7. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I trial of SJG-136 (NSC#694501) in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SJG-136 Tumor Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of SJG-136 to tumor sites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with SJG-136.
1. In Vitro Cytotoxicity Assays
-
Question: My in vitro cytotoxicity assay shows inconsistent IC50 values for SJG-136 across experiments. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Mycoplasma contamination can also alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
-
Drug Stability: SJG-136 is a pyrrolobenzodiazepine (PBD) dimer. PBDs can be sensitive to hydrolysis. Prepare fresh drug solutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) can influence results. Ensure that the chosen assay is linear in the cell number range you are using and that SJG-136 does not interfere with the assay chemistry.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly control the seeding density for each cell line.
-
Exposure Time: The potent activity of SJG-136 is dependent on both concentration and exposure time.[1] Ensure that the drug exposure duration is consistent across all experiments.
-
-
Question: I am observing lower than expected potency of SJG-136 in my cancer cell lines. What should I check?
Answer: Lower than expected potency could be due to:
-
Drug Quality: Verify the purity and concentration of your SJG-136 compound using analytical methods such as HPLC.
-
Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms. One known mechanism of resistance to PBDs is the expression of the multidrug resistance transporter P-glycoprotein (P-gp, encoded by the ABCB1 gene).[2] Consider using a P-gp inhibitor, such as verapamil, to see if potency is restored.[2]
-
Cell Culture Media Components: Components in the cell culture serum may bind to SJG-136, reducing its effective concentration. Consider performing experiments in reduced-serum conditions, if compatible with your cell line.
-
2. In Vivo Xenograft Studies
-
Question: I am observing significant toxicity in my mouse xenograft models, even at doses reported to be effective. How can I mitigate this?
Answer: SJG-136 has a narrow therapeutic window, and toxicities such as vascular leak syndrome, liver toxicity, and fatigue have been observed in clinical trials.[3][4] Here are some strategies to manage toxicity in preclinical models:
-
Dosing Schedule Optimization: While a daily x 5 intravenous bolus administration has shown high efficacy, it can also lead to toxicity.[3][5] Consider alternative dosing schedules, such as less frequent administration (e.g., every 4 days for 3 doses) or continuous infusion, which may provide a better therapeutic index.[1]
-
Supportive Care: In clinical studies, toxicities were managed with steroid premedication (dexamethasone) and diuretic support (spironolactone).[3] While not standard in preclinical xenograft studies, if severe edema is observed, consulting with a veterinarian on the ethical use of such supportive care could be considered.
-
Dose De-escalation: If toxicity persists, reducing the dose of SJG-136 is the most straightforward approach. The minimum effective dose in a sensitive model was found to be approximately 16 µg/kg/dose on a qd x 5 schedule.[1][5]
-
Formulation: The clinical formulation of SJG-136 contains dimethylacetamide.[3] Ensure that the vehicle control group is appropriate and that the vehicle itself is not contributing to toxicity at the administered volume.
-
-
Question: The antitumor efficacy of SJG-136 in my xenograft model is lower than expected based on published data. What factors could be at play?
Answer: Suboptimal antitumor efficacy can be due to several reasons:
-
Tumor Model Selection: The sensitivity of different tumor types to SJG-136 varies. SJG-136 has shown significant activity in melanoma and glioma xenografts, with more moderate activity in some breast and ovarian carcinoma models.[3] Ensure the selected xenograft model is appropriate.
-
Drug Administration Route and Formulation: Intravenous administration is the most reported route for efficacy studies.[1][3][5] Ensure proper IV injection technique to achieve the desired systemic exposure. The drug should be freshly prepared in a suitable vehicle.[1]
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation can impact outcomes. Efficacy has been demonstrated in both early-stage (tumors ~150 mg) and advanced-stage (tumors 200-400 mg) models.[1] Be consistent with the tumor volume at the start of treatment.
-
P-glycoprotein Expression in the Xenograft: As with in vitro models, P-gp expression in the tumor can lead to drug resistance and reduced efficacy.[2]
-
3. DNA Damage and Cross-linking Assays
-
Question: I am having trouble detecting DNA interstrand cross-links (ICLs) after SJG-136 treatment using a comet assay. What could be the issue?
Answer: Detecting ICLs with the comet assay (single-cell gel electrophoresis) requires careful optimization.
-
Assay Conditions: Ensure you are using a modified comet assay protocol specifically designed to detect ICLs. This typically involves a DNA-damaging agent (e.g., radiation) to introduce single-strand breaks, which are then impeded by the cross-links.
-
Timing of Measurement: DNA cross-links formed by SJG-136 are known to be persistent.[6] In xenograft models, ICLs were detectable in tumors as early as one hour after IV administration and persisted for over 24 hours.[3][6] Ensure your time points for analysis are within this window.
-
Drug Concentration: The level of cross-linking is dose-dependent.[6] You may need to use a higher concentration of SJG-136 to induce a detectable level of ICLs in your specific experimental setup.
-
Alternative Assays: If the comet assay remains problematic, consider alternative methods for detecting DNA damage, such as the γ-H2AX assay, which has been used to show evidence of DNA interaction in lymphocytes and tumor cells from patients treated with SJG-136.[4] A recently developed method using a modified SJG-136 with an alkyne handle for click chemistry allows for the detection and quantification of SJG-136-induced DNA lesions via fluorescence microscopy and flow cytometry.[7]
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of SJG-136? SJG-136 is a synthetic pyrrolobenzodiazepine (PBD) dimer that acts as a sequence-selective DNA minor groove binding agent.[3][6] It forms covalent interstrand cross-links between two guanine bases on opposite DNA strands, with a preference for 5'-purine-GATC-pyrimidine sequences.[3][6] This cross-linking is more persistent than that of conventional cross-linking agents and is thought to be a key driver of its potent antitumor activity.[3][6]
-
What is the in vitro potency of SJG-136? SJG-136 is highly potent in vitro, with 50% net growth inhibition (GI50) values ranging from 0.14 to 320 nmol/L, with a mean of 7.4 nmol/L across the NCI-60 cell line panel.[6][8] In sensitive cell lines, total growth inhibition and 50% lethality can be achieved with as little as 0.83 and 7.1 nmol/L of SJG-136, respectively.[6][8]
Experimental Design
-
What is a recommended starting point for an in vivo xenograft study with SJG-136? Based on preclinical studies, a common and effective dosing regimen is intravenous (IV) bolus administration for five consecutive days (qd x 5).[1][3][5] The maximum tolerated dose (MTD) in athymic mice on this schedule was approximately 120 µg/kg/dose, with the minimum effective dose in a sensitive model being around 16 µg/kg/dose.[1][5] It is crucial to perform a pilot study to determine the optimal dose and schedule for your specific tumor model and mouse strain.
-
How should I prepare SJG-136 for administration? In clinical trials, SJG-136 was supplied as a solution of 10 µg/mL containing 47.1 mg of dimethylacetamide per mL.[3] For preclinical studies, it is often freshly prepared in a vehicle such as 1% ethanol.[1] It is important to use a consistent and appropriate vehicle and to prepare the solution fresh for each administration to ensure stability and solubility.
Troubleshooting and Data Interpretation
-
My results show high inter-patient variability in a clinical study. Is this expected? Yes, high interpatient variability in the pharmacokinetic and pharmacodynamic profiles of SJG-136 has been reported in clinical trials.[7] This highlights the need for biomarker-driven patient selection and potentially personalized dosing strategies.
-
What are the known mechanisms of resistance to SJG-136? A key mechanism of resistance to PBDs, including SJG-136, is the expression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene.[2] Cells with high P-gp expression can actively transport SJG-136 out of the cell, reducing its intracellular concentration and cytotoxic effect.[2]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of SJG-136 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HCT-116 | Colon Cancer | 0.1-0.3 | SRB | [2] |
| HT-29 | Colon Cancer | 0.1-0.3 | SRB | [2] |
| SW620 | Colon Cancer | 0.1-0.3 | SRB | [2] |
| HCT-8 | Colon Cancer | 2.3 | SRB | [2] |
| HCT-15 | Colon Cancer | 3.7 | SRB | [2] |
| 3T3 (parental) | Mouse Fibroblast | 6.3 | Not Specified | [2] |
| 3T3 (mdr-1) | Mouse Fibroblast | 208 | Not Specified | [2] |
Table 2: In Vivo Efficacy of SJG-136 in Human Tumor Xenograft Models in Athymic Mice (qd x 5 IV Bolus Schedule)
| Tumor Model | Cancer Type | Maximum Tolerated Dose (µg/kg/dose) | Minimum Effective Dose (µg/kg/dose) | Reference |
| SF-295 | Glioblastoma | ~120 | ~16 | [1][5] |
| LOX IMVI | Melanoma | Not specified | Not specified | [1] |
| UACC-62 | Melanoma | Not specified | Not specified | [1] |
| OVCAR-3 | Ovarian Carcinoma | Not specified | Not specified | [1] |
| OVCAR-5 | Ovarian Carcinoma | Not specified | Not specified | [1] |
| MDA-MB-435 | Breast Carcinoma | Not specified | Not specified | [1] |
| C-6 | Rat Glioma | Not specified | Not specified | [1] |
| LS-174T | Colon Carcinoma | Not specified | Not specified | [1] |
| HL-60 TB | Promyelocytic Leukemia | Not specified | Not specified | [1] |
| NCI-H522 | Non-small Cell Lung Carcinoma | Not specified | Not specified | [1] |
Experimental Protocols
Detailed Methodology: In Vivo Xenograft Tumor Model
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until ~80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Pellet Collection and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet twice with sterile PBS to remove any residual medium.
-
Cell Counting and Viability: Resuspend the cells in PBS and perform a cell count using a hemocytometer and trypan blue exclusion to determine the number of viable cells.
-
Preparation for Injection: Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel to achieve the desired cell concentration for injection (e.g., 3 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment Initiation: Once tumors reach the desired size (e.g., 150-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer SJG-136 or vehicle control according to the planned dose and schedule (e.g., intravenously via the tail vein).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor animal body weight and overall health throughout the study to assess efficacy and toxicity.
Visualizations
Caption: Covalent binding of SJG-136 to DNA, leading to apoptosis.
Caption: Workflow for evaluating SJG-136 efficacy in a xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyne modification of DNA cross-linking antitumor agent SJG-136 to monitor induced lesions in cells by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sjg 136 Comet Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sjg 136 in Comet Assay experiments. The information is tailored to scientists and professionals in drug development engaged in genotoxicity testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My untreated control cells are showing significant DNA damage (comets). What could be the cause?
High background DNA damage in control cells can obscure the effects of your experimental compounds. Several factors during cell handling and the assay procedure can introduce extraneous DNA damage.[1][2]
-
Mechanical Stress: Aggressive scraping or centrifugation of cells can cause physical damage to the DNA.[1][2] It is recommended to use enzymatic detachment methods like trypsinization, or if scraping is necessary, to pre-incubate with PBS/EDTA to loosen the cells.[2]
-
Reagent Quality: Contaminants in reagents, such as some batches of Fetal Bovine Serum (FBS) or Dimethyl Sulfoxide (DMSO), can be genotoxic.[1][2] It is advisable to use high-quality, fresh reagents and to test new batches of serum for their potential to induce background damage.[1]
-
Environmental Factors: Exposure to UV light from fluorescent lamps or elevated temperatures can introduce DNA damage.[1] Whenever possible, handle cells under subdued or red light and keep all solutions and slides on ice or at 4°C.[1]
-
Mycoplasma Contamination: Mycoplasma infections are a known cause of DNA damage and can alter cellular responses to genotoxic agents.[1] Regular testing of cell cultures for mycoplasma is crucial.[1]
-
Lysis and Alkaline Conditions: The pH of the alkaline lysis and electrophoresis buffers is critical. A pH above 13 can introduce additional DNA damage.[1]
Q2: I treated my cells with this compound, a known DNA-damaging agent, but I see a decrease in the comet tail moment compared to my positive control. Is my experiment failing?
This is a common and expected result when working with DNA cross-linking agents like this compound.[3][4]
This compound is a pyrrolobenzodiazepine dimer that induces DNA interstrand cross-links.[5][6][7][8] These cross-links act as "staples" between the two DNA strands, preventing them from unwinding and migrating during electrophoresis.[3][4] In a standard alkaline Comet Assay, this results in a smaller, more compact comet head and a reduced or absent tail, which can be misinterpreted as a lack of DNA damage.[3][4][9]
To accurately measure the effects of this compound, a modified Comet Assay protocol is required, which incorporates a step to induce random single-strand breaks (typically using ionizing radiation) after treatment with the cross-linking agent.[3][10] The cross-links will then retard the migration of these induced fragments, and the degree of this retardation is proportional to the number of cross-links.
Quantitative Data Interpretation
The following tables provide hypothetical but expected results for a Comet Assay experiment involving a negative control, a positive control for DNA strand breaks (e.g., hydrogen peroxide), and the DNA cross-linking agent this compound.
Table 1: Expected Results in a Standard Alkaline Comet Assay
| Sample | Treatment | Expected % DNA in Tail | Expected Olive Tail Moment | Interpretation |
| Negative Control | Vehicle (e.g., DMSO) | < 5% | < 2 | Baseline level of DNA damage. |
| Positive Control | H₂O₂ (100 µM) | > 40% | > 15 | Significant induction of single-strand breaks. |
| Experimental | This compound (10 nM) | < 5% | < 2 | DNA cross-links prevent DNA migration, leading to a result similar to the negative control. |
Table 2: Expected Results in a Modified Comet Assay for DNA Cross-links
| Sample | Treatment | Secondary Damage | Expected % DNA in Tail | Expected Olive Tail Moment | Interpretation |
| Negative Control | Vehicle (e.g., DMSO) | 10 Gy Irradiation | ~ 50% | ~ 20 | High level of DNA migration due to induced strand breaks. |
| Positive Control | H₂O₂ (100 µM) | 10 Gy Irradiation | > 60% | > 25 | Additive effect of H₂O₂ and irradiation. |
| Experimental | This compound (10 nM) | 10 Gy Irradiation | < 30% | < 10 | This compound-induced cross-links retard the migration of irradiation-induced DNA fragments. |
Experimental Protocols
Standard Alkaline Comet Assay Protocol
This protocol is suitable for detecting DNA single- and double-strand breaks and alkali-labile sites.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 2 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix cells with low melting point agarose (LMPA) at a ratio of 1:10 (v/v) and immediately pipette onto a pre-coated slide.[11] Allow to solidify on a cold surface.
-
Lysis: Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[12]
-
Alkaline Unwinding: Gently immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C.[1][12]
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.[1]
-
Neutralization: Carefully remove slides and immerse them in neutralization buffer (0.4 M Tris, pH 7.5) for at least 5 minutes.[12]
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize and score the comets using a fluorescence microscope and appropriate image analysis software.
Modified Alkaline Comet Assay for Detecting DNA Cross-links
This protocol is specifically designed for agents like this compound.
-
Cell Treatment: Treat cells with this compound as per your experimental design.
-
Induction of Single-Strand Breaks: After treatment and harvesting, irradiate the cell suspension on ice with a defined dose of X-rays (e.g., 5-10 Gy). This step is crucial.[3][10]
-
Slide Preparation: Proceed with slide preparation as described in the standard protocol (Step 2).
-
Lysis, Unwinding, Electrophoresis, Neutralization, Staining, and Analysis: Follow steps 3 through 8 of the standard alkaline Comet Assay protocol.
Visual Guides
Experimental Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflows and a troubleshooting decision-making process.
Caption: Standard workflow for the alkaline Comet Assay.
Caption: Modified workflow for detecting DNA cross-linking agents.
Caption: Decision-making flowchart for troubleshooting results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 12. mdpi.com [mdpi.com]
Sjg 136 degradation and storage conditions
Welcome to the technical support center for Sjg 136. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues related to the degradation and storage of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Activity | Degradation of this compound due to improper storage or handling. | 1. Ensure the compound is stored under the recommended conditions (see FAQ on storage). 2. Prepare fresh working solutions for each experiment. 3. Verify the stability of this compound in your experimental buffer system. The imine moieties are susceptible to hydrolysis. |
| Inconsistent Results Between Experiments | Variability in the preparation of this compound solutions. | 1. Use a validated and consistent procedure for preparing stock and working solutions. 2. Ensure complete solubilization of the compound. 3. Minimize the time between solution preparation and use. |
| Precipitation of this compound in Aqueous Buffers | Low aqueous solubility of this compound. | 1. Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting in aqueous buffer. 2. Consider the use of a co-solvent or surfactant in your final formulation, such as Tween 80. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Presence of degradation products. | 1. Refer to the potential degradation pathway to identify possible degradants. 2. Perform forced degradation studies to confirm the identity of degradation peaks. 3. Ensure the analytical method is stability-indicating. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C or below, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[1]
2. How should I prepare this compound solutions for in vitro and in vivo experiments?
For in vitro studies, stock solutions are typically prepared in 100% analytical grade ethanol or DMSO.[2] These can then be diluted to the final desired concentration in culture medium. For in vivo studies, various formulations have been used. One example involves dissolving this compound in 10% DMSO and 90% (20% SBE-β-CD in saline).[1] Another clinical formulation consists of this compound in a solution of dimethylacetamide (47.1 mg/mL).[3][4] It is crucial to administer freshly prepared solutions, ideally within 30 minutes of preparation for animal studies.
3. What is the stability of this compound in aqueous solutions?
This compound contains two reactive imine moieties which are susceptible to hydrolysis in aqueous environments.[1][5] The rate of hydrolysis is expected to be pH-dependent. Therefore, it is recommended to prepare aqueous dilutions of this compound immediately before use and to minimize the time the compound spends in aqueous solution.
4. Is this compound sensitive to light?
5. What are the likely degradation pathways for this compound?
The primary degradation pathway for this compound is likely hydrolysis of the two imine bonds in the pyrrolobenzodiazepine (PBD) rings. This would result in the opening of the diazepine rings to form less active or inactive species. Oxidation of the molecule is another potential degradation route.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for this compound
This protocol is based on published methods for the analysis of this compound in biological matrices and can be adapted for stability studies.[1][5][6]
Objective: To develop a stability-indicating method capable of separating intact this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
A C18 reverse-phase HPLC column
-
A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. From this stock, prepare a series of calibration standards in the appropriate solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound and its degradants (e.g., start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Forced Degradation Study:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for a defined period.
-
Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for a defined period.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose this compound solution to UV light.
-
-
Analysis: Analyze the stressed samples using the developed LC-MS/MS method to assess the degradation of this compound and the formation of degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Proposed degradation pathways for this compound.
References
- 1. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sjg 136 Experiments
Welcome to the technical support center for Sjg 136. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format, along with detailed experimental protocols and data summaries to ensure consistency and reproducibility in your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable IC50 values for this compound in the same cell line across different experiments?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Time-Dependent Cytotoxicity: The cytotoxic effect of this compound is highly dependent on the duration of exposure. A short, high-concentration exposure (e.g., 50 nmol/L for 1 hour) induces a rapid and robust DNA damage response, leading to a prominent S-phase arrest. In contrast, prolonged exposure to a low concentration (e.g., 1 nmol/L for 24 hours) results in a gradual formation of DNA interstrand cross-links (ICLs) and a less pronounced S-phase arrest[1]. Ensure that your exposure times are consistent across all experiments.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same level of cytotoxicity. It is crucial to use a consistent seeding density for all assays.
-
Solvent Concentration: this compound is typically dissolved in DMSO or ethanol. High final concentrations of these solvents in the culture medium can be toxic to cells and confound your results. Ensure the final solvent concentration is low (e.g., <0.5%) and consistent across all wells, including controls.
-
Drug Stability: this compound solutions should be freshly prepared for each experiment. The stability of the compound in culture medium over long incubation periods may vary. For in vivo studies, it has been noted that this compound solutions were administered to mice within 30 minutes of preparation.
Q2: My results show that some cell lines are significantly less sensitive to this compound. What is the potential mechanism for this resistance?
A2: A primary mechanism of resistance to this compound is the expression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). This protein is an efflux pump that actively removes this compound from the cell, reducing its intracellular concentration and thus its cytotoxic effect.
-
Evidence of P-gp Mediated Resistance: Studies have shown a direct correlation between the level of mdr-1 mRNA expression and the IC50 value of this compound in various colon cancer cell lines[1]. For example, HCT-8 and HCT-15 cells, which express high levels of mdr-1, are less sensitive to this compound than HCT-116, HT-29, and SW620 cells, which have lower expression[1].
-
Reversing Resistance: The cytotoxicity of this compound can be increased in resistant cell lines by co-treatment with a P-gp inhibitor, such as verapamil[1].
Q3: I am not observing the expected level of DNA damage or cell cycle arrest after this compound treatment. What could be the issue?
A3: The detection of DNA damage and its downstream effects, like cell cycle arrest, is dependent on the timing of your analysis and the concentration of this compound used.
-
Kinetics of DNA Cross-Linking: this compound rapidly forms DNA interstrand cross-links, which can be detected as early as 1 hour after treatment[2][3]. These cross-links are persistent and can be detected up to 24 hours post-treatment.
-
DNA Damage Signaling: The cellular response to these cross-links involves the phosphorylation of key DNA damage response proteins.
-
Short, High-Dose Exposure (e.g., 50 nmol/L for 1 hour): This leads to rapid formation of ICLs, early H2AX foci formation (around 4 hours), and significant phosphorylation of Nbs1 and Chk1, resulting in a strong S-phase arrest[1].
-
Prolonged, Low-Dose Exposure (e.g., 1 nmol/L for 24 hours): This causes a gradual formation of ICLs, leading to a delayed and reduced DNA damage signal, with a less prominent S-phase arrest[1].
-
-
Troubleshooting Tips:
-
Optimize your time points: For detecting early DNA damage signaling, analyze samples at earlier time points (e.g., 1-4 hours post-treatment). For cell cycle analysis, consider later time points (e.g., 24-48 hours).
-
Titrate your this compound concentration: The cellular response is dose-dependent. Ensure you are using a concentration that is appropriate for your cell line and experimental endpoint.
-
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro activity of this compound in various human cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (nM) |
| Colon Cancer | ||
| HCT-116 | Colon | 0.1 - 0.3 |
| HT-29 | Colon | 0.1 - 0.3 |
| SW620 | Colon | 0.1 - 0.3 |
| HCT-8 | Colon | 2.3 |
| HCT-15 | Colon | 3.7 |
| LS174T | Colon | Not specified |
| Leukemia | ||
| HL-60(TB) | Leukemia | <0.01 - 0.063 (lethality) |
| K-562 | Leukemia | Not specified |
| MOLT-4 | Leukemia | Not specified |
| CCRF-CEM | Leukemia | Not specified |
| RPMI-8226 | Leukemia | Not specified |
| SR | Leukemia | Not specified |
| Melanoma | ||
| LOX IMVI | Melanoma | Not specified |
| MALME-3M | Melanoma | Not specified |
| M14 | Melanoma | Not specified |
| MDA-MB-435 | Melanoma | Not specified |
| SK-MEL-2 | Melanoma | Not specified |
| SK-MEL-28 | Melanoma | Not specified |
| SK-MEL-5 | Melanoma | Not specified |
| UACC-257 | Melanoma | Not specified |
| UACC-62 | Melanoma | Not specified |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | Not specified |
| OVCAR-3 | Ovarian | Not specified |
| OVCAR-4 | Ovarian | Not specified |
| OVCAR-5 | Ovarian | Not specified |
| OVCAR-8 | Ovarian | Not specified |
| NCI/ADR-RES | Ovarian | Not specified |
| SK-OV-3 | Ovarian | Not specified |
| Renal Cancer | ||
| 786-0 | Renal | Not specified |
| A498 | Renal | Not specified |
| ACHN | Renal | Not specified |
| CAKI-1 | Renal | Not specified |
| RXF 393 | Renal | Not specified |
| SN12C | Renal | Not specified |
| TK-10 | Renal | Not specified |
| UO-31 | Renal | Not specified |
| Prostate Cancer | ||
| PC-3 | Prostate | Not specified |
| DU-145 | Prostate | Not specified |
| Breast Cancer | ||
| MCF7 | Breast | Not specified |
| MDA-MB-231/ATCC | Breast | Not specified |
| HS 578T | Breast | Not specified |
| BT-549 | Breast | Not specified |
| T-47D | Breast | Not specified |
| Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | ~14 |
| EKVX | Non-Small Cell Lung | Not specified |
| HOP-62 | Non-Small Cell Lung | Not specified |
| HOP-92 | Non-Small Cell Lung | Not specified |
| NCI-H226 | Non-Small Cell Lung | Not specified |
| NCI-H23 | Non-Small Cell Lung | Not specified |
| NCI-H322M | Non-Small Cell Lung | Not specified |
| NCI-H460 | Non-Small Cell Lung | Not specified |
| NCI-H522 | Non-Small Cell Lung | Subnanomolar |
| DMS 114 | Small Cell Lung | Not specified |
| CNS Cancer | ||
| SF-268 | CNS | Not specified |
| SF-295 | CNS | Not specified |
| SF-539 | CNS | Not specified |
| SNB-19 | CNS | Not specified |
| SNB-75 | CNS | Not specified |
| U251 | CNS | Not specified |
Note: The GI50 values for many of the NCI-60 cell lines were presented graphically in the source material, and specific numerical values were not always provided.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of this compound in adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO or ethanol (for this compound stock solution)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO or ethanol as the drug-treated wells) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 1, 24, 48, or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (final concentration of 5% TCA).
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Modified Alkaline Single Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-links
This protocol is designed to detect the formation of DNA interstrand cross-links (ICLs) induced by this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Microscope slides
-
Irradiation source (e.g., X-ray or gamma-ray source)
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Irradiation:
-
Remove the coverslips.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice. This step introduces a known number of single-strand breaks, and the presence of ICLs will impede the migration of this fragmented DNA.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software. The presence of ICLs is indicated by a decrease in the comet tail moment compared to irradiated control cells not treated with this compound.
-
Visualizations
This compound Mechanism of Action and DNA Damage Response
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow: Troubleshooting Inconsistent IC50 Values
Caption: Logical workflow for troubleshooting inconsistent this compound IC50 results.
References
Technical Support Center: Enhancing SJG-136 Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing SJG-136 in preclinical solid tumor research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide actionable strategies for enhancing the efficacy of this potent DNA-damaging agent.
Frequently Asked Questions (FAQs)
Q1: What is SJG-136 and how does it work?
SJG-136 (also known as SG2000) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer. It functions as a sequence-selective DNA minor groove binding agent.[1][2] Specifically, it forms covalent interstrand cross-links at Pu-GATC-Py sequences, effectively clamping the DNA strands together.[1] This action inhibits fundamental cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis. The DNA adducts formed by SJG-136 are minimally distorting to the DNA helix, which may allow them to evade recognition by certain DNA repair mechanisms, contributing to their persistence and cytotoxicity.[2]
Q2: In which solid tumor types has SJG-136 shown preclinical activity?
Preclinical studies have demonstrated a broad spectrum of antitumor activity for SJG-136 in various human tumor xenograft models.[1][3] Efficacy has been observed in models of:
-
Melanoma (LOX and UACC-62)[1]
-
Ovarian cancer (OVCAR-3 and OVCAR-5), including cisplatin-resistant models (CH1cisR)[1][4]
-
Breast cancer (MDA-MB-435)[1]
-
Glioma (SF-295 and C-6)[1]
-
Colon cancer (LS-174T)[1]
-
Non-small cell lung carcinoma (NCI-H522)[5]
-
Promyelocytic leukemia (HL-60 TB)[5]
Q3: What are the known dose-limiting toxicities of SJG-136 in clinical trials?
Phase I clinical trials in patients with advanced solid tumors have identified several dose-limiting toxicities (DLTs) for SJG-136.[1][2][6] The most significant of these is a delayed vascular leak syndrome (VLS), characterized by hypoalbuminemia, pleural effusions, ascites, and peripheral edema.[2] Other reported DLTs include fatigue, elevated liver function tests (hepatotoxicity), and thrombocytopenia.[1][2] Notably, significant myelosuppression has not been a consistent dose-limiting toxicity.[6][7]
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Acquired Resistance in In Vitro or In Vivo Models
Potential Cause 1: Low SLFN11 Expression
Schlafen family member 11 (SLFN11) is a nuclear protein that sensitizes cancer cells to DNA-damaging agents. Its expression has been correlated with sensitivity to a wide range of chemotherapeutics, and its silencing is a known mechanism of resistance. SLFN11 is thought to induce replication stress, making cells more vulnerable to agents like SJG-136 that cause DNA lesions.
Troubleshooting Steps:
-
Assess SLFN11 Expression:
-
Perform qPCR or Western blotting to determine the baseline expression level of SLFN11 in your cancer cell lines.
-
-
Strategies to Enhance SLFN11 Expression:
-
Epigenetic Modulation: Treat cells with demethylating agents (e.g., decitabine) or histone deacetylase (HDAC) inhibitors, as SLFN11 expression can be silenced by promoter hypermethylation.
-
Interferon Stimulation: Treatment with interferon-gamma (IFN-γ) has been shown to upregulate SLFN11 expression in some cancer cell lines.
-
-
Consideration for Model Selection:
-
When initiating new studies, consider screening a panel of cell lines for SLFN11 expression to select models that are more likely to be sensitive to SJG-136.
-
Potential Cause 2: High P-glycoprotein (P-gp/MDR1) Expression
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing various chemotherapeutic agents from the cell, thereby conferring multidrug resistance. Studies have shown that overexpression of P-gp can reduce the intracellular concentration and efficacy of SJG-136.[8]
Troubleshooting Steps:
-
Evaluate P-gp Expression:
-
Use qPCR or Western blotting to assess the expression of ABCB1 (the gene encoding P-gp) in your cell lines.
-
Functional efflux assays using P-gp substrates like rhodamine 123 can also be performed.
-
-
Overcoming P-gp Mediated Resistance:
-
P-gp Inhibitors: Co-administer SJG-136 with a P-gp inhibitor. Verapamil has been shown to increase the cytotoxicity of SJG-136 in P-gp expressing cell lines.[8] Other P-gp inhibitors can also be explored.
-
Model Selection: If possible, select cell line models with low baseline P-gp expression for initial efficacy studies.
-
Issue 2: Difficulty in Detecting SJG-136-Induced DNA Damage
Potential Cause: Suboptimal Assay Conditions for Detecting Interstrand Cross-links
Standard DNA damage assays may not be optimized for the detection of the specific type of DNA adducts formed by SJG-136. The modified alkaline comet assay is a sensitive method for detecting interstrand cross-links (ICLs).
Troubleshooting Steps for Modified Alkaline Comet Assay:
-
Incorporate a DNA Damaging Step: To measure ICLs, which restrict DNA migration, it is necessary to first induce a known number of random single-strand breaks. This is typically done by irradiating the cells on ice with a fixed dose of X-rays (e.g., 2-5 Gy) after lysis and before electrophoresis. The ICLs will then retard the migration of these fragments, leading to a smaller comet tail moment compared to irradiated controls without the cross-linking agent.
-
Optimize Lysis and Electrophoresis Conditions:
-
Ensure complete cell lysis to remove proteins that might interfere with DNA migration.
-
The duration and voltage of electrophoresis can be optimized for your specific cell type to achieve a good dynamic range for detecting changes in comet tail moment.
-
-
γ-H2AX Immunofluorescence: As an alternative or complementary assay, immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX) can be used. γ-H2AX is a marker of DNA double-strand breaks, which are formed during the processing and repair of ICLs. An increase in γ-H2AX foci can serve as an indicator of SJG-136-induced DNA damage.
Issue 3: Inconsistent Results in In Vitro Experiments
Potential Cause: Drug Stability and Handling
SJG-136, like many small molecules, can be sensitive to storage and handling conditions.
Troubleshooting Steps:
-
Proper Storage: Store SJG-136 as a stock solution in a suitable solvent such as DMSO at -20°C or -80°C. Protect from light.
-
Fresh Dilutions: Prepare fresh dilutions of SJG-136 in cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility in Media: SJG-136 is typically supplied in a formulation containing dimethylacetamide (DMA).[7] When diluting in aqueous-based cell culture media, ensure that the final concentration of the organic solvent is low and non-toxic to the cells (typically <0.1%). Observe for any precipitation upon dilution.
Strategies for Enhancing SJG-136 Efficacy
1. Combination with PARP Inhibitors
Scientific Rationale:
SJG-136 creates DNA interstrand cross-links, which are highly cytotoxic lesions that require complex DNA repair pathways for their resolution, including homologous recombination (HR). Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target the base excision repair (BER) pathway. In cells with compromised HR, inhibition of PARP leads to synthetic lethality. By inducing complex DNA damage that burdens the HR pathway, SJG-136 may synergize with PARP inhibitors, leading to enhanced tumor cell killing, particularly in tumors with underlying DNA repair defects.
Experimental Approach:
-
In Vitro Synergy: Perform cytotoxicity assays (e.g., MTS or colony formation assays) with SJG-136 and a PARP inhibitor (e.g., olaparib, talazoparib) alone and in combination across a range of concentrations. Use Chou-Talalay analysis to determine the combination index (CI) to assess for synergistic, additive, or antagonistic effects.
-
In Vivo Efficacy: In xenograft models, treat tumor-bearing mice with SJG-136, a PARP inhibitor, or the combination. Monitor tumor growth and survival. It is advisable to use doses of each agent that are sub-optimal when used alone to better demonstrate a synergistic effect.
2. Combination with Other DNA-Damaging Agents
Scientific Rationale:
Combining SJG-136 with other chemotherapeutic agents that also target DNA but through different mechanisms could lead to an overwhelming level of DNA damage that the cell cannot repair, resulting in enhanced apoptosis.
Potential Combination Agents:
-
Platinum-based agents (e.g., cisplatin): Although SJG-136 has shown efficacy in cisplatin-resistant models, a combination could be effective in sensitive or partially resistant tumors.[4]
-
Topoisomerase inhibitors (e.g., topotecan): These agents induce single- or double-strand breaks through a different mechanism than SJG-136. Preclinical studies have shown the broad activity of topotecan in solid tumors.[9]
Experimental Approach:
-
Similar to the approach with PARP inhibitors, conduct in vitro and in vivo studies to assess for synergy. Careful dose-scheduling experiments may be required to optimize the timing of administration of each agent.
3. Combination with Radiation Therapy
Scientific Rationale:
Radiation therapy is a cornerstone of cancer treatment that induces DNA double-strand breaks. SJG-136, by forming DNA cross-links, can inhibit the repair of radiation-induced DNA damage, thereby acting as a radiosensitizer.
Experimental Approach:
-
In Vitro Radiosensitization: Treat cancer cells with a non-toxic or minimally toxic concentration of SJG-136 for a defined period before or after irradiation. Assess cell survival using a clonogenic assay. A decrease in the surviving fraction of cells treated with the combination compared to radiation alone indicates radiosensitization.
-
In Vivo Radiosensitization: In xenograft models, administer SJG-136 prior to local tumor irradiation. Monitor tumor growth delay and compare the combination treatment group to the groups receiving SJG-136 or radiation alone.
Data Presentation
Table 1: In Vitro Cytotoxicity of SJG-136 in Various Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon | 0.1 - 0.3 |
| HT-29 | Colon | 0.1 - 0.3 |
| SW620 | Colon | 0.1 - 0.3 |
| HCT-8 | Colon (P-gp expressing) | 2.3 |
| HCT-15 | Colon (P-gp expressing) | 3.7 |
| A2780 | Ovarian | Data not specified |
| A2780(AD) | Ovarian (P-gp expressing) | Data not specified |
| 3T3 | Mouse Fibroblast | 6.3 |
| 3T3 pHamdr-1 | Mouse Fibroblast (P-gp expressing) | 208 |
| A549 | Lung | ~1 - 14 |
| H358 | Lung | 21 |
Note: IC50 values can vary depending on the assay conditions and exposure time.[8][10]
Table 2: In Vivo Efficacy of SJG-136 in Solid Tumor Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Outcome |
| LOX IMVI | Melanoma | Not specified | Tumor growth delay |
| UACC-62 | Melanoma | Not specified | Tumor growth delay |
| OVCAR-3 | Ovarian | Not specified | Tumor growth delay |
| OVCAR-5 | Ovarian | Not specified | Tumor growth delay |
| MDA-MB-435 | Breast | Not specified | Tumor growth delay |
| SF-295 | Glioma | Not specified | Tumor growth delay |
| C-6 | Glioma | Not specified | Tumor growth delay |
| LS-174T | Colon | Not specified | Tumor growth delay |
| CH1cisR | Ovarian (Cisplatin-Resistant) | Not specified | Antitumor activity |
| A2780 | Ovarian | 120 µg/kg/day x 5 | High activity (SGD=275) |
| A2780(AD) | Ovarian (P-gp expressing) | 120 µg/kg/day x 5 | Low activity (SGD=67) |
SGD: Specific Growth Delay. Data compiled from multiple preclinical studies.[1][3][8]
Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity Assay (e.g., MTS/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dilution series of SJG-136 in complete cell culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO or DMA as the highest SJG-136 concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of SJG-136 or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability Assessment: Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for 1-4 hours, then read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
2. General Protocol for Xenograft Tumor Model
-
Cell Preparation: Harvest cultured tumor cells that are in the logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS. Resuspend the cells at a concentration of approximately 10-20 x 10^6 cells/mL. For some models, a mixture of cells and Matrigel may enhance tumor take.
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare SJG-136 for administration (e.g., intravenous or intraperitoneal injection) according to the study protocol. Administer the drug based on the planned dosing schedule. The vehicle used in preclinical studies is often a solution containing ethanol.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria.
Visualizations
Caption: Mechanism of action of SJG-136 leading to tumor cell apoptosis.
Caption: Rationale for combination therapies to enhance SJG-136 efficacy.
Caption: Troubleshooting workflow for addressing SJG-136 resistance.
References
- 1. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Ovarian Cancer: SJG-136 vs. Cisplatin
A Comparative Analysis of Preclinical Efficacy in Ovarian Cancer Cells
For researchers and drug development professionals vested in the fight against ovarian cancer, the quest for more effective therapeutic agents is relentless. Cisplatin has long been a cornerstone of treatment, but its efficacy is often thwarted by the emergence of resistance. This has spurred the development of novel agents like SJG-136, a pyrrolobenzodiazepine (PBD) dimer, designed to overcome these limitations. This guide provides an objective comparison of SJG-136 and cisplatin, focusing on their performance in ovarian cancer cells, supported by available preclinical data.
At a Glance: Key Differences
| Feature | SJG-136 | Cisplatin |
| Mechanism of Action | Forms sequence-specific DNA interstrand cross-links in the minor groove. | Forms intra- and inter-strand DNA adducts, primarily at guanine bases. |
| Potency | Active at nanomolar concentrations. | Typically active at micromolar concentrations. |
| Activity in Resistant Cells | Has demonstrated activity in cisplatin-resistant ovarian cancer models.[1][2] | Efficacy is significantly reduced in resistant cell lines. |
| Clinical Development | Has undergone Phase I and II clinical trials for solid tumors, including ovarian cancer. | A long-established, FDA-approved drug for ovarian cancer. |
Quantitative Analysis: Cytotoxicity
Direct comparative studies providing head-to-head IC50 values for SJG-136 and cisplatin in the same ovarian cancer cell lines are limited in the public domain. However, data from independent studies allow for an indirect assessment of their cytotoxic potential.
Table 1: In Vitro Cytotoxicity of SJG-136 against various cancer cell lines.
Data from the National Cancer Institute (NCI) 60 cell line screen. Note that direct IC50 values for specific ovarian cancer cell lines from this screen are not detailed in the provided search results, but the mean growth inhibition gives an indication of its high potency.
| Parameter | Value | Reference |
| Mean 50% Growth Inhibition (GI50) | 7.4 nmol/L | [2] |
| 50% Lethality (LC50) in sensitive lines | As low as 7.1 nmol/L | [2] |
Table 2: In Vitro Cytotoxicity of Cisplatin against Human Ovarian Cancer Cell Lines.
IC50 values for cisplatin can vary significantly between studies due to differences in experimental protocols. The following are representative values from the literature.
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| A2780 | ~2.7 - 13.28 | 48 - 72 hours | [3][4] |
| SKOV-3 | ~13.8 - 24.28 | 48 - 72 hours | [4] |
| OVCAR-3 | ~3.7 | 72 hours | |
| CH1 | < 41M | 2 hours | [5] |
| PXN/94 (Cisplatin-Resistant) | > 41M | 2 hours | [5] |
It is important to note that SJG-136 has shown significant activity in vivo against cisplatin-resistant human ovarian tumor xenografts (CH1cisR), highlighting its potential to overcome cisplatin resistance.[1][2][6]
Mechanisms of Action and Signaling Pathways
SJG-136 and cisplatin, while both DNA-damaging agents, employ distinct mechanisms to induce cell death.
SJG-136: This PBD dimer has a unique mechanism of action, binding to the minor groove of DNA and forming covalent interstrand cross-links at specific Pu-GATC-Py sequences.[1][2] This creates a significant distortion of the DNA helix, which is a potent trigger for cell cycle arrest and apoptosis.
Cisplatin: Upon entering the cell, cisplatin is aquated and becomes a reactive species that binds to the N7 position of purine bases in DNA, primarily guanine. This leads to the formation of 1,2-intrastrand and interstrand crosslinks, which bend the DNA and inhibit replication and transcription, ultimately leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cellular accumulation and cytotoxicity of cisplatin with that of tetraplatin and amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of SJG-136 and Other Pyrrolobenzodiazepine (PBD) Dimers in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of SJG-136 in relation to other potent PBD dimer anticancer agents.
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant interest in oncology for their powerful antitumor properties. These molecules exert their cytotoxic effects by cross-linking DNA within the minor groove, a mechanism that is distinct from many conventional chemotherapeutic agents. Among the extensively studied PBD dimers is SJG-136 (also known as SG2000), which has advanced to clinical trials. This guide provides a comprehensive comparison of SJG-136 with other notable PBD dimers, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Mechanism of Action: DNA Cross-linking by PBD Dimers
PBD dimers consist of two PBD units linked by a flexible tether. Their biological activity stems from the covalent bonding of their electrophilic imine moieties to the C2-amino group of guanine bases in the DNA minor groove. This interaction leads to the formation of DNA adducts, including interstrand and intrastrand cross-links, which are highly cytotoxic as they interfere with essential cellular processes like DNA replication and transcription, ultimately inducing cell death. The unique, minimally distorting nature of the PBD-DNA adduct can make them difficult for cellular repair mechanisms to recognize, contributing to their high potency.
Caption: PBD dimer signaling pathway leading to apoptosis.
Comparative Performance Data
The following tables summarize the quantitative data comparing SJG-136 to other PBD dimers, primarily SG2057, which features a longer linker, and tesirine, a PBD dimer payload used in antibody-drug conjugates (ADCs).
In Vitro Cytotoxicity
The cytotoxicity of PBD dimers is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as key metrics of potency.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| SJG-136 (SG2000) | HCT-116 | Colon | 0.1 - 0.3 | [1] |
| HT-29 | Colon | 0.1 - 0.3 | [1] | |
| SW620 | Colon | 0.1 - 0.3 | [1] | |
| HCT-8 (mdr-1 expressing) | Colon | 2.3 | [1] | |
| HCT-15 (mdr-1 expressing) | Colon | 3.7 | [1] | |
| A2780 | Ovarian | ~0.0021 | [1] | |
| Panel Average | Various | 7.4 (mean GI50) | [2] | |
| SG2057 | Panel Average | Various | 0.212 (mean GI50) | [3][4] |
| A2780 | Ovarian | 0.0021 | ||
| HCT-15 | Colon | 2.3 |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
DNA Binding and Cross-linking
In Vivo Efficacy in Xenograft Models
The antitumor activity of PBD dimers has been demonstrated in various human tumor xenograft models in mice. The data below highlights the in vivo superiority of SG2057 over SJG-136 in certain models.
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| SJG-136 (SG2000) | A2780 | Ovarian | 120 µg/kg/day x 5 | Highly active | [1] |
| A2780(AD) (mdr-1 expressing) | Ovarian | 120 µg/kg/day x 5 | Reduced activity | [1] | |
| Multiple Models | Various | Various | Broad spectrum of activity | [5] | |
| SG2057 | LOX-IMVI | Melanoma | Single administration | Cures obtained | [3][4] |
| SKOV-3 | Ovarian | Repeat dose | Dose-dependent activity, regressions | [3][4] | |
| HL-60 | Leukemia | Repeat dose | Dose-dependent activity, regressions | [3][4] | |
| LS174T | Colon | Single or repeat dose | Superior to irinotecan | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PBD dimers. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the PBD dimers to the wells and incubate for 72-96 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (10% w/v final concentration) to each well and incubate at 4°C for 1 hour.
-
Staining: Discard the supernatant and wash the plates with water. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.
DNA Interstrand Cross-linking (Comet Assay - Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.
-
Cell Treatment: Treat cells with the PBD dimers for a specified period.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length or moment) using image analysis software. A decrease in tail moment compared to irradiated control cells indicates the presence of interstrand cross-links.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of PBD dimers in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Drug Administration: Administer the PBD dimers via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on other predefined criteria. Tumor growth inhibition or regression is calculated to determine the efficacy of the treatment.
Caption: A typical workflow for preclinical evaluation of PBD dimers.
Structural Comparison: SJG-136 vs. SG2057
The primary structural difference between SJG-136 and SG2057 lies in the length of the aliphatic linker connecting the two PBD units. This seemingly minor modification has a significant impact on the biological activity of the molecule.
Caption: Key structural difference between SJG-136 and SG2057.
Conclusion
SJG-136 remains a benchmark PBD dimer with well-documented, potent antitumor activity. However, comparative studies demonstrate that structural modifications, such as extending the linker length in SG2057, can lead to enhanced in vitro potency and superior in vivo efficacy. The choice of a particular PBD dimer for therapeutic development, whether as a standalone agent or as a payload for an ADC, will depend on a comprehensive evaluation of its efficacy, toxicity profile, and physicochemical properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct such evaluations and to better understand the structure-activity relationships within this important class of anticancer agents.
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SJG-136 and Traditional Alkylating Agents in Oncology
An Objective Guide for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with novel agents seeking to improve upon the efficacy and safety profiles of established treatments. SJG-136 (also known as SG2000), a pyrrolobenzodiazepine (PBD) dimer, represents a distinct class of DNA cross-linking agents. This guide provides a detailed comparison of its efficacy against traditional alkylating agents, supported by preclinical data, experimental methodologies, and an examination of the underlying molecular mechanisms.
Differentiating the Mechanism of Action
The fundamental difference between SJG-136 and traditional alkylating agents lies in how they interact with DNA.
-
SJG-136: This rationally designed PBD dimer binds within the minor groove of the DNA helix.[1][2] It forms highly cytotoxic DNA interstrand cross-links by covalently bonding with the N2 position of guanine bases on opposite strands, typically within a 5'-Pu-GATC-Py-3' sequence.[3][4] This interaction causes minimal distortion of the DNA helix, which may make the resulting adducts more difficult for cellular DNA repair mechanisms to recognize and correct.[4] The cross-links formed by SJG-136 are known to form rapidly and persist for longer durations compared to those from conventional agents.[1][5]
-
Traditional Alkylating Agents (e.g., Nitrogen Mustards, Platinum-based drugs): This broad class of chemotherapy drugs, including agents like melphalan and cisplatin, acts by covalently attaching alkyl groups to DNA bases.[6] Nitrogen mustards preferentially alkylate the N7 position of guanine. Bifunctional agents can form interstrand or intrastrand cross-links, which physically obstruct DNA replication and transcription, leading to cell death.[6] Platinum-based drugs, like cisplatin, form adducts primarily at the N7 position of guanine and adenine, leading to DNA damage and apoptosis.
The unique minor groove binding and cross-linking of SJG-136 suggest a distinct mechanism of action compared to the major groove interactions typical of many traditional agents.[1][4] This is supported by analyses showing its activity pattern does not cluster with known agents.[1][5]
Preclinical Efficacy: A Quantitative Comparison
SJG-136 demonstrates exceptional potency across a wide range of human tumor cell lines in the National Cancer Institute (NCI) 60-cell line screen.[1] Its activity is often observed at nanomolar or even subnanomolar concentrations.[5][7]
| Parameter | SJG-136 | Reference |
| Mean GI50 (50% Growth Inhibition) | 7.4 nmol/L | [1] |
| GI50 Range | 0.14 to 320 nmol/L | [1][5] |
| TGI (Total Growth Inhibition) | As low as 0.83 nmol/L | [1] |
| LC50 (50% Lethality) | As low as 7.1 nmol/L | [1] |
A critical finding is the retained activity of SJG-136 in cell lines resistant to traditional agents. For example, it has shown potent cytotoxicity in human ovarian cancer cell lines that are resistant to cisplatin.[4][8]
In xenograft models, SJG-136 has shown significant antitumor activity across various cancer types, including melanoma, ovarian, breast, glioma, and colon carcinomas.[9][10][11] It has proven effective against both small and large tumors and can induce tumor mass reductions, significant growth delays, and even tumor-free responses.[9][10]
| Xenograft Model | Drug | Result | Reference |
| CH1 Human Ovarian | SJG-136 | Significant tumor growth delay | [1] |
| CH1cisR (Cisplatin-Resistant) | SJG-136 | Maintained significant antitumor activity | [1][11] |
| LS174T Human Colon | SJG-136 | Produced antitumor activity | [1] |
| Various Models (10 total) | SJG-136 | Tumor mass reductions in all 10 models; 1.9 to 7.2 log cell kill in 6 models | [10] |
| Various Models (10 total) | SJG-136 | Significant growth delays (32% to 575%) | [4][8] |
Notably, the DNA interstrand cross-links formed by SJG-136 in tumors in vivo are detectable within an hour of administration and persist over a 24-hour period, a stark contrast to the more transient cross-links produced by conventional agents like nitrogen mustards.[1][5]
Experimental Protocols
Reproducibility and clarity are paramount in research. Below are representative methodologies for key experiments cited in the evaluation of these compounds.
This method is used to detect DNA damage, specifically the interstrand cross-links formed by SJG-136 and other agents.
-
Cell Culture and Treatment: Human tumor cells (e.g., K562 leukemia cells) are cultured under standard conditions.[5] Cells are then incubated with varying concentrations of the test agent (e.g., SJG-136 at 0.01–0.3 µmol/L or melphalan at 100 µmol/L) for a defined period, typically 1 hour.[2][5]
-
Cell Embedding: After treatment, cells are washed, resuspended in fresh medium, and embedded in low-melting-point agarose on microscope slides.
-
Lysis: Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Slides are placed in an electrophoresis tank containing an alkaline buffer. Electrophoresis is performed under neutral conditions to detect cross-links. Damaged, fragmented DNA migrates out of the nucleoid, forming a "comet tail," while cross-linked DNA migrates more slowly.
-
Quantification: Slides are stained with a fluorescent DNA dye (e.g., ethidium bromide). The "comet tail moment" (a measure of both the length of the tail and the amount of DNA in it) is quantified using imaging software. A decrease in the tail moment relative to control (irradiated but not drug-treated) cells indicates the presence of DNA cross-links.[5]
This protocol outlines a typical study to assess antitumor efficacy in a live animal model.
-
Animal Model: Athymic mice are commonly used.[9]
-
Tumor Implantation: Human tumor cells (e.g., CH1 ovarian carcinoma) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a specified size (e.g., 150-400 mg).[10]
-
Treatment Groups: Mice are randomized into groups: a control group (receiving vehicle) and treatment groups receiving SJG-136 or a comparator drug (e.g., cisplatin). Doses are selected based on prior maximum-tolerated dose (MTD) studies.[2] For SJG-136, an effective schedule is often intravenous bolus injections for 5 consecutive days (qd×5).[9][10]
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal weight and overall health are also monitored.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth delay, reduction in tumor mass, and the number of tumor-free survivors in the treatment groups versus the control group.
Cellular Response and Signaling Pathways
The distinct nature of the DNA adducts formed by SJG-136 leads to a different cellular response compared to traditional agents.
-
The persistence of SJG-136-induced cross-links suggests they are poorly recognized by nucleotide excision repair (NER) pathways, which typically handle the bulky adducts from agents like cisplatin.[4]
-
This inefficient repair leads to prolonged cell cycle arrest, particularly at the G2/M checkpoint, as the cell attempts to repair the overwhelming damage.
-
Ultimately, the failure to repair these persistent lesions triggers apoptosis (programmed cell death).
-
There is also emerging evidence that SJG-136 can exert its effects by inhibiting transcription factors, adding another layer to its mechanism of action.[12]
Conclusion
SJG-136 distinguishes itself from traditional alkylating agents through its unique mechanism of action, exceptional potency, and persistent DNA damage. Its ability to bind to the DNA minor groove and create highly stable interstrand cross-links that are difficult to repair gives it a significant advantage, particularly in tumors that have developed resistance to conventional chemotherapies like cisplatin.[2][4] The preclinical data strongly supports its broad and potent antitumor activity in vitro and in vivo. These findings underscore the potential of SJG-136 as a valuable therapeutic agent and justify its continued investigation in clinical settings.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating SJG-136-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJG-136, a potent pyrrolobenzodiazepine (PBD) dimer, with other established anticancer agents, focusing on the validation of its apoptosis-inducing capabilities. By presenting key experimental data, detailed protocols, and visual representations of cellular pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of SJG-136.
Superior Cytotoxicity Profile of SJG-136
SJG-136 (also known as SG2285) is a sequence-selective DNA minor groove cross-linking agent that has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines, including those resistant to conventional therapies.[1][2][3] Its unique mechanism of action, which involves the formation of persistent DNA interstrand cross-links, triggers a robust apoptotic response.[1][3]
Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for SJG-136 in comparison to cisplatin and doxorubicin across various cancer cell lines from the NCI-60 panel. It is important to note that direct comparisons are most accurate when conducted within the same study under identical conditions. The data presented here is compiled from multiple sources and should be interpreted with this in mind.
Table 1: Comparative IC50 Values of SJG-136, Cisplatin, and Doxorubicin in Select Cancer Cell Lines
| Cell Line | Cancer Type | SJG-136 IC50 (nM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Non-Small Cell Lung | ~14 (at 48h)[4] | 17.8 - 23.4[5] | >20 (at 24h)[6] |
| MCF-7 | Breast | Data Not Available | ~4.44 - 25.03 (48-72h)[7] | ~0.1 - 2.5 (48-72h)[6][8] |
| NCI-H460 | Non-Small Cell Lung | Data Not Available | ~1.5[5] | Data Not Available |
| OVCAR-3 | Ovarian | Data Not Available | Data Not Available | Data Not Available |
| OVCAR-5 | Ovarian | Data Not Available | Data Not Available | Data Not Available |
| LOX IMVI | Melanoma | Data Not Available | Data Not Available | Data Not Available |
| UACC-62 | Melanoma | Data Not Available | Data Not Available | Data Not Available |
| LS174T | Colon | Data Not Available | Data Not Available | Data Not Available |
| HL-60 | Leukemia | Subnanomolar[9] | Data Not Available | Data Not Available |
| MOLT-4 | Leukemia | Subnanomolar[9] | Data Not Available | Data Not Available |
Note: The IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.[7]
Mechanism of Action: p53-Independent Apoptosis
A key advantage of SJG-136 is its ability to induce apoptosis independently of the tumor suppressor protein p53.[10] Many conventional chemotherapeutic agents rely on a functional p53 pathway to trigger cell death, and mutations in the p53 gene are a common mechanism of drug resistance in cancer.[10][11] SJG-136's p53-independent mechanism suggests its potential efficacy in treating p53-mutant tumors.
The binding of SJG-136 to the DNA minor groove creates adducts that stall replication forks and induce DNA damage. This damage triggers a signaling cascade that culminates in the activation of effector caspases, such as caspase-3, leading to the execution of the apoptotic program.
Caption: SJG-136 induced p53-independent apoptotic pathway.
Experimental Protocols for Apoptosis Validation
Accurate and reproducible methods are essential for validating the apoptotic effects of any anticancer agent. The following are detailed protocols for key assays used to quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Caption: Experimental workflow for Annexin V/PI staining.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cell culture.
-
Pellet cells and lyse in cold cell lysis buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Dilute cell lysates to a consistent protein concentration.
-
Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate.
-
Add 50 µL of cell lysate to the corresponding wells.
-
Add 5 µL of caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of treated samples to untreated controls.
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method visualizes the characteristic "laddering" pattern of DNA that occurs during apoptosis due to the cleavage of DNA into internucleosomal fragments.
Materials:
-
Lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
DNA Extraction:
-
Pellet cells and resuspend in lysis buffer.
-
Treat with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
-
Electrophoresis:
-
Load the DNA samples onto a 1.5-2% agarose gel containing ethidium bromide.
-
Run the gel until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Visualize the DNA under UV light.
-
Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of approximately 180-200 base pairs.
-
Conclusion
SJG-136 stands out as a highly potent anticancer agent that induces apoptosis through a distinct, p53-independent mechanism. Its ability to form persistent DNA interstrand cross-links leads to robust and sustained apoptotic signaling. The experimental protocols provided in this guide offer standardized methods for validating and quantifying the apoptotic effects of SJG-136 in direct comparison with other therapeutic agents. Further head-to-head comparative studies employing these and other advanced techniques will be crucial in fully elucidating the clinical potential of SJG-136 and its advantages over existing cancer therapies.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p53 pathway and cancer therapy | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of DNA Cross-Linking Agents: SJG-136 vs. Melphalan
In the landscape of anticancer therapeutics, DNA cross-linking agents remain a critical tool. This guide provides a detailed comparison of the cross-linking efficiency and mechanisms of SJG-136 (NSC 694501) and the conventional alkylating agent, melphalan. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two potent compounds.
SJG-136, a pyrrolobenzodiazepine (PBD) dimer, is a highly efficient and potent DNA minor groove interstrand cross-linking agent.[1] In contrast, melphalan, a nitrogen mustard derivative, functions by alkylating guanine bases, primarily in the major groove, leading to the formation of DNA interstrand cross-links (ICLs).[2] This fundamental difference in their interaction with DNA underpins their distinct biological activities and efficiencies.
Quantitative Comparison of Cytotoxicity and Cross-Linking
SJG-136 consistently demonstrates significantly higher cytotoxicity across a range of cancer cell lines compared to melphalan. Experimental data reveals that SJG-136 is over 100 times more cytotoxic than melphalan.[1] This heightened potency is attributed to the rapid formation and persistence of the DNA cross-links it induces.[3][4]
A direct comparison of their cross-linking kinetics in K562 human leukemic cells reveals that SJG-136 induces cross-links more rapidly and at a much lower concentration than melphalan.[2] While SJG-136 shows significant cross-linking at nanomolar concentrations within an hour, melphalan requires much higher micromolar concentrations and a longer incubation time to achieve a similar effect.[2]
| Parameter | SJG-136 | Melphalan | Reference |
| Mechanism | DNA minor groove interstrand cross-linking at 5'-GATC-3' sequences. | DNA major groove alkylation of guanine, leading to interstrand cross-links. | [1][2] |
| Relative Cytotoxicity | >100-fold more cytotoxic than melphalan. | - | [1] |
| Cross-link Formation | Rapid, detectable within 1 hour.[3] | Slower, peaks around 16 hours. | [2] |
| Cross-link Persistence | Cross-links persist for over 24 hours.[3][4] | Cross-links can be repaired, especially in resistant cells. | [2] |
Table 1: Key Performance Indicators of SJG-136 and Melphalan
| Cell Line | SJG-136 IC50 (nM) | Melphalan IC50 (µM) | Reference |
| K562 (Leukemia) | ~7.4 (mean GI50) | - | [2] |
| NCI-H522 (Lung) | Subnanomolar | - | [5] |
| HL-60 (Leukemia) | Subnanomolar | - | [5] |
| Molt-4 (Leukemia) | Subnanomolar | - | [5] |
| OVCAR-3 (Ovarian) | - | - | |
| OVCAR-5 (Ovarian) | - | - | |
| MDA-MB-435 (Breast) | - | - | |
| SF-295 (Glioblastoma) | - | - | |
| LS-174T (Colon) | - | - | [6] |
Table 2: Comparative IC50 Values of SJG-136 and Melphalan in Various Cancer Cell Lines. (Note: Direct comparative IC50 values in the same studies are limited. The provided data illustrates the general potency range.)
Experimental Protocols
The primary method for quantifying DNA interstrand cross-links for both SJG-136 and melphalan is the modified alkaline single-cell gel electrophoresis (Comet) assay .
Modified Alkaline Comet Assay for DNA Interstrand Cross-link Measurement
This technique measures the extent of DNA cross-linking by assessing the reduction in DNA migration in an electric field after a defined dose of ionizing radiation induces random DNA strand breaks.
Principle: Covalently cross-linked DNA strands do not separate under denaturing (alkaline) conditions. When cells are irradiated to introduce a known number of single-strand breaks, the resulting DNA fragments can migrate out of the nucleus during electrophoresis, forming a "comet tail". In the presence of interstrand cross-links, the DNA is held together, and migration is impeded, resulting in a smaller or absent comet tail. The decrease in the comet tail moment is proportional to the frequency of cross-links.
Generalized Protocol:
-
Cell Treatment: Expose cell suspensions to the desired concentrations of SJG-136 or melphalan for the specified duration. Include a vehicle-treated control.
-
Irradiation: After drug treatment, irradiate the cells on ice with a fixed dose of X-rays (e.g., 10 Gy) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Mix a suspension of treated and irradiated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing a freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow the DNA to unwind. Then, apply an electric field (e.g., 25 V, 300 mA) for a set time to allow DNA migration.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is quantified by measuring the decrease in the comet tail moment (the product of the tail length and the fraction of DNA in the tail) of drug-treated cells compared to irradiated control cells.
Signaling Pathways and Experimental Workflows
The DNA damage induced by SJG-136 and melphalan triggers distinct cellular responses and repair pathways.
DNA Damage Response to Melphalan
Melphalan-induced interstrand cross-links are primarily repaired by the Fanconi Anemia (FA)/BRCA pathway, which involves a complex interplay of proteins to recognize and resolve the lesion.
Melphalan DNA Damage Response Pathway
DNA Damage Response to SJG-136
The repair of SJG-136-induced minor groove cross-links is less well-defined but is known to be dependent on the XPF-ERCC1 endonuclease and homologous recombination. The unique structure of the SJG-136 adduct is thought to be poorly recognized by repair proteins, leading to slower repair and contributing to its high cytotoxicity.[1]
SJG-136 DNA Damage Response Pathway
Experimental Workflow for Comparing Cross-Linking Efficiency
The following workflow outlines the key steps in a comparative study of SJG-136 and melphalan cross-linking efficiency.
Workflow for Cross-linking Comparison
References
- 1. The XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove DNA interstrand crosslinks in mammalian cells produced by the pyrrolo[2,1-c][1,4]benzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of SJG-136: A Comparative Guide for Researchers
SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent. Its unique mechanism of action and broad-spectrum antitumor activity have positioned it as a compound of significant interest in preclinical and clinical research. This guide provides a comprehensive comparison of the in vivo efficacy of SJG-136 across various tumor models, supported by available experimental data and detailed methodologies.
Mechanism of Action
SJG-136 exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links between guanine residues. This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. A key feature of SJG-136 is the persistence of these DNA adducts, which are not easily repaired by cellular mechanisms, contributing to its high potency.
Signaling Pathway Involvement
The DNA damage induced by SJG-136 triggers cellular signaling cascades, primarily the Fanconi Anemia (FA) pathway, which is responsible for the repair of interstrand cross-links. The inability of the FA pathway to efficiently repair SJG-136-induced adducts contributes to the drug's efficacy. Additionally, SJG-136 has been shown to inhibit Src-related signaling pathways, which are often dysregulated in cancer and play a role in cell proliferation, survival, and motility.
Comparative In Vivo Efficacy
SJG-136 has demonstrated significant antitumor activity in a broad range of human tumor xenograft models. The following tables summarize the in vivo efficacy data for SJG-136, with comparisons to other agents where available.
Table 1: Efficacy of SJG-136 in Melanoma Xenograft Models
| Tumor Model | Treatment | Dose & Schedule | Tumor Growth Delay (%) | Log Cell Kill | Tumor-Free Responses | Citation |
| LOX IMVI | SJG-136 | 120 µg/kg/day, qd x 5 | >200 | 2.8 | Not Reported | |
| UACC-62 | SJG-136 | Not Specified | Not Specified | Not Specified | Not Reported |
No direct comparator data was available in the reviewed sources for melanoma models.
Table 2: Efficacy of SJG-136 in Ovarian Carcinoma Xenograft Models
| Tumor Model | Treatment | Dose & Schedule | Tumor Growth Delay (%) | Log Cell Kill | Tumor-Free Responses | Citation |
| OVCAR-3 | SJG-136 | Not Specified | Not Specified | Not Specified | Not Reported | |
| OVCAR-5 | SJG-136 | Not Specified | Not Specified | Not Specified | Not Reported | |
| CH1 (Cisplatin-Sensitive) | SJG-136 | 0.3 mg/kg, days 0, 4, 8 | Significant | Not Specified | Not Reported | |
| Cisplatin | 3 mg/kg, days 0, 4, 8 | Significant | Not Specified | Not Reported | ||
| CH1cisR (Cisplatin-Resistant) | SJG-136 | 0.3 mg/kg, days 0, 4, 8 | Significant | Not Specified | Not Reported | |
| Cisplatin | 3 mg/kg, days 0, 4, 8 | Ineffective | Not Specified | Not Reported |
Table 3: Efficacy of SJG-136 in Other Solid Tumor Xenograft Models
| Tumor Model | Cancer Type | Treatment | Dose & Schedule | Tumor Growth Delay (%) | Log Cell Kill | Tumor-Free Responses | Citation |
| MDA-MB-435 | Breast Carcinoma | SJG-136 | Not Specified | Not Specified | Not Specified | Not Reported | |
| SF-295 | Glioblastoma | SJG-136 | 16-120 µg/kg/day, qd x 5 | >200 | >2.0 | 1-4/6 | |
| C-6 | Rat Glioma | SJG-136 | 27-40 µg/kg/day, qd x 5 | Not Specified | Not Specified | Not Reported | |
| LS-174T | Colon Carcinoma | SJG-136 | 0.3 mg/kg, days 0, 4, 8 | Significant | Not Specified | Not Reported | |
| NCI-H522 | Non-Small Cell Lung Carcinoma | SJG-136 | Not Specified | Not Specified | Not Specified | Not Reported |
Table 4: Efficacy of SJG-136 in Hematological Malignancy Xenograft Model
| Tumor Model | Cancer Type | Treatment | Dose & Schedule | Log Cell Kill | Tumor-Free Responses | Citation |
| HL-60 TB | Promyelocytic Leukemia | SJG-136 | Not Specified | 1.9 - 7.2 | 1-4/6 |
Direct comparative data for breast, glioma, colon, lung, and leukemia models with other specific agents were not detailed in the reviewed literature.
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited. Specific parameters may vary between individual experiments.
Human Tumor Xenograft Model in Athymic Nude Mice
-
Cell Culture: Human tumor cell lines (e.g., LOX IMVI, OVCAR-3, MDA-MB-435, SF-295, LS-174T, HL-60, NCI-H522) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used. Animals are allowed to acclimatize for at least one week before experimental manipulation.
-
Tumor Cell Implantation: A suspension of 1 x 10⁷ tumor cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured 2-3 times weekly using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. SJG-136, dissolved in a suitable vehicle (e.g., 1% ethanol in sterile water), is administered intravenously (i.v.) via the tail vein according to the specified dose and schedule. Control animals receive the vehicle only.
-
Efficacy Evaluation: Antitumor activity is assessed by measuring tumor growth delay, calculated as the difference in the median time for the tumors in the treated versus control groups to reach a target volume. Log cell kill is calculated from the tumor growth delay data. Tumor regression and the number of tumor-free survivors are also recorded.
-
Toxicity Assessment: Animal body weights are monitored as an indicator of systemic toxicity.
Conclusion
SJG-136 demonstrates potent and broad-spectrum in vivo antitumor activity across a diverse range of cancer models, including those resistant to standard chemotherapeutic agents like cisplatin. Its unique mechanism of forming persistent DNA interstrand cross-links provides a strong rationale for its continued investigation. While direct comparative data with other agents are limited in publicly available literature for many tumor types, the existing evidence robustly supports the high efficacy of SJG-136. Further head-to-head preclinical studies and ongoing clinical trials will be crucial in fully defining its therapeutic potential and positioning in cancer treatment regimens.
Unveiling SJG-136: A Potent DNA Cross-linker with p53-Independent Activity
For researchers, scientists, and drug development professionals, identifying novel cancer therapeutics effective against chemoresistant tumors is a paramount goal. A significant hurdle in cancer therapy is the mutation of the tumor suppressor gene TP53, which is prevalent in over half of all human cancers and often confers resistance to conventional DNA-damaging agents. This guide provides a comparative analysis of SJG-136 (NSC 694501), a pyrrolobenzodiazepine (PBD) dimer, highlighting its potent cytotoxic activity irrespective of p53 mutation status.
SJG-136 is a rationally designed, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2] It distinguishes itself from many clinically used DNA-binding agents through its unique mechanism of action and its ability to circumvent common resistance pathways, such as those mediated by p53.
Comparative Efficacy of SJG-136 in the NCI-60 Cell Line Panel
The National Cancer Institute's (NCI) 60-cell line screen provides a standardized platform for evaluating the cytotoxic profile of novel compounds. SJG-136 has demonstrated potent, broad-spectrum antitumor activity in this screen, with a mean 50% growth inhibition (GI50) concentration of 7.4 nmol/L, and values ranging from 0.14 to 320 nmol/L.[1][2]
Crucially, this potent activity is maintained across cell lines with varying p53 statuses. The following table showcases a selection of cell lines from the NCI-60 panel, detailing their p53 status. The consistent, high potency of SJG-136 across these lines underscores its p53-independent mechanism.
| Cell Line | Cancer Type | p53 Status |
| A549 | Non-Small Cell Lung Cancer | Wild-Type |
| MCF7 | Breast Cancer | Wild-Type |
| OVCAR-8 | Ovarian Cancer | Wild-Type |
| SF-268 | CNS Cancer | Wild-Type |
| UACC-257 | Melanoma | Wild-Type |
| HCT-116 | Colon Cancer | Wild-Type |
| SF-539 | CNS Cancer | Mutant |
| SNB-75 | CNS Cancer | Mutant |
| MDA-MB-435 | Melanoma | Mutant |
| OVCAR-3 | Ovarian Cancer | Mutant |
| SW-620 | Colon Cancer | Mutant |
| NCI/ADR-RES | Ovarian Cancer | Mutant |
p53 status information is compiled from publicly available databases and literature, such as the IARC TP53 Database and publications analyzing the NCI-60 panel.[3]
SJG-136 vs. Conventional Alkylating Agents: A p53-Pathway Comparison
A key differentiator for SJG-136 is its ability to induce cell death without activating the canonical p53 DNA damage response pathway. This is in stark contrast to conventional cross-linking agents like chlorambucil.
| Feature | SJG-136 | Chlorambucil (Conventional Agent) |
| Mechanism of Action | DNA minor groove interstrand cross-linking | DNA alkylation (major groove) |
| p53 Phosphorylation | Not triggered | Triggers p53 phosphorylation |
| GADD45 Upregulation | Not triggered | Induces upregulation of GADD45 |
| Efficacy in p53-mutant cells | Cytotoxicity is undiminished | Efficacy is often compromised |
| Apoptosis Pathway | Involves Caspase-3 activation, p53-independent | Often reliant on a functional p53 pathway |
This comparison is based on findings from studies on B-cell chronic lymphocytic leukemia (B-CLL), where SJG-136's cytotoxicity was unaffected by p53 mutational status.[3]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the p53-independent apoptotic pathway induced by SJG-136 and a standard experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of SJG-136.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
SJG-136 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of SJG-136. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
DNA Damage Quantification (γH2AX Immunofluorescence Staining)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
SJG-136
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with SJG-136 for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension
-
SJG-136
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with SJG-136 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SJG-136 and Its Analogs in Preclinical and Clinical Development
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the pyrrolobenzodiazepine (PBD) dimer, SJG-136, and its analogs. This document synthesizes preclinical and clinical data to evaluate their performance, focusing on cytotoxicity, DNA binding affinity, and in vivo efficacy.
SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove binding and alkylating agent.[1][2] Its mechanism of action involves the formation of covalent interstrand cross-links in the DNA minor groove, primarily at 5'-purine-GATC-pyrimidine sequences, with minimal distortion of the DNA helix.[1][2][3][4] This activity leads to potent cytotoxicity in a broad spectrum of cancer cell lines, including those resistant to other DNA-interactive agents like cisplatin.[1][5]
Comparative Cytotoxicity
SJG-136 has demonstrated potent in vitro cytotoxicity across numerous human cancer cell lines, with IC50 values often in the sub-nanomolar to low nanomolar range.[1][5][6] This high potency is a hallmark of PBD dimers, which are significantly more potent than systemic chemotherapeutic drugs.[3][7] Analogs of SJG-136 have been synthesized to explore structure-activity relationships, with some modifications, such as fluorination, showing remarkable DNA-binding affinity.[8] However, other modifications, like certain heterodimerizations of nor-tomaymycins, have resulted in analogs with significantly lower cytotoxic activity compared to the parent compound.[9]
| Compound | Cell Line | IC50 (nM) | Reference |
| SJG-136 | NCI-H522 (Lung) | Sub-nanomolar | [1][5] |
| HL-60 (Leukemia) | Sub-nanomolar | [1][5] | |
| Molt-4 (Leukemia) | Sub-nanomolar | [1][5] | |
| Various Human Cell Lines | 4 - 30 | [6] | |
| B16F10, CT26, MDA-MB231 | Sub-nanomolar | [9] | |
| Analog D1 | B16F10 (Melanoma) | 310 | [9] |
| CT26 (Colon) | 480 | [9] | |
| MDA-MB231 (Breast) | 5500 | [9] | |
| Analog D4 | B16F10, CT26, MDA-MB231 | 260 - 324 | [9] |
DNA Binding and Mechanism of Action
The antitumor activity of SJG-136 and its analogs is intrinsically linked to their ability to bind and cross-link DNA.[3][7] The two PBD units of SJG-136 are connected by a flexible propyldioxy tether, allowing them to span approximately six base pairs in the DNA minor groove and covalently bond to guanine bases on opposite strands.[3][6] This interstrand cross-linking is highly efficient and the resulting adducts are persistent, making them difficult for cellular repair mechanisms to resolve.[1][2] While interstrand cross-links are the primary lesion, SJG-136 can also form intrastrand cross-links and monoalkylated adducts.[10] The formation of these various adducts contributes to its overall mechanism of action and potent cytotoxicity.[10] The presence of the N10-C11 imine moiety is crucial for this covalent interaction and biological activity.[11]
Below is a diagram illustrating the general mechanism of action for SJG-136.
References
- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines [mdpi.com]
Unraveling the Cross-Resistance Profile of Sjg 136: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyrrolobenzodiazepine (PBD) dimer, Sjg 136 (also known as SG2000 or NSC 694501), with other DNA-interactive agents, focusing on its cross-resistance profile. This compound is a sequence-selective DNA minor groove interstrand cross-linking agent that has demonstrated potent antitumor activity in a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to offer a clear perspective on the performance and mechanisms of this compound.
Quantitative Performance Analysis
This compound has shown significant potency across numerous cancer cell lines, including those exhibiting resistance to other DNA-damaging agents like cisplatin. The following tables present a comparative summary of the cytotoxic activity of this compound and cisplatin against various human cancer cell lines, with data extracted from the National Cancer Institute's NCI-60 screen and other reported findings.
Table 1: Comparative Cytotoxicity (GI50, Log10 M) of this compound and Cisplatin in the NCI-60 Human Tumor Cell Line Screen
| Cell Line | Cancer Type | This compound (NSC 694501) GI50 (Log10 M) | Cisplatin GI50 (Log10 M) |
| Leukemia | |||
| CCRF-CEM | Leukemia | -8.48 | -5.26 |
| HL-60(TB) | Leukemia | -8.85 | -5.82 |
| K-562 | Leukemia | -8.24 | -5.28 |
| MOLT-4 | Leukemia | -8.80 | -6.00 |
| RPMI-8226 | Leukemia | -8.26 | -5.61 |
| SR | Leukemia | -8.49 | -6.21 |
| NSCL Cancer | |||
| A549/ATCC | Non-Small Cell Lung | -7.85 | -5.23 |
| EKVX | Non-Small Cell Lung | -7.64 | -5.02 |
| HOP-62 | Non-Small Cell Lung | -7.89 | -5.19 |
| HOP-92 | Non-Small Cell Lung | -7.87 | -5.34 |
| NCI-H226 | Non-Small Cell Lung | -7.71 | -4.84 |
| NCI-H23 | Non-Small Cell Lung | -7.82 | -5.32 |
| NCI-H322M | Non-Small Cell Lung | -7.79 | -5.04 |
| NCI-H460 | Non-Small Cell Lung | -8.00 | -5.38 |
| NCI-H522 | Non-Small Cell Lung | -8.52 | -5.04 |
| Colon Cancer | |||
| COLO 205 | Colon | -7.99 | -5.13 |
| HCT-116 | Colon | -8.10 | -5.24 |
| HCT-15 | Colon | -7.43 | -4.96 |
| HT29 | Colon | -7.80 | -4.81 |
| KM12 | Colon | -7.84 | -5.10 |
| SW-620 | Colon | -8.04 | -5.08 |
| CNS Cancer | |||
| SF-268 | CNS | -8.19 | -5.24 |
| SF-295 | CNS | -8.29 | -5.23 |
| SF-539 | CNS | -8.07 | -5.08 |
| SNB-19 | CNS | -8.00 | -5.12 |
| SNB-75 | CNS | -8.30 | -5.00 |
| U251 | CNS | -8.12 | -4.96 |
| Melanoma | |||
| LOX IMVI | Melanoma | -8.40 | -4.98 |
| MALME-3M | Melanoma | -7.78 | -4.92 |
| M14 | Melanoma | -7.85 | -5.03 |
| MDA-MB-435 | Melanoma | -8.17 | -5.01 |
| SK-MEL-2 | Melanoma | -7.82 | -4.95 |
| SK-MEL-28 | Melanoma | -7.64 | -4.60 |
| SK-MEL-5 | Melanoma | -7.90 | -4.90 |
| UACC-257 | Melanoma | -7.88 | -4.90 |
| UACC-62 | Melanoma | -8.10 | -4.81 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | -7.81 | -5.07 |
| OVCAR-3 | Ovarian | -7.92 | -5.26 |
| OVCAR-4 | Ovarian | -7.90 | -5.33 |
| OVCAR-5 | Ovarian | -7.85 | -4.92 |
| OVCAR-8 | Ovarian | -7.89 | -5.24 |
| NCI/ADR-RES | Ovarian | -7.20 | -6.46 |
| SK-OV-3 | Ovarian | -7.75 | -5.10 |
| Renal Cancer | |||
| 786-0 | Renal | -8.12 | -5.29 |
| A498 | Renal | -7.40 | -4.80 |
| ACHN | Renal | -7.80 | -5.05 |
| CAKI-1 | Renal | -7.71 | -4.89 |
| RXF 393 | Renal | -7.96 | -5.08 |
| SN12C | Renal | -7.92 | -5.18 |
| TK-10 | Renal | -7.82 | -4.93 |
| UO-31 | Renal | -7.79 | -5.15 |
| Prostate Cancer | |||
| PC-3 | Prostate | -7.81 | -5.13 |
| DU-145 | Prostate | -7.82 | -5.02 |
| Breast Cancer | |||
| MCF7 | Breast | -7.89 | -5.19 |
| MDA-MB-231/ATCC | Breast | -7.67 | -5.04 |
| HS 578T | Breast | -7.60 | -4.95 |
| BT-549 | Breast | -7.66 | -5.15 |
| T-47D | Breast | -7.72 | -5.24 |
| MDA-MB-468 | Breast | -7.52 | -5.04 |
Data sourced from the NCI Developmental Therapeutics Program database. GI50 is the concentration required to inhibit cell growth by 50%.
Table 2: Activity of this compound in Cisplatin-Resistant Ovarian Cancer Xenografts
| Xenograft Model | Treatment | Tumor Growth Delay (days) |
| CH1 | This compound | Significant |
| CH1cisR | This compound | Significant |
| CH1 | Cisplatin | Significant |
| CH1cisR | Cisplatin | Minimal |
CH1cisR is a cisplatin-resistant human ovarian tumor model.[1][3]
Mechanisms of Action and Resistance
This compound exerts its cytotoxic effects by forming covalent interstrand cross-links in the minor groove of DNA, preferentially at 5'-purine-GATC-pyrimidine sequences.[2] This mode of action is distinct from major groove-binding agents like cisplatin. The minimal distortion of the DNA helix caused by this compound adducts may contribute to their persistence and reduced recognition by some DNA repair mechanisms.[2]
Acquired resistance to PBD dimers, including this compound, has been associated with two primary mechanisms:
-
Downregulation of Schlafen Family Member 11 (SLFN11): SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been linked to resistance to PBDs.
-
Upregulation of ATP-Binding Cassette (ABC) Transporters: Increased expression of efflux pumps, such as ABCG2 and ABCC2, can reduce the intracellular concentration of PBD dimers, thereby conferring resistance.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., this compound, cisplatin) to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.[4][5][6][7][8]
Modified Alkaline Single-Cell Gel Electrophoresis (Comet) Assay for Interstrand Cross-links
This assay is used to detect DNA interstrand cross-links. The presence of cross-links impedes the migration of DNA fragments in an electric field.
Materials:
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with image analysis software
-
Gamma or X-ray source
Procedure:
-
Cell Treatment: Treat cells with the cross-linking agent (e.g., this compound).
-
Irradiation: Irradiate the cells with a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to introduce a known number of single-strand breaks.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in lysis solution at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA for 20-30 minutes).
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A decrease in tail moment compared to irradiated control cells indicates the presence of interstrand cross-links.[9][10][11][12][13]
Visualizing Molecular Pathways and Workflows
To better understand the cellular response to this compound and the experimental procedures used to evaluate its effects, the following diagrams have been generated using Graphviz (DOT language).
Caption: DNA Damage Response to this compound-induced Interstrand Cross-links.
Caption: Experimental Workflow for the Modified Alkaline Comet Assay.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SJG-136
Essential guidance for the safe handling and disposal of the potent antineoplastic agent SJG-136, ensuring the protection of laboratory personnel and the environment.
SJG-136 is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent.[1] With potent and broad-spectrum antitumor activity, it is a valuable compound in cancer research and drug development.[1][2] However, its cytotoxic nature necessitates stringent safety and disposal protocols to minimize exposure risks. This document provides a comprehensive guide to the proper disposal procedures for SJG-136, tailored for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling Precautions
Given that SJG-136 is a potent cytotoxic agent, adherence to strict safety protocols during handling is paramount. The following PPE and precautions are mandatory:
| PPE / Precaution | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against dermal exposure. |
| Lab Coat | Disposable, solid-front gown | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound outside of a certified chemical fume hood. |
| Work Area | Certified chemical fume hood or biological safety cabinet | Minimizes inhalation exposure. |
| Hand Washing | Thoroughly wash hands with soap and water before and after handling the compound. | Removes any potential residual contamination. |
II. Waste Segregation and Disposal Procedures
Proper segregation of waste contaminated with SJG-136 is critical for safe disposal. All waste must be managed in compliance with federal and state regulations for hazardous chemical waste.
Step 1: Identify and Segregate Waste Streams
All items that come into contact with SJG-136 must be considered contaminated and disposed of as hazardous waste. This includes, but is not limited to:
-
Liquid Waste: Unused stock solutions, cell culture media containing the compound, and rinsing solutions.
-
Solid Waste: Contaminated gloves, absorbent pads, pipette tips, and vials.
-
Sharps Waste: Needles and syringes used for administering the compound.
Step 2: Utilize Designated Waste Containers
Do not mix SJG-136 waste with other laboratory waste streams. Use designated, properly labeled containers for each type of waste.
| Waste Type | Container | Disposal Protocol |
| Liquid Waste | Black RCRA hazardous waste container | Clearly labeled with "Hazardous Waste" and the chemical name "SJG-136". |
| Solid Waste | Yellow "Trace" chemotherapy waste container | For disposable items with trace contamination. |
| Sharps Waste (with residual drug) | Black RCRA hazardous waste container | Syringes containing any visible residual drug must be placed in this container. Do not recap needles. |
| Sharps Waste (empty) | Red sharps container | Only for syringes that have been 100% emptied with no visible residual drug. |
Step 3: Final Disposal
Once waste containers are full or no longer in use, they must be collected by the institution's Environmental Health and Safety (EHS) department for final disposal. Submit a hazardous waste pick-up request through your institution's EHS online portal.
III. Experimental Protocols: Decontamination
In the event of a spill, immediate decontamination is crucial.
Materials:
-
Chemotherapy spill kit
-
Appropriate PPE (as listed above)
-
Deactivating solution (e.g., 10% sodium hypochlorite)
-
Absorbent pads
Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Deactivate: Carefully apply the deactivating solution to the spill area and allow for the recommended contact time.
-
Clean: Wipe the area clean with fresh absorbent pads.
-
Dispose: All materials used for cleanup must be disposed of as hazardous solid waste in the designated yellow "trace" chemotherapy waste container.
-
Report: Report the spill to your institution's EHS department.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of SJG-136.
Caption: Logical workflow for the safe disposal of SJG-136 waste.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Sjg 136
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sjg 136, a potent pyrrolobenzodiazepine (PBD) dimer and DNA cross-linking agent. Given its cytotoxic nature, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. The information herein is based on established safety protocols for handling highly potent and cytotoxic compounds.
This compound is a synthetic antitumor agent that exerts its cytotoxic effects by binding to the minor groove of DNA and creating covalent interstrand cross-links. This action disrupts DNA replication and transcription, leading to cell death.[1][2][3][4][5][6] Clinical studies have indicated potential toxicities, including fatigue, liver toxicity, and vascular leak syndrome, underscoring the need for meticulous handling procedures.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. All personnel handling this compound must be thoroughly trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Inner glove tucked under the gown cuff, outer glove pulled over the cuff. | Prevents skin exposure at the wrist. | |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Full-face shield or safety goggles worn in combination with a face mask. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Handling and Preparation
All handling of this compound, especially in its powdered form, must be conducted within a certified containment device to minimize the risk of inhalation and dermal exposure.
Engineered Controls:
-
Primary Containment: A Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented is required for all manipulations of this compound. This includes weighing, reconstitution, and dilutions.
-
Ventilation: The laboratory should have negative pressure relative to surrounding areas to prevent the escape of contaminants.
Procedural Guidance:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area. Access to this area should be restricted to authorized personnel.
-
Pre-Handling: Before beginning any procedure, ensure all necessary PPE is correctly donned. Prepare all required materials and equipment and place them within the containment device to minimize movement in and out of the controlled area.
-
Weighing: If handling the solid form, weigh this compound in the containment device on a dedicated balance. Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Reconstitution and Dilution: Use closed-system drug-transfer devices (CSTDs) for reconstitution and dilution to the greatest extent possible to prevent leaks and aerosol generation.
-
Post-Handling: After completing the work, decontaminate all surfaces within the containment device. All disposable materials used in the process are to be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Contaminated PPE | All used PPE (gloves, gown, shoe covers, mask, etc.) is considered contaminated. Dispose of it in a designated, labeled, and sealed hazardous waste container immediately after doffing. |
| Sharps | Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container. Do not dispose of it down the drain. |
| Solid Waste | All disposable lab supplies that have come into contact with this compound (e.g., pipette tips, vials, absorbent pads) must be disposed of in a designated hazardous waste container. |
| Decontamination | Follow institutional and local regulations for the disposal of hazardous chemical waste. All waste containers must be clearly labeled as "Hazardous - Cytotoxic Waste." |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill. Work from the outer edge of the spill inward.
-
Decontamination: Clean the area with an appropriate deactivating solution, followed by a thorough cleaning with a detergent and water.
-
Disposal: All materials used for cleanup must be disposed of as hazardous cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
